molecular formula C5H9NO2 B15571876 L-Proline-15N,d7

L-Proline-15N,d7

Cat. No.: B15571876
M. Wt: 123.17 g/mol
InChI Key: ONIBWKKTOPOVIA-AKINOAGPSA-N
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Description

L-Proline-15N,d7 is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 123.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H9NO2

Molecular Weight

123.17 g/mol

IUPAC Name

(2S)-2,3,3,4,4,5,5-heptadeuterio(115N)azolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i1D2,2D2,3D2,4D,6+1

InChI Key

ONIBWKKTOPOVIA-AKINOAGPSA-N

Origin of Product

United States

Foundational & Exploratory

Unraveling the Molecular Weight of Isotopically Labeled L-Proline-15N,d7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight determination for the isotopically labeled amino acid, L-Proline-15N,d7. This information is crucial for researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds in metabolic research, quantitative proteomics, and as internal standards for mass spectrometry-based applications.

Summary of Molecular Weights

The introduction of stable isotopes, specifically one Nitrogen-15 (¹⁵N) atom and seven Deuterium (²H or D) atoms, significantly alters the molecular weight of L-Proline. The following table summarizes the molecular weights of L-Proline and its isotopically labeled variants.

CompoundMolecular FormulaIsotopic CompositionMolecular Weight ( g/mol )
L-ProlineC₅H₉NO₂Natural Abundance115.13[1][2]
L-Proline-¹⁵NC₅H₉¹⁵NO₂One ¹⁵N atom116.12
L-Proline-d7C₅H₂D₇NO₂Seven ²H (D) atoms122.17
L-Proline-¹⁵N,d7 C₅H₂D₇¹⁵NO₂ One ¹⁵N and Seven ²H atoms 123.17

Detailed Methodology for Molecular Weight Calculation

The molecular weight of L-Proline-¹⁵N,d7 is calculated by summing the atomic masses of its constituent atoms, taking into account the specific isotopes present.

1. Standard L-Proline Composition:

The molecular formula for standard L-Proline is C₅H₉NO₂.[1][3] Its molecular weight is based on the natural abundance of the isotopes of each element.

2. Isotopic Composition of L-Proline-¹⁵N,d7:

In this labeled variant:

  • The single Nitrogen atom is the heavy isotope ¹⁵N.

  • Seven of the nine Hydrogen atoms are replaced by the heavy isotope Deuterium (²H or D).

3. Atomic Masses of Relevant Isotopes:

To perform the calculation, the precise atomic masses of the constituent isotopes are required:

ElementIsotopeAtomic Mass (amu)
Carbon¹²C12.000000 (by definition)[4]
Hydrogen¹H1.007825
Deuterium²H (D)2.014102
Nitrogen¹⁴N14.003074
Nitrogen¹⁵N15.000109
Oxygen¹⁶O15.994914

4. Calculation:

The molecular weight is calculated as follows:

  • Carbon: 5 atoms × 12.000000 amu/atom = 60.000000 amu

  • Hydrogen: 2 atoms × 1.007825 amu/atom = 2.01565 amu

  • Deuterium: 7 atoms × 2.014102 amu/atom = 14.098714 amu

  • Nitrogen-15: 1 atom × 15.000109 amu/atom = 15.000109 amu

  • Oxygen: 2 atoms × 15.994914 amu/atom = 31.989828 amu

Total Molecular Weight = 60.000000 + 2.01565 + 14.098714 + 15.000109 + 31.989828 = 123.104301 amu

When expressed in g/mol for practical laboratory applications, this value is rounded, aligning with the experimentally determined and supplier-provided molecular weight of 123.17 g/mol .

Visualization of L-Proline Isotopic Labeling

The following diagram illustrates the relationship between the parent molecule, L-Proline, and its isotopically labeled derivatives.

G L_Proline L-Proline (C₅H₉NO₂) MW: 115.13 g/mol L_Proline_15N L-Proline-¹⁵N (C₅H₉¹⁵NO₂) MW: 116.12 g/mol L_Proline->L_Proline_15N + ¹⁵N L_Proline_d7 L-Proline-d7 (C₅H₂D₇NO₂) MW: 122.17 g/mol L_Proline->L_Proline_d7 + 7D L_Proline_15N_d7 L-Proline-¹⁵N,d7 (C₅H₂D₇¹⁵NO₂) MW: 123.17 g/mol L_Proline_15N->L_Proline_15N_d7 + 7D L_Proline_d7->L_Proline_15N_d7 + ¹⁵N

Isotopic relationship of L-Proline and its labeled forms.

References

An In-depth Technical Guide to the Chemical Purity and Isotopic Enrichment of L-Proline-¹⁵N,d₇

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to determine the chemical purity and isotopic enrichment of L-Proline-¹⁵N,d₇. This isotopically labeled amino acid is a critical tool in various research applications, including protein structure determination by nuclear magnetic resonance (NMR) spectroscopy and metabolic flux analysis using mass spectrometry. Ensuring the high chemical purity and isotopic enrichment of this compound is paramount for obtaining accurate and reproducible experimental results.

Core Concepts: Chemical Purity and Isotopic Enrichment

Chemical Purity refers to the proportion of the compound of interest, L-Proline, relative to any chemical impurities. These impurities can include other amino acids, enantiomers (D-Proline), or residual solvents from the synthesis process. High chemical purity is essential to avoid interference in analytical experiments and to ensure that the observed biological or chemical effects are solely attributable to L-Proline.

Isotopic Enrichment is a measure of the percentage of molecules in which the naturally occurring isotopes (¹⁴N and ¹H) have been replaced by the desired stable isotopes (¹⁵N and deuterium). For L-Proline-¹⁵N,d₇, this involves quantifying the incorporation of one ¹⁵N atom and seven deuterium (B1214612) atoms. High isotopic enrichment is crucial for maximizing the signal-to-noise ratio in isotope-sensitive analytical techniques.

Data Presentation: Typical Specifications

Quantitative data for L-Proline-¹⁵N,d₇ is typically presented in a certificate of analysis. The following table summarizes the key parameters and their typical specifications.

ParameterTypical SpecificationAnalytical Technique(s)
Chemical Purity ≥ 98%HPLC, GC-MS, qNMR
Isotopic Enrichment (¹⁵N) ≥ 98%Mass Spectrometry (GC-MS, LC-MS/MS)
Isotopic Enrichment (D) ≥ 98%Mass Spectrometry (GC-MS, LC-MS/MS)
Enantiomeric Purity (L-Proline) ≥ 99%Chiral HPLC, Chiral GC-MS

Experimental Protocols for Chemical Purity Determination

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for assessing the chemical purity of amino acids. For proline, which is a secondary amine, derivatization with specific reagents is often necessary to achieve sensitive detection.

Method 1: Pre-column Derivatization with FMOC-Cl

This method involves the reaction of proline with 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a highly fluorescent derivative that can be detected with high sensitivity.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of L-Proline-¹⁵N,d₇ and dissolve it in 1 mL of a suitable solvent (e.g., 0.1 M borate (B1201080) buffer, pH 8.0).

    • Prepare a series of calibration standards of known concentrations of unlabeled L-Proline.

  • Derivatization:

    • To 100 µL of the sample or standard solution, add 100 µL of a 5 mM solution of FMOC-Cl in acetone.

    • Vortex the mixture and allow it to react at room temperature for 10 minutes.

    • Quench the reaction by adding 100 µL of a 0.1 M glycine (B1666218) solution.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM sodium acetate (B1210297) buffer, pH 4.2.

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: A linear gradient from 20% to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The chemical purity is calculated by determining the peak area of the FMOC-derivatized L-Proline-¹⁵N,d₇ as a percentage of the total peak area of all components in the chromatogram.

Method 2: Underivatized Analysis

Recent advances in column technology allow for the analysis of underivatized amino acids.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 1 mg of L-Proline-¹⁵N,d₇ in 1 mL of the mobile phase.

  • HPLC Analysis:

    • Column: A specialty column designed for amino acid analysis (e.g., a HILIC or ion-exchange column).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate (B84403) buffer (e.g., 2.5 mM potassium dihydrogen phosphate, pH 2.85) in a 75:25 ratio.[1]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 200 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Calculate the chemical purity based on the relative peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For amino acids, derivatization is necessary to increase their volatility.

Experimental Protocol:

  • Sample Preparation and Derivatization (Two-Step):

    • Esterification: Place approximately 0.5 mg of L-Proline-¹⁵N,d₇ in a reaction vial. Add 1 mL of 3 N methanolic HCl. Cap the vial and heat at 100°C for 30 minutes. Cool the vial and evaporate the solvent to dryness under a stream of nitrogen.[2]

    • Acylation: To the dried residue, add 1 mL of methylene (B1212753) chloride and 100 µL of trifluoroacetic anhydride (B1165640) (TFAA). Cap the vial and heat at 60°C for 20 minutes. Cool the sample to room temperature before injection.[2]

  • GC-MS Analysis:

    • GC Column: A chiral capillary column (e.g., CHIRALDEX G-TA, 30 m x 0.25 mm x 0.12 µm) is suitable for assessing both chemical and enantiomeric purity.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 200°C at a rate of 5°C/min.

    • MS Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

  • Data Analysis:

    • Chemical purity is determined by the relative abundance of the derivatized L-Proline peak compared to other detected peaks.

Quantitative NMR (qNMR) Spectroscopy

qNMR is a primary ratio method for determining the purity of a substance by comparing the integral of a specific resonance from the analyte to that of a certified internal standard.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of L-Proline-¹⁵N,d₇ and a similar, accurately known mass of a certified internal standard (e.g., maleic acid) into an NMR tube.[3]

    • Add a known volume of a suitable deuterated solvent (e.g., D₂O) to dissolve both the sample and the standard completely.

  • NMR Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiment: A standard 1D proton NMR experiment.

    • Key Parameters:

      • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.

      • Pulse Angle: A calibrated 90° pulse.

      • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., >250:1 for the signals to be integrated).[4]

      • Acquisition Time: At least 3 seconds.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from L-Proline-¹⁵N,d₇ and a signal from the internal standard.

    • The purity of the L-Proline-¹⁵N,d₇ is calculated using the following formula:

      Purity_analyte = (I_analyte / I_standard) * (N_standard / N_analyte) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity = Purity of the standard

Experimental Protocols for Isotopic Enrichment Determination

Mass spectrometry is the primary technique for determining the isotopic enrichment of labeled compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Follow the same derivatization procedure as described for chemical purity analysis by GC-MS.

  • GC-MS Analysis:

    • Use the same GC conditions as for chemical purity analysis.

    • MS Analysis: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode.

      • Monitor the molecular ion (or a characteristic fragment ion) of the derivatized, unlabeled L-Proline.

      • Monitor the corresponding ion for the derivatized L-Proline-¹⁵N,d₇. The m/z value will be shifted by +8 (one ¹⁵N and seven deuteriums).

  • Data Analysis:

    • The isotopic enrichment is calculated from the relative intensities of the ion signals for the labeled and unlabeled species.

      Isotopic Enrichment (%) = [Intensity_labeled / (Intensity_labeled + Intensity_unlabeled)] * 100

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of amino acids without the need for derivatization.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a small, accurately weighed amount of L-Proline-¹⁵N,d₇ in a suitable solvent, typically the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: A C18 reverse-phase or a HILIC column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.5 mL/min.

    • MS/MS System: A triple quadrupole or high-resolution mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole instrument.

      • Transition for unlabeled L-Proline: m/z 116.1 → m/z 70.1 (loss of H₂O and CO).

      • Transition for L-Proline-¹⁵N,d₇: m/z 124.1 → m/z 77.1 (corresponding loss).

    • For high-resolution MS, monitor the accurate masses of the parent ions.

  • Data Analysis:

    • The isotopic enrichment is determined by the ratio of the peak areas of the labeled and unlabeled transitions.

Mandatory Visualizations

Chemical_Purity_Workflow cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis hplc_sample Sample Preparation derivatization Derivatization (optional) hplc_sample->derivatization hplc_separation HPLC Separation derivatization->hplc_separation hplc_detection UV or Fluorescence Detection hplc_separation->hplc_detection hplc_data Data Analysis & Purity Calculation hplc_detection->hplc_data gcms_sample Sample Preparation gcms_derivatization Derivatization gcms_sample->gcms_derivatization gcms_separation GC Separation gcms_derivatization->gcms_separation gcms_detection Mass Spectrometry Detection gcms_separation->gcms_detection gcms_data Data Analysis & Purity Calculation gcms_detection->gcms_data qnmr_sample Sample & Standard Preparation qnmr_acquisition NMR Data Acquisition qnmr_sample->qnmr_acquisition qnmr_processing Data Processing qnmr_acquisition->qnmr_processing qnmr_analysis Integration & Purity Calculation qnmr_processing->qnmr_analysis Isotopic_Enrichment_Workflow cluster_ms Mass Spectrometry Analysis start L-Proline-15N,d7 Sample sample_prep Sample Preparation start->sample_prep ionization Ionization (ESI or EI) sample_prep->ionization mass_analyzer Mass Analysis (Scan or SIM/MRM) ionization->mass_analyzer detection Detection mass_analyzer->detection data_analysis Data Analysis detection->data_analysis result Isotopic Enrichment Calculation data_analysis->result

References

A Technical Guide to L-Proline-15N,d7: Applications in Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Proline-15N,d7, a stable isotope-labeled amino acid crucial for various research applications. This document outlines its chemical properties, applications, and a general experimental workflow for its use in quantitative proteomics.

Introduction

This compound is a non-radioactive, isotopically labeled form of the amino acid L-Proline. In this molecule, the nitrogen atom is replaced with its stable isotope, Nitrogen-15 (¹⁵N), and seven hydrogen atoms are replaced with deuterium (B1214612) (d7). These substitutions result in a molecule with a greater mass than its unlabeled counterpart, while maintaining identical chemical properties[]. This key characteristic allows for its use as a tracer and an internal standard in a variety of analytical techniques, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy[2][3].

The use of stable isotope-labeled compounds like this compound is fundamental in fields such as metabolomics, proteomics, and drug development to precisely track and quantify molecules within complex biological systems[4].

Physicochemical Properties

PropertyValueReference
Molecular Formula C₅H₂D₇¹⁵NO₂[2]
Molecular Weight 123.17 g/mol [3]
Chemical Purity ≥98%[3]
Isotopic Purity (¹⁵N) ≥98%[3]
Isotopic Purity (D) ≥98%[3]
Appearance White to off-white solid[7]
Storage Temperature 2°C to 8°C, protected from light[3]

Applications in Research

The primary applications of this compound stem from its utility as an internal standard and a metabolic tracer.

  • Quantitative Proteomics: this compound is extensively used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful mass spectrometry-based technique for quantitative proteomics[8][9]. In a typical SILAC experiment, one population of cells is grown in a medium containing the "light" (unlabeled) amino acid, while the other is grown in a medium with the "heavy" (labeled) amino acid, such as this compound. When the cell populations are mixed, the mass difference allows for the direct and accurate quantification of protein abundance between the two samples[8].

  • Metabolomics and Metabolic Flux Analysis: As a metabolic tracer, this compound can be introduced into biological systems to trace the metabolic fate of proline. This allows researchers to study metabolic pathways, and measure the flux of metabolites through these pathways, providing insights into cellular physiology and disease states[2][4].

  • Biomolecular NMR: The isotopic labels on this compound make it a valuable tool in NMR-based studies. It aids in the structural and dynamic analysis of proteins and other biological macromolecules[3].

Experimental Protocol: A Generalized SILAC Workflow

The following is a generalized protocol for a SILAC experiment using this compound for quantitative proteomics.

Objective: To quantify differential protein expression between two cell populations (e.g., treated vs. untreated).

Materials:

  • Cell culture medium deficient in L-Proline

  • "Light" L-Proline (unlabeled)

  • "Heavy" this compound

  • Dialyzed fetal bovine serum

  • Cell lysis buffer

  • Protease inhibitors

  • Trypsin for protein digestion

  • Mass spectrometer

Methodology:

  • Cell Culture and Labeling:

    • Two populations of cells are cultured. One is grown in "light" medium containing unlabeled L-Proline.

    • The second population is grown in "heavy" medium containing this compound.

    • Cells are cultured for a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid into the proteome.

  • Experimental Treatment:

    • The desired experimental condition (e.g., drug treatment) is applied to one of the cell populations.

  • Cell Lysis and Protein Extraction:

    • The "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio.

    • The mixed cells are lysed to extract total protein.

  • Protein Digestion:

    • The extracted proteins are denatured, reduced, alkylated, and then digested into smaller peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis:

    • The resulting peptide mixture is analyzed by high-resolution mass spectrometry.

    • Peptides containing the "light" and "heavy" proline will appear as pairs of peaks with a specific mass difference.

  • Data Analysis:

    • The relative intensity of the "heavy" and "light" peptide peaks is used to determine the relative abundance of each protein in the two original cell populations.

Visualizing the SILAC Workflow

The following diagram illustrates the general workflow of a SILAC experiment.

SILAC_Workflow cluster_labeling Cell Labeling cluster_treatment Experimental Condition cluster_processing Sample Processing cluster_analysis Analysis light_cells Cell Population 1 (Light Medium) control Control light_cells->control heavy_cells Cell Population 2 (Heavy Medium with this compound) treatment Treatment heavy_cells->treatment mix Mix Cell Populations (1:1) control->mix treatment->mix lyse Cell Lysis & Protein Extraction mix->lyse digest Protein Digestion (Trypsin) lyse->digest ms LC-MS/MS Analysis digest->ms data Data Analysis & Quantification ms->data

Caption: A generalized workflow for a SILAC experiment.

Synthesis Overview

The synthesis of specifically labeled L-proline can be achieved from correspondingly labeled L-glutamic acid. A general synthetic route involves the ring closure of L-glutamic acid to form L-5-oxoproline. This is followed by a selective reduction of the 5-amide function, which is a critical step that avoids interfering with the 2-carboxylate function and the stereochemistry of the molecule. This selective reduction can be accomplished by first converting the amide to a thioamide, which is then reduced to the amine using an agent like tributyltin hydride, along with necessary protection and deprotection steps[10]. This method allows for the preparation of L-proline labeled with ¹³C or ¹⁵N at various positions in high yield[10].

Conclusion

This compound is an indispensable tool for modern biological and biomedical research. Its application in quantitative proteomics, metabolomics, and NMR spectroscopy provides researchers with the ability to obtain precise and reliable data on the dynamics of proteins and metabolites. The methodologies enabled by such stable isotope-labeled compounds are crucial for advancing our understanding of complex biological processes and for the development of new therapeutic agents.

References

L-Proline-15N,d7: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Physical, Chemical, and Experimental Aspects of L-Proline-15N,d7

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a stable isotope-labeled amino acid crucial for a variety of research applications. It is intended for researchers, scientists, and professionals in the field of drug development who utilize isotopic labeling for metabolic research, biomolecular NMR, and quantitative proteomics. This document details experimental protocols for its use in Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), and includes a visual representation of a typical experimental workflow.

Core Properties of this compound

This compound is a non-essential amino acid where the nitrogen atom is replaced with its stable isotope, ¹⁵N, and seven hydrogen atoms are substituted with deuterium (B1214612) (d7). This labeling provides a distinct mass shift, making it an invaluable tool for tracing and quantifying proline metabolism and incorporation into proteins.

Physical and Chemical Data

The quantitative properties of this compound are summarized in the table below, offering a clear comparison of its key characteristics.

PropertyValueReference
Chemical Formula C₅H₂D₇¹⁵NO₂[1][2]
Molecular Weight 123.17 g/mol [1]
Isotopic Enrichment ¹⁵N: 98%, D: 98%[1][2]
Chemical Purity ≥98%
Physical Form Solid
Appearance White Solid
Storage Temperature 2°C to 8°C, Protect from light

Applications in Research and Drug Development

This compound serves as a critical tool in various advanced research applications:

  • Metabolic Research: It is used as a tracer to study the metabolic fate of proline in biological systems, providing insights into amino acid metabolism and its deregulation in diseases such as cancer.

  • Biomolecular NMR: This labeled amino acid is instrumental in NMR-based structural and dynamic studies of proteins and peptides. The ¹⁵N label allows for specific detection and analysis of proline residues, which are often difficult to study due to the absence of an amide proton.

  • Proteomics and Metabolomics: In mass spectrometry-based proteomics, this compound is widely used as an internal standard for the accurate quantification of unlabeled proline in complex biological samples.

Experimental Protocols

Detailed methodologies for the application of this compound in key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To observe the incorporation and environment of L-Proline in a protein or biological sample.

Methodology:

  • Sample Preparation:

    • For protein analysis, express the protein of interest in a minimal medium supplemented with this compound and other necessary nutrients.

    • The final protein concentration for NMR analysis should ideally be between 0.3-0.5 mM.

    • The sample should be dissolved in a suitable buffer, typically at a pH below 6.5 to minimize the exchange rate of amide protons. A common buffer is 25 mM sodium phosphate (B84403) with 25 mM NaCl.

    • Add 5-10% Deuterium Oxide (D₂O) to the final sample for the NMR lock.

  • NMR Data Acquisition:

    • A standard 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is typically performed to obtain a spectral fingerprint of the labeled protein. This experiment correlates the nitrogen atom with its attached proton.

    • For proline, which lacks a backbone amide proton, specialized NMR experiments are required to observe the ¹⁵N nucleus directly or through correlations to other nearby protons. Specific pulse sequences can be designed to correlate the Cδ and Cα chemical shifts of proline with the Hα of the preceding residue.

  • Data Analysis:

    • The resulting spectra are processed and analyzed to identify the chemical shifts of the ¹⁵N-labeled proline residues.

    • Changes in chemical shifts upon ligand binding or other perturbations can provide information about the local environment and dynamics of the proline residue.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To accurately quantify L-Proline in a biological sample using this compound as an internal standard.

Methodology:

  • Sample Preparation:

    • Spike a known concentration of this compound into the biological sample (e.g., plasma, cell lysate) before any sample processing steps.

    • Perform protein precipitation, typically with a cold organic solvent like methanol (B129727) or acetonitrile, to remove larger molecules.

    • The supernatant containing the amino acids is then collected for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Separate the amino acids using a suitable liquid chromatography column, such as a hydrophilic interaction liquid chromatography (HILIC) or a specialized amino acid analysis column. A typical mobile phase system would involve a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).

    • Mass Spectrometry Detection: Utilize a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

      • Define specific precursor-to-product ion transitions for both unlabeled L-Proline and the this compound internal standard. For example, a potential transition for L-Proline could be m/z 116.0 → 70.1, and for a ¹³C₅,¹⁵N labeled proline, m/z 122.0 → 75.2. The exact transitions for this compound would need to be optimized based on its specific fragmentation pattern.

  • Data Analysis and Quantification:

    • Integrate the peak areas for both the endogenous L-Proline and the this compound internal standard.

    • Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

    • Quantify the concentration of endogenous L-Proline by comparing this ratio to a standard curve generated with known concentrations of unlabeled L-Proline and a constant concentration of the internal standard.

Visualizing Experimental Workflows

The following diagrams illustrate common experimental workflows involving this compound.

Metabolic_Labeling_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Cell Culture Cell Culture Supplementation Supplement with This compound Cell Culture->Supplementation Harvest & Lyse Cell Harvest & Lysis Supplementation->Harvest & Lyse Protein Extraction Protein/Metabolite Extraction Harvest & Lyse->Protein Extraction NMR_Analysis NMR Spectroscopy Protein Extraction->NMR_Analysis MS_Analysis LC-MS/MS Analysis Protein Extraction->MS_Analysis NMR_Data Structural/Dynamic Information NMR_Analysis->NMR_Data MS_Data Metabolic Flux/ Quantification MS_Analysis->MS_Data

Caption: Workflow for a typical metabolic labeling experiment using this compound.

LCMS_Quantification_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Protein Precipitation & Extraction Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Peak Integration & Ratio Calculation MS_Detection->Data_Analysis Quantification Concentration Determination (Standard Curve) Data_Analysis->Quantification

Caption: Workflow for quantitative analysis of L-Proline using this compound as an internal standard in LC-MS/MS.

References

L-Proline-15N,d7: A Technical Guide to its Cost, Availability, and Application in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the cost, availability, and multifaceted research applications of the stable isotope-labeled amino acid, L-Proline-15N,d7. This molecule serves as a powerful tool in metabolic studies, enabling precise tracing of proline metabolism and its intricate connections with various cellular processes. This guide offers a centralized resource for researchers planning to incorporate this compound into their experimental designs, covering everything from procurement to data interpretation.

Cost and Availability of this compound

The accessibility and cost of this compound are critical considerations for research planning. Several reputable suppliers offer this isotopically labeled compound, with pricing varying based on quantity and isotopic purity. Below is a summary of representative suppliers and their current pricing. Please note that prices are subject to change and may not include shipping and handling fees.

SupplierProduct DescriptionCatalog NumberQuantityPrice (USD)
Cambridge Isotope Laboratories, Inc.L-Proline (D7, 98%; 15N, 98%)DNLM-7562-0.250.25 g$1,238.00
Fisher ScientificCambridge Isotope Laboratories L-PROLINE (D7, 98%; 15N, 98%)NC13292670.25 g$1,467.03
EurisotopL-PROLINE (D7, 98% 15N, 98%)DNLM-7562-0.250.25 g€1,423.70

The Central Role of L-Proline in Metabolism

L-proline is a proteinogenic amino acid synthesized in living organisms through two primary pathways: the glutamate (B1630785) and ornithine pathways. The metabolic fate of proline is intricately linked to cellular energy status, redox balance, and protein synthesis.

Proline Biosynthesis Pathways

The synthesis of proline primarily occurs from glutamate, with an alternative route from ornithine. These pathways are crucial for maintaining the cellular pool of proline for protein synthesis and other metabolic functions.

Proline_Biosynthesis Glutamate Glutamate GSA γ-Glutamyl-5-semialdehyde Glutamate->GSA P5CS P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous Proline L-Proline P5C->Proline P5CR Ornithine Ornithine Ornithine->GSA OAT

Proline Biosynthesis Pathways from Glutamate and Ornithine.
Proline Catabolism

The degradation of proline back to glutamate occurs in the mitochondria and is a key process for energy production and nitrogen recycling. This pathway is tightly regulated to meet cellular metabolic demands.

Proline_Catabolism Proline L-Proline P5C Δ¹-Pyrroline-5-carboxylate Proline->P5C PRODH Glutamate Glutamate P5C->Glutamate P5CDH

Proline Catabolism Pathway.

Proline's Influence on Cellular Signaling

Proline metabolism is not just a housekeeping function; it actively influences key signaling pathways that govern cell growth, proliferation, and stress responses. The availability of proline can act as a metabolic signal, impacting pathways such as mTOR and MAPK.

Proline and the mTOR Signaling Pathway

The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth and metabolism. Proline availability has been shown to activate mTORC1 signaling, promoting protein synthesis and cell proliferation.

Proline_mTOR_Signaling Proline L-Proline mTORC1 mTORC1 Proline->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Influence of L-Proline on the mTORC1 Signaling Pathway.
Proline and the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in cellular responses to a variety of stimuli, including stress. Proline has been implicated in modulating MAPK signaling, thereby influencing cellular responses to oxidative stress and other environmental challenges.

Proline_MAPK_Signaling Stress Cellular Stress MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Cellular_Response Cellular Response (e.g., Antioxidant Defense) MAPK->Cellular_Response Proline L-Proline Metabolism Proline->MAPK Modulates

Modulation of the MAPK Signaling Pathway by L-Proline Metabolism.

Experimental Protocols Utilizing this compound

The primary application of this compound is as a tracer in metabolic studies using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Below are generalized workflows for these key experimental approaches.

Generalized Workflow for Stable Isotope Tracing with this compound in Cell Culture for Mass Spectrometry

This workflow outlines the key steps for tracing the metabolism of this compound in cultured cells, a common application in metabolomics and proteomics research.

MS_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Culture Cells Labeling Incubate with This compound Culture->Labeling Harvest Harvest Cells Labeling->Harvest Quench Quench Metabolism Harvest->Quench Extract Extract Metabolites Quench->Extract Derivatize Derivatize (Optional) Extract->Derivatize LCMS LC-MS/MS Analysis Derivatize->LCMS Data Data Processing LCMS->Data Pathway Pathway Analysis Data->Pathway NMR_Workflow cluster_protein_production Protein Production cluster_sample_prep NMR Sample Preparation cluster_analysis NMR Analysis Expression Protein Expression in Labeled Media Purification Protein Purification Expression->Purification Buffer Buffer Exchange Purification->Buffer Concentration Concentration Buffer->Concentration Tube Transfer to NMR Tube Concentration->Tube Acquisition NMR Data Acquisition (e.g., HSQC) Tube->Acquisition Processing Data Processing Acquisition->Processing Analysis Structural/Dynamic Analysis Processing->Analysis

An In-depth Technical Guide to the Synthesis and Manufacturing of L-Proline-¹⁵N,d₇

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for L-Proline-¹⁵N,d₇, a stable isotope-labeled amino acid crucial for a range of applications in drug development and metabolic research. By incorporating both a stable nitrogen isotope (¹⁵N) and deuterium (B1214612) (d₇), this molecule serves as a powerful tracer for metabolic flux analysis and as an internal standard in quantitative mass spectrometry-based proteomics and metabolomics.

This document outlines a multi-step chemical synthesis, beginning with commercially available ¹⁵N-labeled L-glutamic acid. The proposed pathway integrates established methods for isotopic labeling to achieve the desired dual-labeled product. Detailed experimental protocols, compiled and adapted from peer-reviewed literature, are provided for each key transformation.

I. Proposed Synthetic Pathway

The synthesis of L-Proline-¹⁵N,d₇ can be strategically approached by first introducing the ¹⁵N isotope via a readily available starting material, ¹⁵N-L-glutamic acid, followed by deuteration of a suitable intermediate. The overall proposed transformation is as follows:

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Deuteration cluster_2 Step 3: Reduction 15N-L-Glutamic_Acid ¹⁵N-L-Glutamic Acid 15N-5-Oxoproline ¹⁵N-5-Oxoproline 15N-L-Glutamic_Acid->15N-5-Oxoproline Heat 15N-5-Oxoproline_d ¹⁵N-5-Oxoproline-d₇ 15N-5-Oxoproline->15N-5-Oxoproline_d Pt/C, D₂O, Heat L-Proline-15N-d7 L-Proline-¹⁵N,d₇ 15N-5-Oxoproline_d->L-Proline-15N-d7 Reduction (e.g., with borane (B79455) or catalytic hydrogenation)

Figure 1: Proposed synthetic pathway for L-Proline-¹⁵N,d₇.

This pathway commences with the cyclization of ¹⁵N-L-glutamic acid to form ¹⁵N-5-oxoproline (also known as ¹⁵N-pyroglutamic acid)[1]. This intermediate is then subjected to a direct hydrogen-deuterium exchange reaction to introduce the seven deuterium atoms[2]. Finally, the deuterated pyroglutamic acid is reduced to yield the target molecule, L-Proline-¹⁵N,d₇.

II. Experimental Protocols

The following protocols are adapted from established methodologies for analogous chemical transformations. Researchers should optimize these conditions based on their specific laboratory settings and analytical capabilities.

Step 1: Synthesis of ¹⁵N-5-Oxoproline from ¹⁵N-L-Glutamic Acid

This procedure is based on the thermal cyclization of glutamic acid to pyroglutamic acid[1].

Materials:

  • ¹⁵N-L-Glutamic Acid (>98% isotopic purity)

  • Deionized Water

  • Round-bottom flask equipped with a reflux condenser and heating mantle

  • Rotary evaporator

Procedure:

  • Dissolve ¹⁵N-L-Glutamic Acid in a minimal amount of hot deionized water in a round-bottom flask.

  • Heat the solution to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, remove the water under reduced pressure using a rotary evaporator to obtain crude ¹⁵N-5-Oxoproline.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValueReference
Starting Material¹⁵N-L-Glutamic Acid[1]
Product¹⁵N-5-Oxoproline[1]
YieldHigh[1]
Isotopic Purity>98% ¹⁵NAssumed from starting material
Step 2: Deuteration of ¹⁵N-5-Oxoproline

This protocol is adapted from a direct deuteration method for amino acids using a platinum catalyst[2].

Materials:

  • ¹⁵N-5-Oxoproline

  • Deuterium Oxide (D₂O, >99.8 atom % D)

  • Platinum on activated carbon (Pt/C, 10 wt. %)

  • High-pressure reaction vessel

  • Filtration apparatus

Procedure:

  • In a high-pressure reaction vessel, combine ¹⁵N-5-Oxoproline and 10% Pt/C catalyst.

  • Add D₂O to the vessel.

  • Seal the vessel and heat the mixture to 150-200 °C for 24-48 hours with stirring.

  • After cooling to room temperature, filter the reaction mixture to remove the Pt/C catalyst.

  • The filtrate, containing the deuterated product, can be lyophilized to remove the D₂O.

ParameterValueReference
Starting Material¹⁵N-5-OxoprolineN/A
Product¹⁵N-5-Oxoproline-d₇N/A
Deuteration Level>95% D[2]
Catalyst10% Pt/C[2]
Deuterium SourceD₂O[2]
Step 3: Reduction of ¹⁵N-5-Oxoproline-d₇ to L-Proline-¹⁵N,d₇

The reduction of the lactam (amide) in the pyroglutamate (B8496135) ring to the corresponding amine in proline is a critical step. This can be achieved through various methods, including the use of borane reagents or catalytic hydrogenation under specific conditions. The following is a general procedure based on established reduction methods for 5-oxoproline derivatives[1].

Materials:

  • ¹⁵N-5-Oxoproline-d₇

  • Borane-tetrahydrofuran complex (BH₃·THF) or a suitable hydrogenation catalyst (e.g., Rh/C)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrochloric acid (HCl)

  • Ion-exchange chromatography resin

  • Lyophilizer

Procedure (using Borane Reduction):

  • Dissolve ¹⁵N-5-Oxoproline-d₇ in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of BH₃·THF in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of HCl.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by ion-exchange chromatography to isolate the L-Proline-¹⁵N,d₇.

  • The purified product is then lyophilized to obtain a white solid.

ParameterValueReference
Starting Material¹⁵N-5-Oxoproline-d₇N/A
ProductL-Proline-¹⁵N,d₇N/A
Reducing AgentBorane-THF complex[1]
Isotopic Purity>98% ¹⁵N, >95% d₇Expected based on precursors

III. Logical Workflow Diagram

The following diagram illustrates the logical progression of the synthesis and purification process.

Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: ¹⁵N-L-Glutamic Acid cyclization Step 1: Cyclization start->cyclization deuteration Step 2: Deuteration cyclization->deuteration reduction Step 3: Reduction deuteration->reduction purification Purification: Ion-Exchange Chromatography reduction->purification analysis Analysis: NMR, Mass Spectrometry purification->analysis final_product Final Product: L-Proline-¹⁵N,d₇ analysis->final_product

Figure 2: Logical workflow for the synthesis of L-Proline-¹⁵N,d₇.

IV. Conclusion

The synthesis of L-Proline-¹⁵N,d₇ is a challenging yet achievable endeavor for well-equipped research and manufacturing facilities. The proposed three-step pathway, leveraging established chemical transformations, provides a robust framework for its production. Careful optimization of each step, particularly the deuteration and reduction reactions, will be critical to achieving high yields and isotopic enrichment. The availability of this dual-labeled amino acid will undoubtedly facilitate advanced research in drug metabolism, pharmacokinetics, and systems biology.

References

A Technical Guide to the Applications of L-Proline-15N,d7 in Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of L-Proline-15N,d7, a stable isotope-labeled amino acid, in biomedical research. This powerful tool offers high precision and accuracy in quantitative studies, making it invaluable for metabolomics, proteomics, and metabolic flux analysis.

Core Applications of this compound

This compound serves as an internal standard in a variety of biomedical research applications, primarily leveraging the principles of isotope dilution mass spectrometry. Its chemical properties are nearly identical to its unlabeled counterpart, L-proline, allowing it to mimic the behavior of the analyte during sample preparation and analysis. However, its increased mass, due to the incorporation of one nitrogen-15 (B135050) and seven deuterium (B1214612) atoms, allows it to be distinguished by mass spectrometry[1][2].

The primary applications include:

  • Quantitative Metabolomics: this compound is extensively used as an internal standard for the accurate quantification of L-proline in various biological matrices, including serum, plasma, cell lysates, and tissues[2][3]. Isotope dilution mass spectrometry is a gold-standard analytical technique for the precise measurement of analyte concentrations in complex samples[4][5].

  • Metabolic Flux Analysis (MFA): As a stable isotope tracer, this compound is utilized to investigate the dynamics of proline metabolism. By tracing the incorporation of the labeled nitrogen and deuterium atoms into downstream metabolites, researchers can elucidate the rates of metabolic pathways, known as fluxes[6][7][8]. This approach is crucial for understanding how metabolic pathways are altered in disease states or in response to therapeutic interventions.

  • Quantitative Proteomics: In the field of proteomics, stable isotope labeling is a widely used method for the relative and absolute quantification of proteins[9][10]. While other labeled amino acids are more commonly used in techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture), labeled proline can be used to study the synthesis and turnover of proline-rich proteins, such as collagen.

Quantitative Data Presentation

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for robust and reliable quantification of L-proline. Below is a summary of typical validation parameters for such a method, demonstrating its suitability for high-precision bioanalysis[2][3].

ParameterTypical Value/RangeDescription
Linearity (r) > 0.995Indicates a strong correlation between the detector response and the concentration of the analyte over a specified range.
Concentration Range 2.5 - 100 µg/mLThe range of concentrations over which the method is accurate, precise, and linear.
Lower Limit of Quantification (LLOQ) 2.5 µg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 100 µg/mLThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%RSD) < 15%The relative standard deviation of measurements taken within a single day, indicating the repeatability of the method.
Inter-day Precision (%RSD) < 15%The relative standard deviation of measurements taken on different days, indicating the reproducibility of the method.
Accuracy 88.5% - 108.5%The closeness of the measured value to the true value, typically expressed as a percentage of the nominal concentration.
Extraction Recovery > 98%The efficiency of the extraction process in recovering the analyte from the biological matrix.

Experimental Protocols

Quantification of L-Proline in Cell Culture using LC-MS/MS with this compound Internal Standard

This protocol outlines the key steps for the quantitative analysis of L-proline in adherent mammalian cell cultures.

A. Sample Preparation

  • Cell Culture: Grow adherent cells in a 6-well plate until they reach the desired confluency. It is recommended to have at least 1 million cells per sample for robust metabolite detection[11].

  • Metabolism Quenching and Metabolite Extraction:

    • Aspirate the cell culture medium.

    • Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution to remove any residual medium. Aspirate the wash buffer completely.

    • Add 1 mL of ice-cold 80% methanol (B129727) containing a known concentration of this compound (e.g., 25 µM) to each well to quench metabolic activity and extract metabolites[12].

    • Incubate the plates on ice for 10 minutes.

    • Scrape the cells from the plate and transfer the cell lysate to a microcentrifuge tube[12].

  • Protein Precipitation and Sample Clarification:

    • Vortex the cell lysate for 10 minutes at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Transfer the supernatant containing the metabolites and the internal standard to a new tube.

  • Sample Filtration (Optional but Recommended):

    • Filter the supernatant through a 10 kDa molecular weight cut-off filter to remove any remaining soluble proteins[13].

  • Sample Evaporation and Reconstitution:

    • Dry the samples using a centrifugal evaporator or a stream of nitrogen gas.

    • Reconstitute the dried extracts in a suitable solvent for LC-MS analysis (e.g., the initial mobile phase).

B. LC-MS/MS Analysis

  • Chromatographic Separation:

    • LC System: An ACQUITY UPLC I-Class system or equivalent.

    • Column: An ACQUITY UPLC HSS T3 column (1.8 µm, 150 x 2.1 mm) or a similar hydrophilic interaction liquid chromatography (HILIC) column is suitable for separating polar metabolites like proline[14].

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 96% B) and gradually decrease to allow for the retention and elution of polar compounds.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 45 °C.

  • Mass Spectrometric Detection:

    • MS System: A Xevo TQ-S micro tandem quadrupole mass spectrometer or a similar instrument.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • L-Proline: The transition from the precursor ion (m/z) to a specific product ion is monitored.

      • This compound: The transition from the heavier precursor ion (m/z) to its corresponding product ion is monitored.

    • Instrument Parameters: Optimize capillary voltage, cone voltage, and collision energy for both L-proline and the internal standard to achieve maximum signal intensity[14].

C. Data Analysis

  • Quantification: The concentration of L-proline in the sample is determined by calculating the ratio of the peak area of the endogenous L-proline to the peak area of the this compound internal standard.

  • Calibration Curve: A calibration curve is generated using standards of known L-proline concentrations with a fixed amount of the internal standard. The concentration of L-proline in the biological samples is then calculated from this curve.

Metabolic Flux Analysis (MFA) using this compound

This protocol provides a general workflow for conducting a stable isotope tracer experiment to investigate proline metabolism.

  • Isotope Labeling: Culture cells in a medium where the standard L-proline has been replaced with this compound. The duration of labeling will depend on the specific metabolic pathway and the time required to reach isotopic steady state[6].

  • Sample Collection and Preparation: At various time points or at steady state, harvest the cells and extract the metabolites as described in the previous protocol. It is crucial to rapidly quench metabolism to get an accurate snapshot of the metabolic state.

  • LC-MS or NMR Analysis: Analyze the metabolite extracts using high-resolution mass spectrometry or NMR to determine the isotopic enrichment in proline and its downstream metabolites. This involves measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of heavy isotopes)[15].

  • Metabolic Modeling: Use specialized software (e.g., INCA, METRAN) to fit the measured isotopic labeling data to a metabolic network model. This computational analysis allows for the calculation of intracellular metabolic fluxes[6].

Mandatory Visualizations

Proline Metabolic Pathway

Proline_Metabolism Proline Metabolic Pathway Glutamate Glutamate P5CS P5C Synthase Glutamate->P5CS P5C Pyrroline-5-Carboxylate (P5C) P5CS->P5C P5CR P5C Reductase P5C->P5CR P5CDH P5C Dehydrogenase P5C->P5CDH Proline L-Proline P5CR->Proline ProDH Proline Dehydrogenase (POX) Proline->ProDH ProDH->P5C P5CDH->Glutamate

Caption: Biosynthesis and catabolism of L-proline.

Experimental Workflow for Quantitative Analysis

Quantitative_Workflow Quantitative Analysis Workflow using an Internal Standard start Biological Sample (e.g., Cell Lysate) add_is Spike with this compound (Internal Standard) start->add_is extraction Metabolite Extraction & Protein Precipitation add_is->extraction centrifugation Centrifugation & Supernatant Collection extraction->centrifugation analysis LC-MS/MS Analysis (MRM Mode) centrifugation->analysis data_processing Data Processing analysis->data_processing quantification Quantification (Peak Area Ratio) data_processing->quantification end Concentration of Endogenous L-Proline quantification->end

Caption: Workflow for L-proline quantification.

General Workflow for Metabolic Flux Analysis

MFA_Workflow Metabolic Flux Analysis (MFA) Workflow labeling Isotopic Labeling (e.g., with this compound) quenching Metabolism Quenching labeling->quenching extraction Metabolite Extraction quenching->extraction ms_analysis Mass Spectrometry Analysis (Mass Isotopomer Distribution) extraction->ms_analysis modeling Computational Modeling & Flux Calculation ms_analysis->modeling results Metabolic Flux Map modeling->results

Caption: General workflow for MFA experiments.

References

Methodological & Application

Application Notes and Protocols for L-Proline-15N,d7 in Protein NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of L-Proline-15N,d7 in protein Nuclear Magnetic Resonance (NMR) spectroscopy. The selective incorporation of this stable isotope-labeled amino acid offers unique advantages for studying protein structure, dynamics, and interactions, particularly for proline-rich regions or proteins where proline residues play a critical functional role.

Introduction to this compound Labeling

L-Proline is unique among the 20 common amino acids as it is a secondary amine, and its side chain forms a cyclic structure with the backbone. This distinct conformation restricts the polypeptide backbone's flexibility and often places proline residues at key functional sites, such as in turns or protein-protein interaction interfaces. However, the lack of an amide proton in proline makes it "invisible" in standard 2D ¹H-¹⁵N HSQC NMR experiments, which are the cornerstone of protein NMR.

To overcome this limitation, specific NMR experiments that detect proline residues have been developed. The use of isotopically labeled L-Proline, such as L-Proline-¹⁵N,d7, is essential for these specialized techniques.

Advantages of L-Proline-¹⁵N,d7 Labeling:

  • ¹⁵N Labeling: The ¹⁵N nucleus allows for the detection of proline residues in ¹⁵N-edited NMR experiments, enabling the study of their chemical environment and dynamics.

  • d7 Deuteration: The seven deuterium (B1214612) atoms on the proline side chain (at the β, γ, and δ positions) significantly reduce ¹H-¹H dipolar relaxation pathways. This leads to narrower linewidths and improved spectral resolution, which is particularly beneficial for larger proteins or in crowded spectral regions. Deuteration also simplifies the ¹H NMR spectrum by removing scalar couplings involving the side-chain protons.

Quantitative Data Summary

The efficiency of L-Proline-¹⁵N,d7 incorporation and the resulting protein yield are critical parameters for a successful NMR study. The following tables summarize typical quantitative data obtained from in vivo (using E. coli) and in vitro (cell-free) expression systems. Note that these values can vary depending on the specific protein, expression construct, and experimental conditions.

Table 1: In Vivo Incorporation of L-Proline-¹⁵N,d7 in E. coli

ParameterTypical ValueMethod of Determination
Incorporation Efficiency> 95%Mass Spectrometry
Protein Yield5 - 20 mg/L of cultureSDS-PAGE, UV-Vis Spectroscopy
Final Protein Concentration for NMR0.3 - 1.0 mMUV-Vis Spectroscopy

Table 2: In Vitro (Cell-Free) Incorporation of L-Proline-¹⁵N,d7

ParameterTypical ValueMethod of Determination
Incorporation Efficiency> 98%Mass Spectrometry
Protein Yield0.5 - 2.0 mg/mL of reactionSDS-PAGE, UV-Vis Spectroscopy
Final Protein Concentration for NMR0.1 - 0.5 mMUV-Vis Spectroscopy

Experimental Protocols

Two primary methods for incorporating L-Proline-¹⁵N,d7 into a target protein are detailed below: in vivo expression using a proline-auxotrophic E. coli strain and in vitro cell-free protein synthesis.

Protocol 1: In Vivo Incorporation using Proline-Auxotrophic E. coli

This protocol relies on an E. coli strain that cannot synthesize its own proline, thus forcing the incorporation of the exogenously supplied L-Proline-¹⁵N,d7.

Materials:

  • E. coli proline auxotrophic strain (e.g., a strain with a proC gene deletion).

  • Expression vector containing the gene of interest.

  • M9 minimal medium components.

  • 19-amino acid mixture (lacking proline).

  • L-Proline-¹⁵N,d7.

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Transform the expression vector into the proline-auxotrophic E. coli strain. Plate on M9 minimal agar (B569324) plates supplemented with all 20 amino acids (including unlabeled L-proline) and the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of M9 minimal medium containing all 20 amino acids and the antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium (containing all 20 amino acids and antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Proline Depletion (Medium Shift):

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Gently resuspend the cell pellet in 200 mL of pre-warmed M9 minimal medium lacking any proline.

    • Centrifuge again at 5,000 x g for 10 minutes at 4°C.

    • Resuspend the washed cell pellet in 1 L of pre-warmed M9 minimal medium containing the 19-amino acid mixture (no proline) and the antibiotic.

  • Labeling and Induction:

    • Add L-Proline-¹⁵N,d7 to a final concentration of 100-150 mg/L.

    • Incubate for 30-60 minutes at the desired expression temperature (e.g., 18-25°C for improved solubility) with shaking to allow for uptake of the labeled proline.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1.0 mM.

  • Expression and Harvest: Continue to incubate the culture for the desired expression time (typically 4-16 hours) at the chosen temperature. Harvest the cells by centrifugation.

  • Protein Purification: Purify the labeled protein using standard chromatography techniques.

Protocol 2: In Vitro Cell-Free Protein Synthesis

Cell-free systems provide a high degree of control over the reaction components, ensuring efficient and specific incorporation of the labeled amino acid.

Materials:

  • Commercial E. coli based cell-free expression kit.

  • Expression vector containing the gene of interest (preferably with a T7 promoter).

  • Amino acid mixture provided with the kit, but lacking proline.

  • L-Proline-¹⁵N,d7.

Procedure:

  • Reaction Setup: On ice, combine the components of the cell-free expression system according to the manufacturer's instructions.

  • Amino Acid Addition: Instead of the complete amino acid mixture, use the mixture lacking proline. Add L-Proline-¹⁵N,d7 to a final concentration of 1-2 mM.

  • Template DNA: Add the expression vector containing the gene of interest to the reaction mixture.

  • Incubation: Incubate the reaction at the temperature and for the duration recommended by the kit manufacturer (typically 2-4 hours at 37°C or longer at lower temperatures).

  • Protein Purification: Purify the expressed protein directly from the reaction mixture using affinity chromatography (e.g., if the protein has a His-tag or GST-tag).

Quality Control: Verification of Incorporation

It is crucial to verify the successful incorporation of L-Proline-¹⁵N,d7 and to quantify the efficiency.

Method:

  • Protein Digestion: Digest a small amount of the purified protein with a site-specific protease (e.g., trypsin).

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry (e.g., LC-MS/MS).

  • Data Analysis:

    • Identify peptides containing proline residues.

    • Compare the mass of the proline-containing peptides to their theoretical mass calculated with natural abundance proline and with fully incorporated L-Proline-¹⁵N,d7.

    • The mass shift will confirm incorporation. The relative intensities of the labeled and unlabeled peptide peaks can be used to calculate the incorporation efficiency.

NMR Spectroscopy

Once the labeled protein is purified and its quality is confirmed, it is ready for NMR analysis.

Sample Preparation:

  • Concentration: 0.3 - 1.0 mM protein.

  • Buffer: A suitable buffer at a pH where the protein is stable (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0).

  • D₂O: 5-10% (v/v) D₂O for the NMR lock.

  • Reference: A chemical shift reference standard (e.g., DSS or TSP).

Recommended NMR Experiments:

  • (H)N(COCA)N: A 3D experiment that correlates the ¹⁵N of a proline with the ¹⁵N of the preceding residue.

  • ¹³C-detected CON: A 2D experiment that correlates the carbonyl carbon with the nitrogen of the following residue, which is particularly useful for prolines.

  • ¹³C-detected 3D experiments: Variants of standard 3D experiments optimized for proline detection can provide sequential assignments.

Visualizations

experimental_workflow_in_vivo In Vivo Incorporation Workflow cluster_prep Preparation cluster_expression Expression cluster_downstream Downstream Processing transform Transformation of Proline Auxotroph starter Overnight Starter Culture transform->starter main_culture Main Culture Growth (OD600 0.6-0.8) starter->main_culture medium_shift Medium Shift & Proline Depletion main_culture->medium_shift labeling Add this compound medium_shift->labeling induction Induce with IPTG labeling->induction expression Protein Expression induction->expression harvest Cell Harvest expression->harvest purification Protein Purification harvest->purification qc Quality Control (Mass Spectrometry) purification->qc nmr NMR Sample Preparation & Analysis qc->nmr

Caption: Workflow for in vivo incorporation of this compound.

experimental_workflow_cell_free Cell-Free Incorporation Workflow cluster_reaction Reaction Setup cluster_synthesis Synthesis & Processing setup Combine Cell-Free System Components add_aa Add Amino Acid Mix (-Pro) & this compound setup->add_aa add_dna Add Template DNA add_aa->add_dna incubation Incubation add_dna->incubation purification Protein Purification incubation->purification qc Quality Control (Mass Spectrometry) purification->qc nmr NMR Sample Preparation & Analysis qc->nmr

Caption: Workflow for cell-free incorporation of this compound.

signaling_pathway_logic Rationale for this compound Usage cluster_solution Solution cluster_benefit Benefits proline Proline Residue no_amide_h No Amide Proton proline->no_amide_h invisible_hsqc Invisible in standard ¹H-¹⁵N HSQC no_amide_h->invisible_hsqc labeled_proline This compound invisible_hsqc->labeled_proline Necessitates n15_label 15N Label labeled_proline->n15_label d7_label d7 Deuteration labeled_proline->d7_label proline_nmr Proline-Specific NMR Experiments n15_label->proline_nmr narrow_lines Narrower Linewidths d7_label->narrow_lines high_res Improved Resolution narrow_lines->high_res

Caption: Logical flow demonstrating the need for labeled proline in NMR.

Application Notes and Protocols for L-Proline-15N,d7 in Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of L-Proline-15N,d7 in quantitative proteomics workflows. The use of stable isotope-labeled amino acids, such as this compound, is a powerful technique for accurate and reproducible quantification of protein abundance changes in complex biological samples.

Introduction to Stable Isotope Labeling in Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a widely used metabolic labeling strategy in quantitative proteomics.[1][2][3] This technique relies on the in vivo incorporation of "heavy" stable isotope-containing amino acids into the entire proteome of cultured cells.[1][2][3] By comparing the mass spectra of peptides from cells grown in "heavy" media versus those grown in "light" (natural abundance) media, one can accurately determine the relative abundance of proteins between different experimental conditions.[1] this compound serves as a "heavy" amino acid in such experiments, enabling the differentiation and quantification of proteins from distinct cell populations.

A significant consideration in SILAC experiments is the metabolic conversion of certain amino acids. For instance, arginine can be converted to proline by cellular enzymes.[4][5][6] If not accounted for, this conversion can lead to inaccuracies in quantification.[4][5][6] The use of isotopically labeled proline, or strategies to prevent this conversion, are therefore crucial for robust quantitative analysis.

Key Applications

  • Differential Protein Expression Analysis: Compare protein abundance between treated and untreated cells, or between different cell lines.

  • Drug Target Identification and Validation: Identify proteins whose expression levels change in response to drug treatment.

  • Signaling Pathway Analysis: Quantify changes in protein abundance within specific signaling cascades.

  • Biomarker Discovery: Identify proteins that are differentially expressed in disease states.

Experimental Workflow Overview

The general workflow for a quantitative proteomics experiment using this compound involves several key stages, from cell culture and labeling to mass spectrometry and data analysis.

Quantitative_Proteomics_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis A Control Cells ('Light') (Normal L-Proline) C Cell Lysis & Protein Extraction A->C B Experimental Cells ('Heavy') (this compound) B->C D Combine 'Light' & 'Heavy' Lysates (1:1 Ratio) C->D E Protein Digestion (e.g., Trypsin) D->E F Peptide Cleanup (e.g., C18 Desalting) E->F G LC-MS/MS Analysis F->G H Data Processing & Quantification G->H I Protein Identification & Ratio Calculation H->I

Caption: A generalized workflow for quantitative proteomics using this compound.

Addressing Arginine-to-Proline Conversion

In many SILAC experiments, heavy-labeled arginine is used. However, cellular arginase can convert arginine to ornithine, which can then be further metabolized to proline. This metabolic conversion can lead to the unintentional incorporation of the heavy isotope into proline residues of newly synthesized proteins, complicating data analysis and potentially leading to inaccurate quantification.

Arginine_to_Proline_Conversion cluster_0 Metabolic Pathway Arg Heavy Arginine (e.g., 13C6, 15N4-Arg) Orn Ornithine Arg->Orn Arginase P5C Pyrroline-5-Carboxylate Orn->P5C Pro Heavy Proline P5C->Pro

Caption: Metabolic conversion pathway of arginine to proline in mammalian cells.

To mitigate this, two primary strategies are recommended:

  • Supplementation with Unlabeled Proline: Adding a surplus of unlabeled L-proline to the SILAC medium can suppress the enzymatic conversion of heavy arginine to heavy proline.[5][6] A concentration of at least 200 mg/L L-proline in the medium has been shown to be effective.[5][6]

  • Computational Correction: Specific algorithms can be employed during data analysis to identify and correct for the isotopic shifts caused by proline conversion, thereby improving the accuracy of quantification.[4][7]

When using this compound directly, the issue of conversion from another labeled amino acid is circumvented for proline itself. However, it is still crucial to ensure complete incorporation of the labeled proline and to be aware of potential metabolic pathways that might affect amino acid pools.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling
  • Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) lacking normal L-proline. For the "light" medium, supplement it with normal L-proline. For the "heavy" medium, supplement it with this compound at the same concentration.

  • Cell Adaptation: Culture the cells for at least five to six cell divisions in the respective "light" and "heavy" media to ensure near-complete incorporation of the labeled amino acid.[1]

  • Experimental Treatment: Once labeling is complete, apply the experimental treatment to the "heavy" labeled cells, while the "light" labeled cells serve as the control.

  • Harvesting: After the desired treatment duration, harvest both the "light" and "heavy" cell populations.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Cell Lysis: Lyse the harvested cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., BCA assay).

  • Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Reduce the disulfide bonds in the protein mixture using DTT.

    • Alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.

  • Peptide Desalting: Desalt and concentrate the resulting peptide mixture using a C18 solid-phase extraction method (e.g., StageTips or ZipTips).

Protocol 3: LC-MS/MS Analysis
  • Chromatographic Separation: Separate the peptides using a nano-liquid chromatography (nanoLC) system with a reversed-phase column. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides.

  • Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

    • Acquire full MS scans to detect the peptide precursor ions.

    • Select the most intense precursor ions for fragmentation (MS/MS) using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

Protocol 4: Data Analysis
  • Database Searching: Use a database search engine (e.g., MaxQuant, Proteome Discoverer, or similar software) to identify the peptides from the MS/MS spectra.

  • Quantification: The software will identify peptide pairs consisting of "light" and "heavy" forms and calculate the intensity ratio of the heavy to light signals.

  • Protein Ratio Calculation: The ratios of the individual peptides are then used to calculate the overall abundance ratio for each identified protein.

  • Statistical Analysis: Perform statistical analysis to determine the significance of the observed protein expression changes.

Data Presentation

Quantitative proteomics data should be presented in a clear and structured manner to facilitate interpretation and comparison.

Table 1: Example of Quantified Proteins

Protein IDGene NameDescriptionH/L Ratiop-valueRegulation
P02768ALBSerum albumin0.980.85Unchanged
P60709ACTBActin, cytoplasmic 11.050.72Unchanged
Q9Y6K9PARK7Parkinson disease protein 72.150.002Upregulated
P08670VIMVimentin0.450.008Downregulated

Table 2: Peptides Identified for an Example Upregulated Protein (PARK7)

SequenceModificationsm/z (Light)m/z (Heavy)H/L Ratio
(R)MPVDPDNETTADVVAPV(K)876.4321879.94562.12
(K)EQLAEVQK(K)Oxidation (M)487.2567490.77022.18
(R)LIPIVEAAR(L)499.3123502.82582.15

Conclusion

The use of this compound in quantitative proteomics provides a robust method for the accurate measurement of protein dynamics. By following the detailed protocols outlined in this document and being mindful of potential metabolic conversions, researchers can obtain high-quality, reproducible data to advance their understanding of complex biological systems and accelerate drug development efforts.

References

Application Notes and Protocols for Metabolic Labeling of Cells with L-Proline-15N,d7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable, non-radioactive isotopes is a powerful technique for tracing the metabolic fate of molecules in living cells and quantifying protein turnover. L-Proline, a non-essential amino acid, is a major constituent of collagen, the most abundant protein in mammals. Therefore, labeling cells with isotopically marked proline, such as L-Proline-15N,d7, provides a robust method for studying collagen biosynthesis, degradation, and overall protein metabolism. This approach is particularly valuable in research areas focused on fibrosis, tissue engineering, cancer biology, and the development of therapeutics targeting the extracellular matrix.

The use of this compound, which is enriched with one nitrogen-15 (B135050) atom and seven deuterium (B1214612) atoms, introduces a significant mass shift in newly synthesized proteins. This mass difference allows for the precise differentiation and quantification of "heavy" (newly synthesized) versus "light" (pre-existing) proteins using mass spectrometry (MS). This application note provides detailed protocols for the metabolic labeling of mammalian cells with this compound, subsequent sample preparation, and considerations for quantitative proteomic analysis.

Principle of the Method

Metabolic labeling with this compound relies on the cellular uptake of the stable isotope-labeled amino acid from the culture medium and its incorporation into newly synthesized proteins during translation. When cells are cultured in a medium where natural L-proline is replaced with this compound, all newly synthesized proline-containing proteins will incorporate this "heavy" amino acid. The extent of labeling is dependent on the cell division rate, protein synthesis rate, and the duration of exposure to the labeled proline.

Following the labeling period, cells are harvested, and proteins are extracted and typically digested into peptides. The resulting peptide mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS). The mass spectrometer can distinguish between peptides containing the natural "light" proline and those containing the "heavy" this compound due to the mass difference. By comparing the signal intensities of the heavy and light peptide pairs, the relative or absolute amount of newly synthesized protein can be determined.

Applications

  • Quantification of Collagen Synthesis and Turnover: Directly measure the rate of new collagen production in various cell types, such as fibroblasts, in response to stimuli like growth factors (e.g., TGF-β) or fibrotic agents.[1]

  • Proteome-wide Protein Turnover Studies: Analyze the synthesis rates of a wide range of proteins to understand cellular responses to drugs, stress, or disease states.

  • Metabolic Flux Analysis: Trace the incorporation of proline into different metabolic pathways.

  • Biomarker Discovery: Identify proteins with altered synthesis rates in disease models, which may serve as potential biomarkers.

  • Drug Efficacy Studies: Evaluate the effect of therapeutic candidates on the synthesis of specific proteins, such as collagen in anti-fibrotic drug development.

Data Presentation

The following table summarizes typical quantitative parameters for metabolic labeling experiments with this compound. It is important to note that optimal conditions can vary depending on the cell line and experimental goals, and therefore empirical optimization is recommended.

ParameterRecommended Range/ValueNotes
This compound Concentration 100 - 400 µM (approx. 12 - 49 mg/L)Higher concentrations can help to outcompete any endogenous proline synthesis. A concentration of 200 mg/L has been shown to be effective in preventing arginine-to-proline conversion in SILAC experiments.
Incubation Time 24 - 72 hours (or 2-3 cell doublings)The duration should be sufficient to allow for significant incorporation into the proteins of interest. For slowly dividing cells or proteins with low turnover rates, longer incubation times may be necessary.
Expected Labeling Efficiency > 95%High labeling efficiency is achievable, particularly when using proline-free media and allowing for sufficient incubation time.[2]
Cell Density for Labeling 50-70% confluencyInitiate labeling when cells are in the logarithmic growth phase to ensure active protein synthesis.
Sample Amount for MS Analysis 10 - 100 µg of total proteinThe required amount will depend on the sensitivity of the mass spectrometer and the abundance of the protein of interest.

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells

Materials:

  • Mammalian cell line of interest (e.g., human dermal fibroblasts, HEK293 cells)

  • Complete cell culture medium (e.g., DMEM, MEM)

  • Proline-free cell culture medium

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks or plates

  • Trypsin-EDTA solution

  • Cell scraper

Procedure:

  • Cell Culture Preparation:

    • Culture cells in their standard complete medium until they reach 50-70% confluency. For a 10 cm dish, this is a good starting point.

  • Preparation of Labeling Medium:

    • Prepare the "heavy" labeling medium by supplementing proline-free medium with this compound to the desired final concentration (e.g., 200 µM).

    • Add dialyzed FBS (typically 10%) and Penicillin-Streptomycin (typically 1%). The use of dialyzed FBS is crucial to minimize the concentration of unlabeled proline from the serum.

  • Initiation of Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cell monolayer twice with sterile PBS to remove any residual unlabeled proline.

    • Add the prepared "heavy" labeling medium to the cells.

  • Incubation:

    • Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for the desired duration (e.g., 48 hours or at least two cell doubling times).

  • Cell Harvest:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS.

    • For downstream protein extraction, either lyse the cells directly on the plate with an appropriate lysis buffer or detach them using a cell scraper in PBS and pellet by centrifugation.

Protocol 2: Protein Extraction, Digestion, and Sample Preparation for Mass Spectrometry

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium (B1175870) bicarbonate

  • Trypsin, sequencing grade

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

Procedure:

  • Protein Extraction:

    • Lyse the harvested cell pellet or the adherent cells on the plate with ice-cold lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a BCA protein assay.

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 50 µg) and adjust the volume with 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

  • In-solution Trypsin Digestion:

    • Add sequencing grade trypsin to the protein sample at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching and Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using C18 spin columns according to the manufacturer's protocol.

    • Elute the peptides and dry them down in a vacuum centrifuge.

  • Sample Reconstitution:

    • Reconstitute the dried peptides in a solution of 0.1% formic acid in water for LC-MS analysis.[1]

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis start Seed cells in standard medium culture Grow to 50-70% confluency start->culture wash1 Wash with PBS culture->wash1 add_heavy Add Proline-free medium + this compound wash1->add_heavy incubate Incubate for 24-72 hours add_heavy->incubate harvest Harvest and wash cells incubate->harvest lyse Lyse cells & extract protein harvest->lyse quantify Quantify protein (BCA) lyse->quantify reduce_alkylate Reduce & Alkylate quantify->reduce_alkylate digest Digest with Trypsin reduce_alkylate->digest desalt Desalt peptides (C18) digest->desalt lcms LC-MS/MS Analysis desalt->lcms data_analysis Data Analysis (Heavy/Light Ratio) lcms->data_analysis

Caption: Experimental workflow for metabolic labeling with this compound.

proline_metabolism Glutamate Glutamate P5CS P5CS Glutamate->P5CS ATP -> ADP GSA Glutamate-γ-semialdehyde P5CS->GSA spontaneous spontaneous GSA->spontaneous P5C Pyrroline-5-carboxylate spontaneous->P5C P5CR P5CR P5C->P5CR NAD(P)H -> NAD(P)+ Proline L-Proline P5CR->Proline Protein Protein Synthesis (e.g., Collagen) Proline->Protein ProDH ProDH Proline->ProDH Mitochondria ProDH->P5C

Caption: Simplified overview of L-proline biosynthesis and incorporation.

collagen_synthesis cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_ecm Extracellular Matrix translation Translation of preprocollagen (incorporation of this compound) hydroxylation Hydroxylation of Proline & Lysine translation->hydroxylation glycosylation Glycosylation of Hydroxylysine hydroxylation->glycosylation assembly Assembly of 3 pro-α chains glycosylation->assembly helix Triple helix formation (Procollagen) assembly->helix packaging Packaging into secretory vesicles helix->packaging secretion Secretion of Procollagen packaging->secretion cleavage Cleavage of propeptides (Tropocollagen) secretion->cleavage fibril Assembly into collagen fibrils cleavage->fibril crosslinking Covalent cross-linking fibril->crosslinking

Caption: Key steps in the collagen biosynthesis pathway.

References

Application Note: Quantification of L-Proline in Biological Matrices using L-Proline-¹⁵N,d₇ as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-proline is a proteinogenic amino acid crucial for protein synthesis and structure, particularly in collagen. Its metabolism is implicated in various physiological and pathological processes, including cellular signaling, redox balance, and cancer metabolism. Accurate quantification of L-proline in biological matrices is therefore essential for a wide range of research and clinical applications.

This application note describes a robust and sensitive method for the quantification of L-proline in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard (SIL-IS), L-Proline-¹⁵N,d₇. The use of a SIL-IS is the gold standard for quantitative mass spectrometry as it has nearly identical chemical and physical properties to the analyte, co-elutes chromatographically, and corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.[1]

Principle of the Method

This method employs a simple protein precipitation step to extract L-proline and the internal standard from the biological matrix. The separation of L-proline from other endogenous components is achieved by reverse-phase liquid chromatography (RPLC). The detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The concentration of L-proline in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

Experimental Protocols

Materials and Reagents
  • L-Proline (analyte): ≥99% purity

  • L-Proline-¹⁵N,d₇ (internal standard): ≥98% isotopic purity

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Control biological matrix (e.g., human plasma, cell culture medium)

Preparation of Standard Solutions and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve L-Proline and L-Proline-¹⁵N,d₇ in ultrapure water to prepare individual primary stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of L-Proline by serially diluting the primary stock solution with ultrapure water to cover the desired calibration range (e.g., 1-200 µg/mL).

  • Internal Standard (IS) Working Solution (10 µg/mL):

    • Dilute the L-Proline-¹⁵N,d₇ primary stock solution with ultrapure water to obtain a final concentration of 10 µg/mL.

  • Calibration Standards and Quality Control Samples:

    • Prepare calibration standards by spiking the appropriate working standard solutions into the control biological matrix.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

Sample Preparation
  • Thaw frozen biological samples (e.g., plasma, cell lysate) on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the sample, calibration standard, or QC.

  • Add 50 µL of the IS working solution (10 µg/mL L-Proline-¹⁵N,d₇) to all tubes except for the blank matrix samples (to which 50 µL of water is added instead).

  • Add 400 µL of ice-cold methanol to each tube for protein precipitation.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

The chromatographic separation can be performed using a C18 column with a gradient elution.

Parameter Condition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Program See Table 1

Table 1: Liquid Chromatography Gradient Program

Time (min) % Mobile Phase B
0.05
1.05
3.095
4.095
4.15
5.05
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization source in positive ion mode.

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Spray Voltage 4500 V
Temperature 550°C
Curtain Gas 30 psi
Collision Gas Nitrogen
Nebulizer Gas (Gas 1) 50 psi
Heater Gas (Gas 2) 50 psi
MRM Transitions See Table 2

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) *
L-Proline116.170.115025
L-Proline-¹⁵N,d₇ (IS)124.278.115025

*Note: Collision energy should be optimized for the specific instrument used. The precursor ion for L-Proline-¹⁵N,d₇ is calculated based on its molecular weight, and the product ion is predicted based on the characteristic fragmentation of the proline immonium ion. These values should be confirmed and optimized by direct infusion of the L-Proline-¹⁵N,d₇ standard on the user's mass spectrometer.

Data Analysis and Results

The concentration of L-proline in the samples is determined using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of L-proline to L-Proline-¹⁵N,d₇ against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentrations of L-proline in the QC and unknown samples are then calculated from this regression equation.

Method Performance Characteristics

A typical validated method for the quantification of L-proline using a stable isotope-labeled internal standard would exhibit the following performance characteristics:

Table 3: Typical Method Performance Characteristics

Parameter Typical Value
Linearity Range 1 - 200 µg/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by IS

Experimental Workflow Diagram

G cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification Sample Biological Sample (e.g., Plasma) Spike_IS Spike with L-Proline-¹⁵N,d₇ (IS) Sample->Spike_IS Standards Calibration Standards & Quality Controls Standards->Spike_IS Precipitation Protein Precipitation (ice-cold Methanol) Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection LC_Separation Chromatographic Separation (Reverse Phase) Injection->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Calibration_Curve Generate Calibration Curve Ratio->Calibration_Curve Quantification Quantify L-Proline Concentration Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of L-Proline by LC-MS/MS.

Conclusion

The described LC-MS/MS method utilizing L-Proline-¹⁵N,d₇ as an internal standard provides a highly selective, sensitive, and accurate approach for the quantification of L-proline in various biological matrices. The simple sample preparation and rapid chromatographic runtime make this method suitable for high-throughput analysis in both research and regulated environments.

References

Determining Protein Structure with L-Proline-15N,d7 Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise determination of a protein's three-dimensional structure is fundamental to understanding its function, mechanism of action, and interaction with other molecules. This knowledge is particularly crucial in drug development for designing targeted therapeutics. Isotope labeling, in conjunction with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), has become an indispensable tool for elucidating protein structure and dynamics.

This document provides detailed application notes and protocols for utilizing L-Proline-15N,d7, a stable isotope-labeled amino acid, in protein structure determination. The specific labeling of proline with both a heavy nitrogen isotope (¹⁵N) and deuterium (B1214612) (d7) offers unique advantages for simplifying complex spectra and probing specific regions of a protein's structure. Proline's unique cyclic structure often plays a critical role in protein folding and function, making it a key target for site-specific analysis.[1]

Applications of this compound Labeling

The incorporation of this compound into a protein of interest can be leveraged for several key applications in structural biology and drug development:

  • Simplification of NMR Spectra: In large proteins, the sheer number of proton signals leads to significant spectral overlap, complicating analysis. By introducing deuterated proline, the ¹H signals from the proline residues are effectively silenced, simplifying the spectrum and allowing for easier assignment of other residues.[2][3] The ¹⁵N label, however, allows for the specific observation of the proline backbone amide, providing a unique probe for this specific residue.

  • Site-Specific Structural Analysis: Proline residues are often found in turns and loops of proteins, regions critical for protein-protein interactions and ligand binding. By specifically labeling proline, researchers can focus on the conformational changes occurring at these important sites upon binding of a drug candidate or other molecule.[4][5]

  • Protein Dynamics Studies: The deuterium label on proline can be used in deuterium NMR relaxation studies to provide detailed information about the motion and dynamics of the proline side chain within a protein.[2] This information is vital for understanding the flexibility and conformational changes that govern protein function.

  • Quantitative Proteomics: In mass spectrometry-based quantitative proteomics, proteins labeled with stable isotopes serve as internal standards for accurate quantification of protein abundance.[6] While less common for single amino acid labeling in this context, the principle can be applied to quantify changes in proline-containing peptides under different conditions.

Experimental Protocols

I. Residue-Specific Incorporation of this compound in E. coli

This protocol describes the residue-specific incorporation of this compound into a target protein expressed in an E. coli auxotrophic strain. This method relies on providing the labeled amino acid in a growth medium that lacks its unlabeled counterpart.

Materials:

  • E. coli proline auxotrophic strain (e.g., derived from BL21(DE3))

  • Expression vector containing the gene of interest

  • This compound (commercially available)

  • M9 minimal medium components

  • Complete set of unlabeled amino acids (except L-Proline)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction

  • Standard laboratory equipment for bacterial cell culture and protein expression

Protocol:

  • Transformation: Transform the expression vector into the proline auxotrophic E. coli strain. Plate on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium supplemented with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Adaptation to Minimal Medium: Inoculate 50 mL of M9 minimal medium (containing ¹⁴NH₄Cl and glucose) with the overnight culture to an OD₆₀₀ of ~0.1. Add all unlabeled amino acids except L-Proline to the medium. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. This step helps the cells adapt to the minimal medium.

  • Expression Culture: Pellet the adapted cells by centrifugation (5000 x g, 10 min, 4°C). Resuspend the cell pellet in 1 L of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source (for uniform ¹⁵N labeling if desired, otherwise use ¹⁴NH₄Cl) and glucose.

  • Labeling: Add the complete mixture of unlabeled amino acids (except L-Proline) and this compound to the expression culture. A typical starting concentration for this compound is 100-200 mg/L.

  • Growth and Induction: Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Harvesting: Continue to grow the culture for 4-6 hours at 30°C or overnight at 18-20°C. Harvest the cells by centrifugation (6000 x g, 15 min, 4°C).

  • Protein Purification: Purify the labeled protein from the cell pellet using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).

  • Verification of Incorporation: Confirm the incorporation of this compound by mass spectrometry. The mass of the protein or tryptic peptides containing proline will show a characteristic mass shift.

Experimental Workflow for Residue-Specific Labeling

G cluster_prep Preparation cluster_expression Expression & Labeling cluster_analysis Downstream Analysis transform Transform Expression Vector into Proline Auxotroph starter Grow Overnight Starter Culture (LB) transform->starter adapt Adapt Cells to Minimal Medium starter->adapt expression_culture Inoculate Expression Culture (M9 Medium) adapt->expression_culture add_label Add this compound & other unlabeled amino acids expression_culture->add_label induce Induce Protein Expression with IPTG add_label->induce harvest Harvest Cells induce->harvest purify Purify Labeled Protein harvest->purify ms_confirm Confirm Incorporation by Mass Spectrometry purify->ms_confirm nmr_analysis NMR/MS Structural Analysis ms_confirm->nmr_analysis

Caption: Workflow for residue-specific incorporation of this compound.

II. NMR Spectroscopy for Structural Analysis

A. Chemical Shift Perturbation (CSP) Mapping for Ligand Binding

This protocol outlines how to use the ¹⁵N-labeled proline as a probe to map the binding site of a ligand.

Materials:

  • Purified, L-Proline-¹⁵N,d7 labeled protein in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5, 10% D₂O).

  • Unlabeled ligand of interest, dissolved in the same NMR buffer.

  • NMR spectrometer equipped with a cryoprobe.

Protocol:

  • Initial Spectrum: Acquire a 2D ¹H-¹⁵N HSQC spectrum of the labeled protein alone. This spectrum will serve as the reference. Due to the deuteration of proline, only the ¹⁵N-H correlation from the backbone amide of the residue preceding proline might be visible, or if the imino nitrogen is protonated under certain conditions, a signal from proline itself might be observed. The primary utility comes from observing the ¹⁵N chemical shift of proline directly in specialized experiments or by observing perturbations in neighboring residues in a standard ¹H-¹⁵N HSQC.

  • Titration: Add increasing amounts of the unlabeled ligand to the protein sample. After each addition, acquire another 2D ¹H-¹⁵N HSQC spectrum. Typical ligand-to-protein molar ratios are 0.5:1, 1:1, 2:1, 5:1, and 10:1.

  • Data Analysis: Overlay the spectra from the titration series. Identify the amide peaks that show significant chemical shift changes upon ligand addition. These residues are likely located at or near the binding interface.[5][7]

  • Quantitative Analysis: The magnitude of the chemical shift perturbation (Δδ) for each affected residue can be calculated using the following equation:

    Δδ = √[ (Δδ_H)² + (α * Δδ_N)² ]

    where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.[8]

  • Binding Affinity (Kd) Determination: By plotting the chemical shift changes against the ligand concentration, a binding isotherm can be generated and fitted to a suitable binding model to determine the dissociation constant (Kd).[4][9]

Logical Flow for Chemical Shift Perturbation Mapping

G start Prepare this compound Labeled Protein Sample ref_spec Acquire 2D 1H-15N HSQC (Reference Spectrum) start->ref_spec titrate Titrate with Unlabeled Ligand ref_spec->titrate acq_spec Acquire 2D 1H-15N HSQC after each addition titrate->acq_spec analyze Overlay Spectra and Identify Shifted Peaks acq_spec->analyze quantify Calculate Chemical Shift Perturbations (Δδ) analyze->quantify map Map Perturbed Residues onto Protein Structure analyze->map kd Determine Binding Affinity (Kd) from Titration Curve quantify->kd

Caption: Logical workflow for NMR Chemical Shift Perturbation (CSP) mapping.

III. Mass Spectrometry for Verification and Quantitative Analysis

A. Verification of Label Incorporation

Protocol:

  • Sample Preparation: Digest the purified labeled protein with a protease (e.g., trypsin).

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS data against the protein sequence database, specifying the mass shift corresponding to this compound. The mass of a proline residue will be increased by 8 Da (1 Da from ¹⁵N and 7 Da from the seven deuterium atoms). The identification of peptides with this mass shift confirms successful incorporation.

B. Quantitative Proteomics (SILAC-like approach)

For quantitative studies, a control (light) sample with unlabeled proline and an experimental (heavy) sample with this compound can be compared.

Protocol:

  • Sample Preparation: Grow two separate cell cultures, one with unlabeled L-proline and the other with this compound.

  • Mixing: After cell lysis, mix equal amounts of protein from the "light" and "heavy" samples.

  • Digestion and LC-MS/MS: Digest the mixed protein sample and analyze by LC-MS/MS.

  • Data Analysis: In the mass spectra, proline-containing peptides will appear as pairs of peaks separated by a specific mass difference. The ratio of the peak intensities of the heavy and light peptide pairs provides a quantitative measure of the relative abundance of the protein between the two conditions.[9]

Data Presentation

Quantitative data from NMR and MS experiments should be summarized in clear and concise tables for easy comparison.

Table 1: NMR Chemical Shift Perturbations upon Ligand Binding

Residue NumberAmino AcidΔδ (ppm)
45Gly0.05
.........
78Pro 0.25
.........
112Leu0.18

Δδ calculated as √[ (Δδ_H)² + (0.15 * Δδ_N)² ]

Table 2: Quantitative Mass Spectrometry of Proline-Containing Peptides

Peptide SequenceLight Intensity (counts)Heavy Intensity (counts)Heavy/Light Ratio
VYLP TGLVK1.2 x 10⁶2.4 x 10⁶2.0
............
AFP LISNEK5.8 x 10⁵5.9 x 10⁵1.02

Conclusion

The use of this compound labeling is a powerful strategy for detailed structural and dynamic analysis of proteins. By simplifying complex NMR spectra and providing a specific probe for proline residues, this technique enables researchers to gain valuable insights into protein function, protein-ligand interactions, and protein dynamics. The protocols outlined in this document provide a framework for the successful incorporation and utilization of this compound in both NMR and mass spectrometry-based studies, ultimately aiding in the rational design of novel therapeutics.

References

Application Notes and Protocols for the Quantification of L-Proline in Biological Matrices using L-Proline-¹⁵N,d₇ by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-proline, a unique cyclic secondary amino acid, is integral to a multitude of physiological and pathological processes. It is a fundamental component of collagen, the most abundant protein in mammals, and plays a critical role in protein synthesis, folding, and stability. Beyond its structural role, L-proline is involved in cellular signaling, redox balance, and metabolic pathways, including the tricarboxylic acid (TCA) cycle. Given its diverse functions, the accurate quantification of L-proline in biological matrices is crucial for research in areas ranging from metabolic disorders and oncology to drug development and nutritional science.

Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for the quantification of small molecules in complex biological samples. This technique utilizes a stable isotope-labeled internal standard, such as L-Proline-¹⁵N,d₇, which is chemically identical to the analyte of interest but has a different mass. The use of an internal standard that co-elutes with the analyte allows for the correction of variability introduced during sample preparation and analysis, ensuring high accuracy and precision.

These application notes provide a detailed protocol for the preparation and analysis of samples for the quantification of L-proline in biological fluids, specifically human serum, using L-Proline-¹⁵N,d₇ as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details a validated method for the quantification of L-proline in human serum. The protocol is adapted from a method utilizing L-Proline-¹³C₅,¹⁵N as an internal standard, which is analytically analogous to L-Proline-¹⁵N,d₇.[1][2]

Materials and Reagents
  • L-Proline: (≥99.5% purity)

  • L-Proline-¹⁵N,d₇: (Internal Standard, IS)

  • Methanol (B129727): HPLC grade

  • Formic Acid: LC-MS grade

  • Water: HPLC grade

  • Bovine Serum Albumin (BSA): for surrogate blank matrix

  • Phosphate Buffered Saline (PBS):

  • Human Serum Samples:

Equipment
  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)

  • HPLC or UHPLC system

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Pipettes

Preparation of Solutions
  • L-Proline Stock Solution (1 mg/mL): Accurately weigh and dissolve L-proline in HPLC grade water.

  • L-Proline-¹⁵N,d₇ (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Proline-¹⁵N,d₇ in HPLC grade water.

  • L-Proline Working Solutions: Prepare a series of working solutions by diluting the stock solution with water to create calibration standards.

  • IS Working Solution: Dilute the IS stock solution with water to the desired concentration.

  • Surrogate Blank Matrix: Prepare a 4% BSA solution in PBS.

Sample Preparation
  • Spiking: To 50 µL of serum sample, calibration standard, or quality control (QC) sample, add a specific volume of the IS working solution.

  • Protein Precipitation: Add 150 µL of methanol to each sample.[3]

  • Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Parameters

The following parameters are based on a validated method for L-proline analysis and can be adapted for specific instrumentation.[1][2]

  • LC Column: A chiral column such as Phenomenex Lux 5u Cellulose-1 (250 x 4.6 mm) can be used for high specificity.

  • Mobile Phase: An isocratic mobile phase of 40% methanol in 0.05% formic acid aqueous solution.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Proline: m/z 116 → 70

    • L-Proline-¹⁵N,d₇ (IS): m/z 124 → 78 (Note: The exact mass of L-Proline-¹⁵N,d₇ is 123.17, the protonated molecule [M+H]⁺ will have a mass of approximately 124.18. The fragment ion will depend on the fragmentation pattern, which is expected to be similar to the unlabeled proline.)

Data Presentation

The following tables summarize the quantitative performance of a validated LC-MS/MS method for L-proline analysis in human serum. This data demonstrates the robustness and reliability of the methodology.

Table 1: Calibration Curve and Linearity

AnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)
L-Proline2.5 - 100> 0.99

Table 2: Accuracy and Precision (Intra- and Inter-Day)

QC LevelConcentration (µg/mL)Intra-Day Accuracy (%)Intra-Day Precision (%CV)Inter-Day Accuracy (%)Inter-Day Precision (%CV)
Low4< 10%< 10%< 10%< 10%
Medium40< 10%< 10%< 10%< 10%
High80< 10%< 10%< 10%< 10%

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
L-Proline> 98%< 2%

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the sample preparation and analysis workflow for L-proline quantification.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample Spike_IS Spike with L-Proline-¹⁵N,d₇ (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (Methanol) Spike_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifugation Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation LC Separation Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for L-proline quantification.

L-Proline Metabolic and Signaling Pathway

L-proline metabolism is interconnected with several key cellular pathways. The diagram below provides a simplified overview of the primary synthesis and catabolism routes and its influence on cellular signaling.

proline_pathway cluster_synthesis Proline Synthesis cluster_catabolism Proline Catabolism (Mitochondria) cluster_signaling Signaling Influence Glutamate Glutamate P5CS P5CS Glutamate->P5CS TCA TCA Cycle Glutamate->TCA P5C Δ¹-Pyrroline-5-Carboxylate (P5C) P5CS->P5C P5CR P5CR P5C->P5CR P5CDH P5CDH P5C->P5CDH Proline L-Proline P5CR->Proline PRODH PRODH Proline->PRODH mTOR mTOR Pathway Proline->mTOR modulates PRODH->P5C ROS ROS Production PRODH->ROS e- transport chain P5CDH->Glutamate

Caption: L-Proline metabolic and signaling pathways.

References

Quantifying Protein Turnover with L-Proline-15N,d7: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental cellular process essential for maintaining cellular homeostasis, responding to stimuli, and adapting to environmental changes. The rate of protein turnover can be indicative of a protein's function and regulation, and alterations in these rates are often associated with disease states. The use of stable isotope-labeled amino acids, coupled with mass spectrometry, has become a powerful technique for the quantitative analysis of protein dynamics. This application note provides a detailed protocol for quantifying protein turnover using L-Proline-15N,d7, a stable isotope-labeled analog of the amino acid proline. Proline's unique cyclic structure plays a critical role in protein folding and stability, making its turnover a key indicator of proteome dynamics.[1] This method offers a robust and precise approach for researchers in basic science and drug development to investigate the effects of various perturbations on protein homeostasis.

Principle of the Method

The quantification of protein turnover using this compound is a type of metabolic labeling experiment. Cells are cultured in a medium where the natural ("light") L-proline is replaced with "heavy" this compound. This heavy proline contains one 15N atom and seven deuterium (B1214612) (d7) atoms, resulting in a significant mass shift compared to the light version. As new proteins are synthesized, they incorporate this heavy proline.

Over time, the abundance of newly synthesized, heavy-labeled proteins increases, while the pre-existing, light-labeled proteins are gradually degraded. By collecting cell samples at different time points and analyzing the proteome by mass spectrometry, the ratio of heavy to light peptides for each protein can be determined. This ratio is then used to calculate the rate of protein turnover, often expressed as a half-life (t½), which is the time it takes for 50% of the protein population to be replaced.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from a typical this compound protein turnover experiment in a human cell line (e.g., HeLa). The data illustrates the percentage of newly synthesized protein at different time points and the calculated protein half-lives for a selection of proteins with varying turnover rates.

Table 1: Time-Course of this compound Incorporation into Cellular Proteins

ProteinGene6 hours (%)12 hours (%)24 hours (%)48 hours (%)
Cyclin B1CCNB135.258.182.595.3
GAPDHGAPDH10.520.136.258.9
Histone H3.1HIST1H3A2.14.38.516.2
Lamin A/CLMNA5.610.820.536.8
p53TP5375.493.899.1>99

Table 2: Calculated Protein Half-Lives

ProteinGeneHalf-life (t½) in hoursFunctional Class
p53TP530.5Tumor Suppressor
Cyclin B1CCNB18.5Cell Cycle Regulator
Lamin A/CLMNA38.2Nuclear Lamina
GAPDHGAPDH55.7Glycolysis
Histone H3.1HIST1H3A150.3Chromatin Structure

Experimental Protocols

This section provides a detailed methodology for a typical experiment to quantify protein turnover using this compound in cultured mammalian cells.

Materials
  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Proline-free cell culture medium

  • L-Proline (light)

  • This compound (heavy)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • Trypsin, sequencing grade

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Formic acid

  • Acetonitrile

  • C18 solid-phase extraction (SPE) cartridges

  • High-resolution mass spectrometer coupled to a nano-liquid chromatography system

Protocol for Metabolic Labeling and Sample Collection
  • Cell Culture Preparation: Culture cells in standard complete medium until they reach approximately 70-80% confluency. For this protocol, we will use a 6-well plate format.

  • Preparation of Labeling Media:

    • Light Medium: Prepare proline-free medium supplemented with the standard concentration of light L-Proline and 10% dialyzed FBS.

    • Heavy Medium: Prepare proline-free medium supplemented with this compound at the same concentration as the light proline and 10% dialyzed FBS.

  • Adaptation to Proline-Free Medium (Optional but Recommended): To ensure efficient labeling, wash the cells once with PBS and then incubate in the "Light Medium" for 24 hours before starting the labeling experiment. This step helps to deplete the intracellular pool of light proline.

  • Initiation of Labeling (Time Point 0):

    • Aspirate the medium from the cells.

    • Wash the cells twice with warm PBS.

    • Add the "Heavy Medium" to the cells. This marks the beginning of the labeling period (t=0).

  • Time-Course Sample Collection:

    • At each designated time point (e.g., 0, 6, 12, 24, 48 hours), harvest the cells.

    • To harvest, aspirate the heavy medium, wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold lysis buffer with protease inhibitors directly to the well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube and store at -80°C until further processing.

Protocol for Protein Digestion and Mass Spectrometry Analysis
  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Protein Reduction and Alkylation:

    • Take a standardized amount of protein (e.g., 50 µg) from each time point.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • In-solution Trypsin Digestion:

    • Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the concentration of denaturants.

    • Add sequencing grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution of 0.1% formic acid in water.

    • Analyze the peptides using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-LC system.

    • Set up a data-dependent acquisition (DDA) method to acquire MS1 spectra followed by MS/MS spectra of the most abundant precursor ions.

Data Analysis
  • Peptide and Protein Identification: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database (e.g., UniProt Human) with appropriate settings for variable modifications (e.g., methionine oxidation) and fixed modifications (e.g., carbamidomethylation of cysteine). Specify this compound as a variable modification.

  • Quantification of Heavy/Light Ratios: The software will identify and quantify the peak intensities of both the light and heavy isotopic envelopes for each proline-containing peptide. The ratio of the heavy to the total (heavy + light) peptide intensity is calculated for each identified peptide.

  • Calculation of Protein Turnover Rates:

    • The fraction of newly synthesized protein (fraction heavy) at each time point is calculated from the heavy/total peptide ratios.

    • The protein turnover rate constant (k) is determined by fitting the increase in the fraction of heavy protein over time to a first-order kinetics model: Fraction_heavy(t) = 1 - e^(-k*t)

    • The protein half-life (t½) is then calculated from the rate constant using the formula: t½ = ln(2) / k

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for quantifying protein turnover using this compound.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Data Acquisition & Analysis A 1. Cell Seeding & Growth B 2. Adaptation to Light Proline Medium A->B C 3. Switch to Heavy this compound Medium B->C D 4. Time-Course Sample Collection C->D E 5. Cell Lysis & Protein Extraction D->E F 6. Protein Digestion (Trypsin) E->F G 7. Peptide Cleanup (SPE) F->G H 8. LC-MS/MS Analysis G->H I 9. Peptide Identification & Quantification H->I J 10. Calculation of Protein Turnover Rates I->J

Caption: Experimental workflow for protein turnover analysis.

Proline Metabolism and Protein Synthesis Signaling Pathway

This diagram illustrates the metabolic pathway of proline and its integration with the mTOR signaling pathway, a key regulator of protein synthesis.

G cluster_Proline_Metabolism Proline Metabolism cluster_Protein_Synthesis Protein Synthesis Regulation Glutamate Glutamate P5C Pyrroline-5-Carboxylate (P5C) Glutamate->P5C P5CS Proline L-Proline P5C->Proline PYCR Proline->P5C PRODH Nutrients Nutrients / Amino Acids Proline->Nutrients Heavy_Proline This compound (Tracer) Translation Protein Synthesis Heavy_Proline->Translation Incorporation mTORC1 mTORC1 Nutrients->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E S6K1->Translation eIF4E->Translation

References

Application Notes and Protocols for Metabolic Flux Analysis using L-Proline-¹⁵N,d₇

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as L-Proline-¹⁵N,d₇, allows for the precise tracking of atoms through metabolic pathways, providing a quantitative understanding of cellular metabolism. This application note details the use of L-Proline-¹⁵N,d₇ in metabolomics to probe the dynamics of proline metabolism and its interplay with central carbon and nitrogen metabolism.

L-Proline is a non-essential amino acid critical for protein synthesis, collagen production, and maintaining cellular redox balance.[1] Dysregulation of proline metabolism has been implicated in various diseases, including cancer, where it can support tumor growth and metastasis.[2][3] The dual labeling of L-Proline with ¹⁵N and deuterium (B1214612) (d₇) offers a unique advantage for simultaneously tracing the fate of both the nitrogen atom and the carbon skeleton of proline through interconnected metabolic pathways. This allows for a more comprehensive analysis of proline biosynthesis, catabolism, and its contributions to other metabolic networks.

Principle of L-Proline-¹⁵N,d₇ Flux Analysis

L-Proline-¹⁵N,d₇ serves as a tracer that is introduced into a biological system (e.g., cell culture or in vivo model). The heavy isotopes (¹⁵N and deuterium) act as labels that can be detected by mass spectrometry (MS). As the labeled proline is taken up and metabolized by cells, the isotopes are incorporated into downstream metabolites. By measuring the mass isotopologue distribution (MID) of these metabolites, it is possible to determine the relative contribution of proline to their synthesis and to quantify the flux through specific metabolic pathways.[4]

The ¹⁵N label allows for the tracing of proline's nitrogen atom, which is crucial for understanding its role in amino acid transamination reactions and nucleotide biosynthesis. The d₇ label, distributed across the carbon backbone, provides insights into the fate of the proline skeleton as it is catabolized and enters central metabolic pathways such as the Tricarboxylic Acid (TCA) cycle.

Key Metabolic Pathways Investigated

The metabolism of L-proline is intricately connected with several key metabolic pathways:

  • Proline Catabolism: Proline is oxidized to glutamate (B1630785) in the mitochondria through the sequential action of proline dehydrogenase (PRODH) and pyrroline-5-carboxylate (P5C) dehydrogenase (P5CDH).[5]

  • TCA Cycle: The glutamate derived from proline catabolism can be converted to α-ketoglutarate, a key intermediate of the TCA cycle, thus contributing to cellular energy production and biosynthesis.

  • Glutamine and Glutamate Metabolism: Proline metabolism is closely linked to the glutamine/glutamate cycle, which is central to nitrogen metabolism and cellular biosynthesis.[6]

  • Collagen Synthesis: Proline is a major component of collagen, and its availability can influence collagen production, a process often dysregulated in cancer and fibrosis.[2]

  • Redox Homeostasis: The interconversion of proline and P5C is linked to the cellular redox state (NADP+/NADPH ratio).

Experimental Workflow

A typical metabolic flux analysis experiment using L-Proline-¹⁵N,d₇ involves several key steps, as illustrated in the workflow diagram below.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A 1. Cell Culture and Isotopic Labeling - Culture cells to desired confluency. - Replace standard medium with medium containing L-Proline-¹⁵N,d₇. B 2. Isotopic Steady State - Incubate cells for a defined period to allow for tracer incorporation and achievement of isotopic steady state. A->B C 3. Quenching and Metabolite Extraction - Rapidly quench metabolic activity (e.g., with cold methanol). - Extract intracellular metabolites. B->C D 4. LC-MS/MS Analysis - Separate and detect labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry. C->D E 5. Data Processing - Correct for natural isotope abundance. - Determine Mass Isotopologue Distributions (MIDs). D->E F 6. Metabolic Flux Analysis - Use computational modeling (e.g., INCA, VANTED) to calculate flux rates. E->F G 7. Biological Interpretation - Relate flux data to cellular phenotype and experimental conditions. F->G

Caption: Experimental workflow for metabolic flux analysis using L-Proline-¹⁵N,d₇.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow until they reach the desired confluency (typically 70-80%).

  • Medium Preparation: Prepare culture medium containing L-Proline-¹⁵N,d₇ at a known concentration. The standard proline in the medium should be completely replaced by the labeled variant. All other components of the medium should remain unchanged.

  • Isotopic Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed L-Proline-¹⁵N,d₇-containing medium to the cells.

    • Incubate the cells for a time course determined by preliminary experiments to reach isotopic steady state. This can range from a few hours to over 24 hours depending on the cell type and proliferation rate.

Protocol 2: Metabolite Quenching and Extraction
  • Quenching:

    • Place the culture plates on dry ice to rapidly cool them.

    • Aspirate the labeling medium.

    • Add ice-cold 80% methanol (B129727) (v/v) to each well to quench metabolic activity and lyse the cells.[1]

  • Extraction:

    • Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

    • Incubate the tubes on dry ice for at least 15 minutes.

    • Centrifuge the samples at maximum speed (e.g., >13,000 g) for 10-15 minutes at 4°C.[1]

    • Collect the supernatant containing the polar metabolites into a new tube.

    • The remaining cell pellet can be used for protein quantification.

  • Sample Preparation for Analysis:

    • Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).

    • Resuspend the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).

Protocol 3: LC-MS/MS Analysis
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., Q-Exactive or Triple Quadrupole).

  • Chromatographic Separation: Employ a suitable column for separating polar metabolites, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.[5][7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute polar compounds.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode for the detection of proline and related amino acids.

    • Use a targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) method to detect the different isotopologues of proline and its downstream metabolites. The specific m/z values will depend on the metabolite and the number of incorporated heavy isotopes.

Data Presentation and Analysis

The primary data obtained from the LC-MS/MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This data needs to be corrected for the natural abundance of stable isotopes.

Table 1: Illustrative Mass Isotopologue Distribution Data

The following table presents hypothetical MID data for key metabolites after labeling with L-Proline-¹⁵N,d₇. This data is for illustrative purposes to demonstrate how results would be presented.

MetaboliteM+0 (%)M+1 (¹⁵N) (%)M+7 (d₇) (%)M+8 (¹⁵N,d₇) (%)
Proline 5.22.18.584.2
Glutamate 65.815.310.18.8
α-Ketoglutarate 72.4-18.5-
Aspartate 85.19.53.22.2
  • M+0: Unlabeled metabolite.

  • M+1 (¹⁵N): Metabolite with one ¹⁵N atom incorporated.

  • M+7 (d₇): Metabolite with seven deuterium atoms incorporated.

  • M+8 (¹⁵N,d₇): Metabolite with one ¹⁵N and seven deuterium atoms incorporated.

Signaling Pathway Diagram

The metabolic fate of L-Proline-¹⁵N,d₇ can be visualized in the following pathway diagram.

G Proline L-Proline-¹⁵N,d₇ P5C P5C-¹⁵N,d₇ Proline->P5C PRODH Collagen Collagen Proline->Collagen Protein Protein Synthesis Proline->Protein Glutamate_semialdehyde Glutamate-γ-semialdehyde-¹⁵N,d₇ P5C->Glutamate_semialdehyde Glutamate Glutamate-¹⁵N,d₇ P5C->Glutamate P5CDH Ornithine Ornithine Glutamate_semialdehyde->Ornithine OAT aKG α-Ketoglutarate-d₅ Glutamate->aKG GDH / Transaminases TCA TCA Cycle aKG->TCA Arginine Arginine Ornithine->Arginine Urea_Cycle Urea Cycle Arginine->Urea_Cycle

Caption: Metabolic fate of L-Proline-¹⁵N,d₇.

Quantitative Flux Data

Metabolic flux analysis software (e.g., INCA, Metran) is used to calculate the actual flux rates by fitting the experimental MID data to a metabolic network model. The output is typically a flux map showing the rates of reactions in units such as nmol/mg protein/hour.

Table 2: Illustrative Metabolic Flux Data

This table shows hypothetical flux data comparing a control and a treated condition to illustrate the type of quantitative results obtained.

Metabolic FluxControl (nmol/mg protein/hr)Treated (nmol/mg protein/hr)Fold Changep-value
Proline uptake 50.2 ± 4.575.8 ± 6.11.51<0.01
Proline -> Glutamate 35.1 ± 3.255.4 ± 4.91.58<0.01
Glutamate -> α-KG 25.6 ± 2.840.1 ± 3.51.57<0.01
α-KG -> TCA Cycle 18.9 ± 2.132.7 ± 3.01.73<0.005
Proline -> Collagen 10.5 ± 1.55.2 ± 0.80.50<0.05

Conclusion

Metabolic flux analysis using L-Proline-¹⁵N,d₇ is a robust method for quantitatively assessing the dynamics of proline metabolism and its integration with other key metabolic pathways. The detailed protocols and analytical strategies outlined in this application note provide a framework for researchers to investigate the role of proline metabolism in health and disease, offering potential insights for the development of novel therapeutic strategies. The dual-labeling approach provides a comprehensive view of both nitrogen and carbon fate, making it a valuable tool for the metabolomics and drug development community.

References

Troubleshooting & Optimization

Technical Support Center: L-Proline-¹⁵N,d⁷ NMR Spectra Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting NMR spectra of L-Proline-¹⁵N,d⁷. This guide provides solutions to common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing more signals than expected for a single L-Proline-¹⁵N,d⁷ residue in my NMR spectrum?

A1: The complexity arises from the unique structural properties of the proline ring. You may be observing multiple species in slow exchange on the NMR timescale, leading to distinct sets of signals for what is chemically a single proline residue. The primary causes are:

  • Cis/Trans Isomerization: The peptide bond preceding the proline nitrogen can exist in either a cis or trans conformation. The energy barrier for interconversion is high enough that both isomers can be observed as separate signals in the NMR spectrum.[1][2][3]

  • Ring Puckering: The five-membered pyrrolidine (B122466) ring of proline is not planar and can adopt different "puckered" conformations, most commonly referred to as Cγ-endo and Cγ-exo.[1][2] While this interconversion is typically fast, in certain molecular contexts, it can be slowed down, contributing to line broadening or even separate signals.

  • Rotamers: If the proline is part of a larger molecule, restricted rotation around single bonds can lead to different stable conformations (rotamers), each with its own NMR signature.

Q2: My proline signals are broad and poorly resolved. What are the likely causes?

A2: Signal broadening for L-Proline-¹⁵N,d⁷ can be attributed to several factors:

  • Intermediate Conformational Exchange: If the rates of cis/trans isomerization or ring puckering are on the same timescale as the NMR experiment, it can lead to significant line broadening.

  • Molecular Tumbling: In large molecules, slow tumbling in solution leads to shorter transverse relaxation times (T₂) and consequently broader lines.

  • Sample Conditions: Suboptimal sample conditions such as high viscosity (due to high concentration), aggregation, or the presence of paramagnetic impurities can all contribute to signal broadening.

Q3: Why can't I see my L-Proline-¹⁵N,d⁷ residue in a standard ¹H-¹⁵N HSQC experiment?

A3: Standard ¹H-¹⁵N HSQC experiments are designed to detect signals from amide protons directly bonded to ¹⁵N atoms. Proline, being a secondary amine, lacks an amide proton within its backbone structure. Therefore, it will not produce a signal in a typical ¹H-¹⁵N HSQC. Specialized experiments are required to observe the proline ¹⁵N nucleus.

Troubleshooting Guides

Issue 1: Severe Signal Overlap in the Proline Region

This is a common challenge due to the multiple conformational states of proline and potential overlap with other signals in the spectrum.

Troubleshooting Workflow:

start Start: Signal Overlap Observed exp_cond Optimize Experimental Conditions start->exp_cond temp Vary Temperature exp_cond->temp Shift equilibria solvent Change Solvent exp_cond->solvent Alter chemical shifts ph Adjust pH exp_cond->ph Change protonation states multi_d Acquire Multidimensional NMR exp_cond->multi_d If overlap persists end End: Signals Resolved temp->end solvent->end ph->end tocsy 2D TOCSY multi_d->tocsy hsqc_noesy 2D HSQC-NOESY multi_d->hsqc_noesy three_d 3D Heteronuclear Experiments multi_d->three_d pro_exp Proline-Specific Experiments multi_d->pro_exp deconv Apply Advanced Signal Processing multi_d->deconv For remaining overlap tocsy->end hsqc_noesy->end three_d->end pro_exp->end deconv->end

Caption: Troubleshooting workflow for signal overlap.

Detailed Steps:

  • Optimize Experimental Conditions:

    • Temperature Variation: Acquiring spectra at different temperatures can alter the equilibrium between conformational isomers, potentially separating overlapping signals. An increase in temperature might also increase the rate of exchange, leading to the coalescence of multiple peaks into a single, sharper peak.

    • Solvent Change: Using a different deuterated solvent can induce changes in chemical shifts, which may resolve overlapping peaks. Solvents like benzene-d₆ are known to cause different chemical shift dispersions compared to more common solvents like D₂O or CDCl₃.

    • pH Adjustment: Modifying the pH can alter the protonation state of nearby residues, which can, in turn, affect the chemical environment and shift of the proline signals.

  • Employ Multidimensional NMR:

    • If 1D spectra are too crowded, 2D and 3D NMR experiments can disperse the signals across multiple dimensions, significantly improving resolution.

    • For L-Proline-¹⁵N,d⁷, which is deuterated, ¹H-¹³C HSQC and specialized ¹³C- or ¹⁵N-detected experiments are particularly useful. A 2D ¹H-¹³C HSQC-NOESY can be effective for assigning proline residues with very similar chemical shifts.

  • Utilize Proline-Specific Experiments:

    • Since proline lacks an amide proton, specialized experiments that do not rely on ¹H-¹⁵N amide correlations are necessary. A set of exclusively heteronuclear NMR experiments has been developed for proline residues. These experiments often start with ¹³C or ¹⁵N magnetization.

  • Apply Advanced Signal Processing:

    • Techniques like deconvolution can be used to mathematically separate partially overlapping peaks.

Issue 2: Identifying and Assigning cis and trans Proline Isomers

The presence of both cis and trans isomers is a major source of spectral complexity.

Identification Strategy:

start Observe Multiple Proline Signals c13_shifts Analyze ¹³C Chemical Shifts start->c13_shifts noesy Acquire 2D NOESY/HSQC-NOESY start->noesy assign Assign Isomers c13_shifts->assign Δδ(¹³Cβ - ¹³Cγ) noesy->assign Hα(i) - Hδ(i-1) vs Hα(i) - Hα(i-1) end End: Isomers Identified assign->end

Caption: Strategy for identifying cis and trans proline isomers.

Detailed Steps:

  • Analyze ¹³C Chemical Shifts: The chemical shifts of the proline Cβ and Cγ carbons are highly sensitive to the cis/trans conformation. The difference between these shifts (Δδ(¹³Cβ - ¹³Cγ)) is a reliable indicator:

    • A large difference is characteristic of the cis isomer.

    • A small difference is indicative of the trans isomer.

  • Utilize NOESY Data: Nuclear Overhauser Effect (NOE) data can provide through-space correlations to distinguish isomers:

    • In the trans conformation , a strong NOE is typically observed between the Hα of the proline residue (i) and the Hα of the preceding residue (i-1).

    • In the cis conformation , a strong NOE is observed between the Hα of the proline residue (i) and the Hδ of the preceding residue (i-1).

Quantitative Data

The exact chemical shifts of L-Proline-¹⁵N,d⁷ are highly dependent on the molecular context, solvent, temperature, and pH. However, the following tables provide typical ranges and characteristic differences that are useful for identification and troubleshooting.

Table 1: Typical ¹³C Chemical Shift Ranges (ppm) for Proline Isomers

Carbontrans Isomercis IsomerKey Differentiator
~31-32~34Cβ is downfield in cis
~27~24Cγ is upfield in cis
Δδ(Cβ-Cγ) Small (~4-5 ppm)Large (~10 ppm)Large difference for cis

Data synthesized from multiple sources.

Table 2: Experimental Parameters for Optimization

ParameterTypical RangeEffect on Spectrum
Temperature 278 K - 313 K (5°C - 40°C)Alters exchange rates and conformational equilibria.
pH 5.0 - 8.0Can change protonation states of neighboring groups, affecting chemical shifts.
Concentration 0.1 mM - 1 mMHigher concentrations can lead to aggregation and line broadening.

Key Experimental Protocols

1. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

This is a fundamental experiment for correlating the chemical shifts of protons with their directly attached carbons. For deuterated proline, this would primarily show correlations for any remaining protons or could be adapted for ¹³C detection.

  • Purpose: To obtain a 2D map of ¹H-¹³C correlations, which helps in resolving signal overlap from a 1D spectrum.

  • Methodology:

    • Prepare a sample of the L-Proline-¹⁵N,d⁷ containing molecule in a suitable deuterated solvent.

    • Set up the spectrometer for a standard HSQC experiment.

    • Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover the expected chemical shift ranges.

    • The pulse sequence transfers magnetization from ¹H to ¹³C, allows the ¹³C to evolve (which provides the second dimension), and then transfers the magnetization back to ¹H for detection.

2. 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Purpose: To identify protons that are close to each other in space (typically < 5 Å), which is crucial for determining conformation, including cis/trans isomers.

  • Methodology:

    • Use a sample prepared as for the HSQC.

    • The NOESY pulse sequence includes a "mixing time" during which magnetization is exchanged between spatially close protons via the NOE.

    • Acquire a series of 2D spectra with different mixing times to build up the NOE signal.

    • Cross-peaks in the resulting spectrum indicate spatial proximity between the correlated protons.

3. Proline-Specific ¹³C-Detected Experiments (e.g., CON)

  • Purpose: To directly observe the ¹⁵N of proline and its correlations to neighboring carbons, bypassing the need for an amide proton.

  • Methodology:

    • These are advanced experiments that require a spectrometer capable of ¹³C detection and specific pulse sequences.

    • The experiment transfers magnetization from aliphatic ¹³C to the proline ¹⁵N and then to the carbonyl ¹³C for detection.

    • This provides sequential connectivity information that is otherwise difficult to obtain for proline residues.

References

Technical Support Center: L-Proline-15N,d7 Enrichment Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of L-Proline-15N,d7. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during isotopic enrichment analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in quantifying this compound enrichment?

A1: The primary challenges in quantifying this compound enrichment using mass spectrometry-based methods include:

  • Isotopic Interference: Natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled (light) L-Proline can contribute to the signal of the labeled isotopologue, potentially leading to an overestimation of enrichment.[1][2]

  • Matrix Effects: Co-eluting components from the biological sample (e.g., plasma, cell lysates) can suppress or enhance the ionization of the analyte in the mass spectrometer's source, affecting accuracy and precision.[3][4] Phospholipids, salts, and other metabolites are common sources of matrix effects.

  • Chromatographic Co-elution: Separation of L-Proline from other isomeric or isobaric compounds can be difficult, leading to overlapping peaks and inaccurate quantification.

  • Analyte Stability: L-Proline and its labeled counterpart may degrade during sample preparation, storage, or analysis. Stability should be assessed under various conditions, including freeze-thaw cycles and bench-top storage.

  • Internal Standard Purity: The accuracy of quantification is highly dependent on the chemical and isotopic purity of the this compound internal standard.

Q2: How can I correct for the natural isotopic abundance of unlabeled L-Proline?

A2: To correct for natural isotopic abundance, you must determine the mass isotopomer distribution (MID) of a pure, unlabeled L-Proline standard. This is achieved by analyzing the unlabeled standard under the exact same analytical conditions as your samples. The resulting distribution of signals (M+0, M+1, M+2, etc.) is then used in a mathematical correction algorithm to subtract the contribution of natural isotopes from the measured signal of your labeled samples. This ensures that the remaining signal is only from the incorporated this compound.

Q3: My labeled standard contains Deuterium (d7). Are there any specific issues I should be aware of?

A3: Yes. Deuterium labeling can sometimes lead to a phenomenon known as a "chromatographic isotope effect," where the deuterated standard separates slightly from the native, unlabeled analyte during liquid chromatography. This can be problematic if the two compounds elute at different points into regions of varying matrix effects (ion suppression or enhancement), potentially compromising the accuracy of the stable isotope dilution method. Using ¹³C or ¹⁵N labels is often preferred to avoid this issue. If you observe peak splitting or inconsistent analyte/internal standard ratios, optimizing the chromatography to merge the peaks is crucial.

Troubleshooting Guides

Issue 1: Low Signal Intensity or High Signal Variability

You are experiencing low signal for your analyte and internal standard, or the peak areas are highly variable between replicate injections of the same sample. This often points to matrix effects.

Possible Cause: Ion suppression caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts).

Troubleshooting Steps:

  • Evaluate Matrix Effect: Conduct a post-extraction addition experiment.

    • Analyze a neat solution of L-Proline and this compound.

    • Extract a blank matrix sample (e.g., plasma from an untreated subject).

    • Spike the extracted blank matrix with the same concentration of L-Proline and this compound as the neat solution and analyze.

    • A significantly lower peak area in the post-extraction spike compared to the neat solution indicates ion suppression.

  • Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove interferences.

    • Protein Precipitation (PPT): This is a simple method but may be less clean. Common solvents include acetonitrile (B52724), methanol, or trichloroacetic acid. A ratio of at least 3:1 solvent to plasma is often recommended.

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by retaining the analyte on a solid sorbent while matrix components are washed away.

  • Optimize Chromatography: Adjust your LC method to better separate L-Proline from the region of ion suppression.

    • Modify the gradient profile to increase resolution.

    • Try a different column chemistry (e.g., HILIC for polar molecules like proline).

  • Dilute the Sample: If possible, diluting the sample can reduce the concentration of interfering matrix components.

Troubleshooting Logic for Low Signal Intensity

G start Start: Low or Variable Signal Intensity check_ms Is MS performance (sensitivity, stability) within specification? start->check_ms tune_ms Action: Tune and Calibrate Mass Spectrometer check_ms->tune_ms No eval_matrix Perform Post-Extraction Spike Experiment check_ms->eval_matrix Yes tune_ms->check_ms suppression Is Ion Suppression Observed? eval_matrix->suppression improve_cleanup Action: Enhance Sample Cleanup (e.g., switch from PPT to SPE) suppression->improve_cleanup Yes end_fail Problem Persists: Consult Instrument Specialist suppression->end_fail No optimize_lc Action: Optimize Chromatography (change gradient, new column) improve_cleanup->optimize_lc dilute Action: Dilute Sample Extract Before Injection optimize_lc->dilute end_ok Problem Resolved dilute->end_ok

Caption: Troubleshooting workflow for diagnosing low or variable signal intensity.

Issue 2: Poor Calibration Curve Linearity or Accuracy

Your calibration curve has a low coefficient of determination (R² < 0.99) or the back-calculated accuracy of your low-concentration standards is poor, even with a high R².

Possible Causes:

  • Inaccurate Standard Preparation: Errors in pipetting or dilution during the creation of stock and working standard solutions.

  • Detector Saturation: The highest concentration standard may be saturating the mass spectrometer's detector.

  • Inappropriate Regression Model: Using a simple linear, unweighted regression can be biased by the high concentration points, leading to poor accuracy at the low end of the curve.

  • Internal Standard Issues: The internal standard (IS) concentration may not be consistent across all samples, or the IS itself may have purity issues.

Troubleshooting Steps:

  • Re-prepare Standards: Prepare a fresh set of calibration standards from primary stock solutions. Ensure all standards and QCs have the same constant concentration of the internal standard.

  • Check for Saturation: Analyze the highest concentration standard. If the peak shape is flat-topped, the detector is saturated. Exclude this point from the curve or dilute the sample and re-inject.

  • Use Weighted Regression: Apply a weighting factor (e.g., 1/x or 1/x²) to the linear regression. This gives less weight to the higher concentration points and typically improves accuracy for the lower concentration standards.

  • Evaluate Linearity Range: Ensure your samples fall within the validated linear range of the assay. Samples with concentrations above the highest standard should be diluted and re-analyzed.

Experimental Protocols & Data

Protocol: L-Proline Extraction from Plasma via Protein Precipitation

This protocol describes a general method for extracting L-Proline from plasma samples.

  • Thaw frozen plasma samples at room temperature.

  • Vortex the thawed plasma to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate the proteins. The solvent-to-sample ratio should be at least 3:1 or 4:1.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate, ensuring the protein pellet is not disturbed.

  • The supernatant can be injected directly into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

General Sample Preparation and Analysis Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Collect Plasma Sample add_is 2. Add this compound IS sample->add_is precip 3. Add Acetonitrile (4:1) add_is->precip vortex 4. Vortex to Mix precip->vortex centrifuge 5. Centrifuge to Pellet Protein vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant inject 7. Inject Sample Extract supernatant->inject separate 8. Chromatographic Separation inject->separate detect 9. MS/MS Detection (MRM) separate->detect integrate 10. Integrate Peak Areas detect->integrate ratio 11. Calculate Area Ratios (Analyte / IS) integrate->ratio quantify 12. Quantify vs. Cal Curve ratio->quantify

Caption: Standard workflow from sample preparation to final data analysis.

Data Presentation: Typical LC-MS/MS Parameters

The following table summarizes typical Multiple Reaction Monitoring (MRM) parameters for the analysis of L-Proline and its labeled internal standard. These values should be optimized for your specific instrument.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
L-Proline 116.170.110022
116.168.110025
This compound 124.177.110022
124.174.110025

Table 1: Example MRM transitions for L-Proline and its stable isotope-labeled internal standard. Parameters require instrument-specific optimization.

Data Presentation: Isotopic Distribution of Unlabeled L-Proline

This table shows the theoretical contribution of natural isotopes to the mass spectrum of unlabeled L-Proline (C₅H₉NO₂). This data is critical for correcting for isotopic interference.

Mass IsotopomerRelative Abundance (%)Primary Contributing Isotope(s)
M+0 (115.06) 100.00¹²C₅¹H₉¹⁴N¹⁶O₂
M+1 (116.06) 5.98¹³C, ¹⁵N
M+2 (117.06) 0.56¹³C₂, ¹⁸O
M+3 (118.07) 0.04¹³C₃, ¹³C¹⁸O

Table 2: Theoretical natural isotopic abundance for L-Proline. This distribution must be experimentally confirmed and used to correct raw data for accurate enrichment calculations.

References

Technical Support Center: Enhancing Signal-to-Noise in ¹⁵N HSQC with L-Proline-¹⁵N,d₇

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Proline-¹⁵N,d₇ to enhance the signal-to-noise (S/N) ratio in ¹⁵N HSQC NMR experiments.

Troubleshooting Guide

This guide addresses common issues encountered during ¹⁵N HSQC experiments with L-Proline-¹⁵N,d₇ labeled samples.

Issue Potential Cause Recommended Solution
Low overall signal-to-noise ratio Suboptimal pulse sequence parameters.Calibrate the 90° pulse widths for ¹H, ¹³C, and ¹⁵N. Optimize the ¹H carrier offset (O1) and consider using a sensitivity-enhanced pulse program like 'hsqcetfpf3gpsi2.nan'.[1]
Insufficient number of scans.Increase the number of scans to improve the S/N ratio, which is proportional to the square root of the number of scans. For detailed comparisons, a high number of scans (e.g., 32 or more) may be necessary.[1]
Sample concentration is too low.Increase the protein concentration if possible. While challenging for some proteins, higher concentrations directly lead to stronger signals.
Proline signals are weak or missing Proline residues lack an amide proton, making them invisible in standard ¹H-¹⁵N HSQC experiments.Utilize ¹³C- or ¹⁵N-detected experiments which do not rely on the presence of an amide proton. These methods can directly detect the proline nitrogen.[2]
Inefficient magnetization transfer.For proline-rich regions, consider using specialized pulse sequences designed for amino acid-specific detection that can help to isolate and enhance signals from residues adjacent to prolines.
Broad or overlapping peaks Homonuclear scalar couplings leading to multiplet structures.Employ "pure shift" NMR methods that suppress the multiplet structure caused by proton-proton interactions, resulting in singlets and thereby improving both resolution and sensitivity.[1][3]
Fast transverse relaxation (T₂).For larger proteins (>25 kDa), consider using Transverse Relaxation Optimized Spectroscopy (TROSY) based experiments. TROSY helps to narrow the linewidths of larger molecules, leading to significant sensitivity gains. Perdeuteration of the protein is also highly recommended to reduce relaxation rates.
Artifacts in the spectrum Issues with water suppression.Use water flip-back pulses and gradients for effective water suppression. Challenging water suppression can be an issue in pure shift methods, requiring careful implementation.

Frequently Asked Questions (FAQs)

1. Why is L-Proline-¹⁵N,d₇ used in ¹⁵N HSQC experiments?

L-Proline is unique among amino acids as it contains a secondary amine, meaning it lacks a backbone amide proton. Consequently, proline residues are not directly observable in a standard ¹H-¹⁵N HSQC experiment. By using ¹⁵N-labeled proline, researchers can employ alternative NMR experiments, such as ¹³C- or ¹⁵N-detected experiments, to specifically observe proline residues. The d₇ deuteration of the proline sidechain helps to reduce relaxation pathways, leading to narrower linewidths and an enhanced signal-to-noise ratio for neighboring residues in proton-detected experiments.

2. How does deuteration enhance the signal-to-noise ratio?

Deuteration, particularly of non-exchangeable protons, significantly reduces the efficiency of dipolar relaxation, which is a major contributor to line broadening in larger molecules. By replacing protons with deuterons, the transverse relaxation rates (R₂) are decreased, resulting in narrower spectral lines and a corresponding increase in signal height and sensitivity. This is especially beneficial for larger proteins where fast relaxation leads to significant signal loss.

3. What are the optimal experimental conditions for a ¹⁵N HSQC experiment with a proline-labeled, deuterated protein?

The optimal conditions are sample and spectrometer dependent. However, some general recommendations include:

  • Pulse Sequence: A sensitivity-enhanced TROSY-based pulse sequence is often preferred for deuterated proteins, especially at high magnetic fields.

  • Temperature: Lower temperatures can sometimes improve signal by slowing down molecular tumbling, but can also lead to line broadening if the protein begins to aggregate. Temperature optimization is crucial.

  • pH: The pH should be optimized for protein stability and to minimize amide proton exchange with the solvent.

  • Recycle Delay: For deuterated samples, the longitudinal relaxation time (T₁) of protons can be longer, necessitating a longer recycle delay to allow for full relaxation between scans.

4. How can I assign the proline resonances if they are not visible in the ¹H-¹⁵N HSQC?

Proline resonances can be assigned using a suite of ¹³C- and ¹⁵N-detected 3D NMR experiments. These experiments create correlations through the protein backbone, allowing for sequential assignment. For proline-rich proteins, specialized experiments that are selective for proline residues can be particularly useful. The assignments from these experiments can then be transferred to the ¹H-¹⁵N HSQC to aid in the assignment of neighboring residues.

5. What is the difference between a standard HSQC and a BEST-TROSY experiment, and when should I use one over the other?

A standard HSQC is a robust experiment for smaller, protonated proteins. A TROSY (Transverse Relaxation Optimized Spectroscopy) experiment is designed for larger molecules (typically >25 kDa) and at higher magnetic fields, where it significantly reduces linewidths and improves sensitivity. A BEST-TROSY experiment further enhances sensitivity by optimizing the longitudinal relaxation of protons, allowing for faster repetition rates. For a large, deuterated protein containing L-Proline-¹⁵N,d₇, a BEST-TROSY experiment would likely provide the best signal-to-noise ratio.

Experimental Protocols

General Protocol for a Sensitivity-Enhanced ¹⁵N HSQC

This protocol provides a general workflow for acquiring a 2D ¹⁵N HSQC spectrum. Specific parameters will need to be optimized for your sample and spectrometer.

  • Sample Preparation: Prepare a sample of your ¹⁵N-labeled (and deuterated, if applicable) protein in a suitable buffer containing 5-10% D₂O for the lock.

  • Spectrometer Setup:

    • Insert the sample into the magnet.

    • Lock, tune, and shim the spectrometer.

    • Calibrate the 90° pulse widths for ¹H, ¹³C, and ¹⁵N.

    • Determine the ¹H carrier frequency (O1p).

  • Experiment Setup:

    • Create a new 2D experiment.

    • Load a standard, sensitivity-enhanced ¹⁵N HSQC parameter set (e.g., hsqcetfpf3gpsi2).

    • Set the spectral widths in both the ¹H (F2) and ¹⁵N (F1) dimensions to cover all expected signals.

    • Set the number of complex points in the direct and indirect dimensions.

    • Set the number of scans and the recycle delay.

  • Acquisition: Start the acquisition.

  • Processing: Process the data using appropriate window functions and zero-filling to enhance resolution and sensitivity.

Quantitative Data

Experiment Type Target Protein Size Relative S/N Gain Key Advantage
Standard HSQC< 25 kDaBaselineSimplicity and robustness.
Sensitivity-Enhanced HSQC< 25 kDa~√2Improved sensitivity over standard HSQC.
TROSY> 25 kDaSignificant (field dependent)Reduced linewidths for large molecules.
BEST-TROSY> 25 kDaUp to 110% over standard TROSYFurther sensitivity enhancement through optimized proton relaxation.
Pure Shift HSQCAll sizesVaries (can be >40%)Collapses multiplets to singlets, improving resolution and peak height.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis protein_expression Protein Expression (with L-Proline-15N,d7) purification Purification protein_expression->purification buffer_exchange Buffer Exchange (NMR Buffer with D2O) purification->buffer_exchange spectrometer_setup Spectrometer Setup (Lock, Tune, Shim, Calibrate) buffer_exchange->spectrometer_setup parameter_optimization Parameter Optimization (Pulse Sequence, SW, Scans) spectrometer_setup->parameter_optimization acquisition Data Acquisition parameter_optimization->acquisition processing Data Processing (FT, Phasing, Windowing) acquisition->processing analysis Spectral Analysis (Assignment, S/N Calculation) processing->analysis

Caption: Experimental workflow for ¹⁵N HSQC.

troubleshooting_logic cluster_protein_size Consider Protein Size cluster_peak_issues Address Peak Characteristics start Low S/N in ¹⁵N HSQC size_check Protein > 25 kDa? start->size_check use_trosy Use TROSY or BEST-TROSY size_check->use_trosy Yes use_se_hsqc Use Sensitivity-Enhanced HSQC size_check->use_se_hsqc No broad_peaks Broad/Overlapping Peaks? use_trosy->broad_peaks use_se_hsqc->broad_peaks pure_shift Implement Pure Shift Methods broad_peaks->pure_shift Yes optimize_params Optimize General Parameters (Scans, Concentration) broad_peaks->optimize_params No

Caption: Troubleshooting logic for low S/N.

References

preventing degradation of L-Proline-15N,d7 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Proline-15N,d7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample preparation for mass spectrometry-based analyses. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during sample preparation?

A1: The main factors contributing to the degradation of this compound are elevated temperatures, extreme pH conditions (both acidic and basic), prolonged exposure to light, and the presence of strong oxidizing agents. Enzymatic activity in biological samples can also lead to its degradation.

Q2: How should I properly store my this compound standard?

A2: To ensure stability, this compound should be stored at a low temperature, typically between +2°C to +8°C for short-term storage, and protected from light. For long-term storage, it is advisable to store it at -20°C or -80°C. It is crucial to prevent repeated freeze-thaw cycles of stock solutions.

Q3: Can the deuterium (B1214612) labels on this compound exchange with protons from the solvent?

A3: While the deuterium labels on the pyrrolidine (B122466) ring of L-Proline-d7 are generally stable, there is a small risk of back-exchange, particularly under harsh acidic or basic conditions or at high temperatures. It is recommended to use neutral pH conditions whenever possible and to keep sample processing times to a minimum.

Q4: I am observing a low signal for my this compound internal standard. What are the possible causes?

A4: A low signal for your internal standard can be due to several factors:

  • Degradation: The standard may have degraded during storage or sample preparation.

  • Pipetting/Dilution Errors: Inaccurate preparation of stock or working solutions.

  • Ion Suppression: Components in your sample matrix can interfere with the ionization of this compound in the mass spectrometer source.

  • Instrumental Issues: Suboptimal mass spectrometer settings for your compound.

Q5: How can I minimize ion suppression effects for this compound analysis?

A5: To mitigate ion suppression, consider the following:

  • Effective Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your liquid chromatography (LC) method to separate this compound from co-eluting matrix components.

  • Dilution: Diluting your sample can reduce the concentration of interfering compounds.

  • Matrix-Matched Calibrators: Prepare your calibration standards in a matrix that is similar to your samples to compensate for matrix effects.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to this compound degradation during sample preparation.

Issue: Poor Reproducibility of this compound Signal
Potential Cause Troubleshooting Steps
Inconsistent Sample Handling - Ensure all samples are processed under identical conditions (time, temperature, light exposure).- Use an automated liquid handler for precise and consistent pipetting.
Variable Degradation - Process samples in small batches to minimize the time each sample spends at room temperature.- Keep samples on ice or a cooling block throughout the preparation process.
Inconsistent pH - Verify the pH of all solutions and buffers before use.- Ensure thorough mixing after adding acidic or basic reagents.
Issue: Evidence of this compound Degradation (e.g., appearance of unexpected peaks)
Potential Cause Troubleshooting Steps
Thermal Degradation - Avoid high temperatures during sample evaporation. Use a gentle stream of nitrogen at room temperature.- If heating is necessary, use the lowest possible temperature for the shortest duration.
Oxidation - Degas solvents to remove dissolved oxygen.- Consider adding an antioxidant (e.g., ascorbic acid) to your sample, but test for potential interference first.
pH-Mediated Degradation - Neutralize samples as quickly as possible after any acidic or basic extraction steps.- Evaluate the stability of this compound in your final sample solvent over time.
Enzymatic Degradation - For biological samples, immediately quench enzymatic activity upon collection using cold organic solvents (e.g., ice-cold methanol (B129727) or acetonitrile).- Consider protein precipitation as an initial step to remove enzymes.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for Plasma/Serum

This protocol is designed to minimize the degradation of this compound in plasma or serum samples.

  • Quenching and Protein Precipitation:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of ice-cold methanol containing this compound at the desired final concentration.

    • Vortex for 30 seconds to precipitate proteins and quench enzymatic activity.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new tube.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a solvent compatible with your LC-MS system (e.g., 100 µL of 5% acetonitrile (B52724) in water).

    • Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Visualizations

Troubleshooting Workflow for this compound Degradation

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Sample Preparation Investigation cluster_3 Mitigation Strategies cluster_4 Advanced Troubleshooting cluster_5 Resolution start Low or Inconsistent This compound Signal storage Verify Storage Conditions (Temp, Light) start->storage solutions Check Solution Preparation (Calculations, Pipetting) start->solutions instrument Confirm Instrument Performance start->instrument temp Assess Temperature Exposure storage->temp If storage is correct solutions->temp If solutions are correct instrument->temp If instrument is performing well optimize_temp Use Low Temperatures (Ice, Cooling Blocks) temp->optimize_temp ph Evaluate pH Conditions optimize_ph Maintain Neutral pH ph->optimize_ph light Check for Light Exposure protect_light Use Amber Vials/ Work in Low Light light->protect_light enzyme Investigate Enzymatic Activity (for biological samples) quench Implement Rapid Quenching enzyme->quench stability_test Perform Stability Study in Matrix optimize_temp->stability_test optimize_ph->stability_test protect_light->stability_test quench->stability_test cleanup Optimize Sample Cleanup (SPE, LLE) stability_test->cleanup If degradation persists end Problem Resolved stability_test->end If stable chromatography Refine LC Method cleanup->chromatography chromatography->end

Caption: A troubleshooting workflow for identifying and resolving issues related to this compound degradation.

Factors Influencing this compound Stability

G cluster_0 This compound Stability cluster_1 Degradation Factors cluster_2 Preventative Measures proline This compound temp High Temperature proline->temp ph Extreme pH proline->ph light Light Exposure proline->light oxidation Oxidizing Agents proline->oxidation enzyme Enzymatic Activity proline->enzyme low_temp Low Temperature (2-8°C or frozen) temp->low_temp neutral_ph Neutral pH ph->neutral_ph darkness Protection from Light light->darkness antioxidants Use of Antioxidants oxidation->antioxidants quenching Rapid Quenching enzyme->quenching

Caption: Key factors that can lead to the degradation of this compound and the corresponding preventative measures.

common pitfalls in using L-Proline-15N,d7 for quantitative analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using L-Proline-15N,d7 as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis, primarily by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a good internal standard for quantitative analysis?

A1: this compound is considered the "gold standard" for the quantification of L-Proline.[1] Because its chemical and physical properties are nearly identical to the unlabeled (native) L-Proline, it behaves similarly during sample preparation, extraction, chromatography, and ionization in the mass spectrometer.[2] This co-elution and similar ionization response allow it to effectively compensate for variations in sample handling, injection volume, and matrix effects, leading to high accuracy and precision in results.[3][4]

Q2: What are the most common sources of error when using this compound?

A2: The most common pitfalls include:

  • Isotopic Instability: Potential for back-exchange of deuterium (B1214612) (d) atoms with hydrogen atoms from the solvent or matrix.[5]

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting compounds from the sample matrix (e.g., plasma, urine).[6][7]

  • Inaccurate Standard Concentration: Errors in the preparation and verification of the this compound stock solution concentration.[8]

  • Chromatographic Issues: Poor separation from interfering compounds or from the native L-Proline.[9]

  • Instrumental Factors: Detector saturation at high concentrations or inconsistent instrument performance.[3]

Q3: How should I store my this compound stock and working solutions?

A3: Stock solutions should typically be stored at -20°C or -80°C in a non-protic organic solvent like methanol (B129727) or acetonitrile (B52724) to minimize the risk of deuterium back-exchange. Working solutions, especially if prepared in aqueous buffers, should be made fresh or their stability evaluated over the intended period of use. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Poor Calibration Curve Linearity or Accuracy

Question: My calibration curve is non-linear (r² < 0.99) or inaccurate, even though I'm using a stable isotope-labeled internal standard. What's wrong?

Possible Causes & Solutions:

  • Detector Saturation: At the highest concentration points, the signal for either the analyte or the internal standard may be saturating the mass spectrometer's detector.

    • Solution: Dilute your highest calibration standards and re-inject. If linearity improves, adjust the calibration range to avoid saturation.[3]

  • Incorrect IS Concentration: An error in the concentration of the internal standard stock solution will systematically bias all results.[8]

    • Solution: Carefully re-prepare the internal standard stock solution using calibrated pipettes and a calibrated analytical balance. Whenever possible, cross-verify the concentration against a second, independently prepared stock.

  • Isotopic Impurity/Contribution: The unlabeled L-Proline may contain trace amounts of naturally occurring heavy isotopes (¹³C), and the this compound standard may contain a small percentage of the unlabeled analyte. This "crosstalk" can affect linearity, especially at the low end of the curve.

    • Solution: Analyze the pure analyte and pure internal standard solutions to assess the level of isotopic contribution. If significant, use a regression model that accounts for these impurities or ensure the IS concentration is sufficiently high that its contribution to the analyte signal is negligible.

  • Suboptimal Analyte/IS Ratio: An ideal ratio of analyte to internal standard peak area is typically around 1:1. If this ratio is drastically different across the calibration range, it can impact accuracy.

    • Solution: Adjust the concentration of the internal standard working solution that is spiked into each sample to be closer to the expected midpoint concentration of the analyte in your samples.[10]

Issue 2: Inconsistent or Irreproducible Results

Question: I'm observing high variability (%CV > 15%) between replicate injections or across different batches. What should I check?

Possible Causes & Solutions:

  • Deuterium Back-Exchange: The deuterium atoms on this compound, particularly those on the pyrrolidine (B122466) ring, can exchange with protons from the solvent (especially water or methanol) or acidic/basic sample matrices. This converts the IS to a lighter form, compromising quantification.

    • Solution: Minimize the time the internal standard is in aqueous or protic solutions, especially at pH extremes or elevated temperatures. Prepare samples just before analysis or keep them at a low temperature (e.g., 4°C) in the autosampler. If back-exchange is persistent, consider using a ¹³C and/or ¹⁵N labeled standard (e.g., L-Proline-¹³C₅,¹⁵N) which is not susceptible to back-exchange.[5]

  • Inconsistent Spiking: Adding different amounts of the internal standard to each sample is a major source of variability.[8]

    • Solution: Use a high-precision, calibrated pipette for adding the IS to all standards, QCs, and unknown samples. Ensure the pipette tip is fully submerged in the sample during dispensing and that the technique is consistent.

  • Matrix Effects: Even with a co-eluting internal standard, severe ion suppression can lead to signals that are too low and variable, falling near the limit of quantification.[11]

    • Solution: Improve sample cleanup using methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. Alternatively, dilute the sample to reduce the concentration of interfering substances.[8][12]

  • Analyte/IS Instability: Both the native proline and the internal standard can degrade during sample preparation or while waiting in the autosampler.

    • Solution: Assess the stability of your analyte and IS through freeze-thaw and benchtop stability experiments. If degradation is observed, adjust the sample preparation workflow to be faster or perform it at lower temperatures.

Issue 3: Poor or Split Chromatographic Peaks

Question: My chromatographic peaks for L-Proline and/or this compound are tailing, fronting, or split. How can I fix this?

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample mass onto the column can cause peak fronting.

    • Solution: Dilute the sample or reduce the injection volume.

  • Mismatched Reconstitution Solvent: If the solvent used to reconstitute the final extract after evaporation is much stronger than the initial mobile phase, it can cause peak distortion and splitting.[8]

    • Solution: Reconstitute the sample in a solvent that is as weak as, or weaker than, the starting mobile phase conditions.

  • Secondary Interactions: Proline, being an amino acid, can have secondary interactions with active sites (e.g., free silanols) on silica-based columns, leading to peak tailing.[8]

    • Solution: Use a column with high-purity silica (B1680970) and robust end-capping. Ensure the mobile phase pH is appropriate to control the ionization state of proline. Sometimes adding a small amount of an ion-pairing agent or a competitor like triethylamine (B128534) can improve peak shape.

  • Chromatographic Separation of Labeled Standard: A high degree of deuteration can sometimes cause a slight shift in retention time, making the SIL-IS elute slightly earlier than the unlabeled analyte.[5] While often negligible, this can be problematic if chromatography is poor.

    • Solution: Optimize the chromatographic method (e.g., gradient slope, temperature) to ensure the peaks are sharp and as close to co-eluting as possible. The use of ¹³C or ¹⁵N labels avoids this issue entirely.[4]

Quantitative Data Summaries

Table 1: Example Mass Spectrometry Parameters for L-Proline Analysis These are starting points and must be optimized for the specific instrument used.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (eV)
L-Proline116.170.15015
L-Proline116.168.15020
This compound 123.176.15015
This compound 123.174.15020

Table 2: Troubleshooting Chromatographic Issues

IssuePotential CauseRecommended Action
Peak Tailing Secondary interactions with column silanols.Use an end-capped column; optimize mobile phase pH; add a mobile phase modifier (e.g., 0.1% formic acid).
Peak Fronting Column overload; high injection volume.Dilute sample; reduce injection volume.
Split Peaks Reconstitution solvent stronger than mobile phase.Reconstitute extract in initial mobile phase or a weaker solvent.[8]
Poor Resolution Inadequate chromatographic separation.Optimize gradient, flow rate, or column temperature; consider a different column chemistry (e.g., HILIC).[13]

Experimental Protocols

Protocol: Quantification of L-Proline in Human Plasma
  • Materials & Reagents:

    • Human Plasma (K₂EDTA)

    • L-Proline and this compound (IS)

    • Methanol (LC-MS Grade)

    • Acetonitrile (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Water (LC-MS Grade)

  • Solution Preparation:

    • Stock Solutions (1 mg/mL): Prepare separate stock solutions of L-Proline and this compound in methanol. Store at -20°C.

    • Calibration Standards: Serially dilute the L-Proline stock solution with 50:50 methanol:water to create calibration standards ranging from 1 µg/mL to 200 µg/mL.

    • Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution in acetonitrile.

  • Sample Preparation (Protein Precipitation): [1]

    • Label microcentrifuge tubes for blanks, standards, QCs, and samples.

    • Pipette 50 µL of the appropriate matrix (e.g., charcoal-stripped plasma for standards, sample plasma for unknowns) into the tubes.

    • Add 200 µL of the Internal Standard Working Solution to each tube. This high volume of organic solvent will precipitate the plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

    • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% Formic Acid).

  • LC-MS/MS Analysis:

    • LC Column: C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray Ionization in Positive Mode (ESI+), using Multiple Reaction Monitoring (MRM) transitions from Table 1.

  • Data Analysis:

    • Integrate the peak areas for the L-Proline and this compound MRM transitions.

    • Calculate the peak area ratio (L-Proline Area / this compound Area).

    • Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards. Use a linear regression with 1/x² weighting.

    • Determine the concentration of L-Proline in unknown samples by interpolating their peak area ratios from the calibration curve.[2]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample (50 µL) spike 2. Add IS in Acetonitrile (200 µL) (Precipitates Protein) plasma->spike vortex 3. Vortex (1 min) spike->vortex centrifuge 4. Centrifuge (10 min) vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer dry 6. Evaporate to Dryness transfer->dry reconstitute 7. Reconstitute in Mobile Phase A dry->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject quantify 9. Quantify using Area Ratio inject->quantify

Caption: Standard workflow for L-Proline quantification in plasma by isotope dilution LC-MS/MS.

G start Inconsistent Results (%CV > 15%) check_is Check IS Spiking Precision start->check_is is_ok Consistent? check_is->is_ok check_stability Assess Analyte/IS Stability (Benchtop, Freeze-Thaw) stability_ok Stable? check_stability->stability_ok check_matrix Evaluate Matrix Effects matrix_ok Suppression < 20%? check_matrix->matrix_ok is_ok->check_stability Yes improve_pipetting Solution: Use Calibrated Pipette, Improve Technique is_ok->improve_pipetting No stability_ok->check_matrix Yes adjust_protocol Solution: Keep Samples Cold, Minimize Prep Time stability_ok->adjust_protocol No improve_cleanup Solution: Improve Sample Cleanup (SPE), Dilute Sample matrix_ok->improve_cleanup No final_ok Problem Resolved matrix_ok->final_ok Yes

Caption: Troubleshooting decision tree for inconsistent quantitative results.

References

Validation & Comparative

A Comparative Guide to the Accuracy of L-Proline-15N,d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative bioanalysis, particularly in metabolomics and proteomics, the accuracy of measurements is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with mass spectrometry is the gold standard for achieving precise and accurate quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of L-Proline-15N,d7 as an internal standard, evaluating its performance against other commonly used isotopic variants of L-proline and offering detailed experimental protocols for its application.

The Critical Role of Internal Standards in Quantitative Analysis

Internal standards are essential for correcting variability inherent in analytical procedures, including sample extraction, derivatization, and instrument response. An ideal internal standard should be chemically and physically identical to the analyte of interest, allowing it to co-elute during chromatography and experience the same matrix effects. SIL-IS, such as this compound, fulfill these criteria by having the same chemical structure as the endogenous analyte but a different mass due to the incorporation of heavy isotopes. This mass difference allows for their distinct detection by a mass spectrometer, enabling accurate quantification of the analyte.[1][2]

Performance Comparison of L-Proline Isotopic Analogs

The choice of isotopic labeling can influence the accuracy and reliability of quantification. The two most common approaches involve labeling with deuterium (B1214612) (²H or D) or with heavy carbon (¹³C) and nitrogen (¹⁵N).

FeatureThis compound (Deuterated and ¹⁵N-Labeled)L-Proline-¹³C5,¹⁵N (¹³C and ¹⁵N-Labeled)
Chromatographic Co-elution Potential for slight retention time shifts relative to the unlabeled analyte due to the deuterium isotope effect.[3][4]Excellent co-elution with the unlabeled analyte as the physicochemical properties are nearly identical.
Isotopic Stability Deuterium atoms can, in some cases, be susceptible to back-exchange with hydrogen atoms, although this is less of a concern when the label is on a carbon atom.[3]¹³C and ¹⁵N atoms are integrated into the carbon and nitrogen backbone and are not susceptible to exchange, ensuring high isotopic stability.
Matrix Effects Generally provides good compensation for matrix effects due to close elution with the analyte. However, any chromatographic separation can lead to differential ion suppression or enhancement.[5]Provides the most accurate compensation for matrix effects due to identical chromatographic behavior and ionization characteristics.[1]
Cost and Availability Often more readily available and less expensive to synthesize compared to multiply ¹³C-labeled compounds.[1]Typically more expensive due to the more complex synthetic routes required for incorporating multiple ¹³C atoms.[1]

While direct head-to-head comparative studies for L-proline are not extensively published, the general consensus in the scientific community is that ¹³C and ¹⁵N-labeled standards are considered superior due to their identical chromatographic behavior, which minimizes the risk of inaccurate quantification arising from isotopic effects.[3] However, deuterated standards like this compound are widely and successfully used in many validated bioanalytical methods and can provide accurate results when potential chromatographic shifts are accounted for during method development and validation.[5]

Experimental Protocols

Below are detailed methodologies for the quantification of L-proline in biological samples using a stable isotope-labeled internal standard. While a specific, validated protocol for this compound was not available in the cited literature, a comprehensive and validated method for the closely related L-Proline-¹³C5,¹⁵N is presented. This protocol can be adapted for use with this compound with appropriate validation.

Experimental Protocol: Quantification of L-Proline in Human Serum using LC-MS/MS with L-Proline-¹³C5,¹⁵N Internal Standard[6]

This method was developed and validated for the analysis of proline in human serum and can serve as a template for a method using this compound.

1. Materials and Reagents:

  • L-proline (≥ 99.5% pure)

  • L-proline-¹³C5,¹⁵N (98 atom % ¹³C, 98 atom % ¹⁵N, 95% pure)

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS)

  • Formic acid

  • HPLC grade methanol (B129727) and water

2. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of L-proline (10 mg/mL) and the internal standard (2 mg/mL) in water.

  • Prepare a series of standard samples by diluting the proline stock solution with water and then spiking into a surrogate blank serum (4% BSA in PBS) to obtain final concentrations ranging from 2.5 to 100 µg/mL.

  • Prepare low, medium, and high concentration QC samples in the same manner at 4, 40, and 80 µg/mL, respectively.

3. Sample Extraction:

  • To 50 µL of standard, QC, or human serum sample, add 50 µL of the working internal standard solution (25 µg/mL in water).

  • Add 500 µL of methanol to precipitate proteins and extract the analyte.

  • Vortex the mixture for 30 seconds.

  • Centrifuge for 15 minutes at 13,000 rpm at room temperature.

  • Transfer the supernatant for LC-MS/MS analysis.

4. Chromatographic Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Phenomenex Lux 5u Cellulose-1 (250 × 4.6 mm).

  • Mobile Phase: 40% methanol in 0.05% formic acid aqueous solution.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: Ambient.

5. Mass Spectrometric Conditions:

  • Mass Spectrometer: API 3200 QTRAP triple quadrupole mass spectrometer or equivalent.

  • Ion Source: Turbo Ion Spray.

  • Ionization Mode: Positive electrospray ionization.

  • Quantification Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for proline and the internal standard need to be optimized on the instrument used.

6. Method Validation Data (for L-Proline-¹³C5,¹⁵N): [6]

Validation ParameterResult
Linearity Range 2.5 – 100 µg/mL
Intra-day Accuracy < 10%
Inter-day Accuracy < 10%
Intra-day Precision < 10%
Inter-day Precision < 10%
Extraction Recovery 99.17%
Matrix Effect 1.47%

These results demonstrate that a method using a stable isotope-labeled internal standard for proline can achieve high accuracy and precision.

Mandatory Visualizations

Proline Metabolism Signaling Pathway

Proline_Metabolism Proline Biosynthesis and Degradation Pathway Glutamate (B1630785) Glutamate alpha_KG alpha-Ketoglutarate Glutamate->alpha_KG P5CS P5C Synthetase Glutamate->P5CS ATP, NADPH Ornithine Ornithine OAT Ornithine Aminotransferase Ornithine->OAT P5C Pyrroline-5-Carboxylate P5CR P5C Reductase P5C->P5CR NAD(P)H P5CDH P5C Dehydrogenase P5C->P5CDH NAD(P)+ Proline Proline PRODH Proline Dehydrogenase Proline->PRODH FAD/FADH2 P5CS->P5C OAT->P5C P5CR->Proline PRODH->P5C P5CDH->Glutamate

Caption: A simplified diagram of the major pathways for proline biosynthesis from glutamate and ornithine, and its degradation back to glutamate.

Experimental Workflow for Proline Quantification

Experimental_Workflow Workflow for Quantitative Analysis of Proline cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Serum, Plasma) Add_IS Spike with This compound Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LC_Separation Chromatographic Separation (e.g., HILIC or Chiral Column) Supernatant_Collection->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / Internal Standard) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A general experimental workflow for the quantification of proline in biological samples using a stable isotope-labeled internal standard and LC-MS/MS.

Conclusion

This compound is a valuable and widely used internal standard for the accurate quantification of proline in various biological matrices. While ¹³C and ¹⁵N-labeled standards are often considered the "gold standard" due to their ideal co-elution with the analyte, deuterated standards like this compound can provide excellent accuracy and precision when the analytical method is carefully developed and validated. The choice between different isotopically labeled standards may ultimately depend on a balance of performance requirements, availability, and cost. For researchers and drug development professionals, the key to reliable quantitative data lies in the rigorous validation of their chosen analytical method, including a thorough assessment of the performance of the selected internal standard.

References

A Head-to-Head Battle of Isotopes: L-Proline-15N,d7 vs. 13C-Labeled Proline in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging Nuclear Magnetic Resonance (NMR) spectroscopy for structural biology and drug discovery, the choice of isotopic labeling strategy is paramount. Proline, with its unique cyclic structure and critical role in protein conformation, often requires isotopic enrichment for detailed NMR analysis. This guide provides an objective comparison of two powerful labeling schemes: L-Proline-15N,d7 and 13C-labeled proline, supported by experimental data and detailed protocols to inform your research decisions.

The inherent properties of ¹⁵N, deuterium (B1214612) (²H or d), and ¹³C isotopes offer distinct advantages and disadvantages in NMR experiments. While ¹³C labeling provides a direct probe of the carbon backbone and side chains, the combination of ¹⁵N and deuterium in L-Proline-¹⁵N,d7 offers significant benefits in terms of spectral resolution and sensitivity, particularly for larger biomolecules.

Quantitative Data Comparison: A Tale of Two Isotopes

The selection between L-Proline-¹⁵N,d7 and ¹³C-labeled proline hinges on the specific experimental goals. The following tables summarize key quantitative NMR parameters to facilitate a direct comparison.

ParameterL-Proline-¹⁵N,d7¹³C-Labeled ProlineRationale & Significance
Primary Nucleus Observed ¹⁵N¹³C¹⁵N NMR is particularly sensitive to the electronic environment around the nitrogen atom, making it an excellent probe for studying peptide bond conformation, including the critical cis-trans isomerization of the X-Pro bond.[1] ¹³C NMR provides detailed information on the carbon skeleton of the proline ring and its side chain, which is invaluable for structural determination and studying conformational changes.[2][3]
Relative Sensitivity Lower intrinsic sensitivity compared to ¹³C. However, deuteration significantly enhances sensitivity for larger molecules by reducing relaxation rates.Higher intrinsic sensitivity than ¹⁵N.The lower gyromagnetic ratio of ¹⁵N results in lower inherent sensitivity. However, the primary advantage of L-Proline-¹⁵N,d7 lies in the deuterium labeling, which dramatically slows down transverse relaxation (T₂), leading to sharper lines and improved signal-to-noise in larger proteins where proton-driven relaxation is a major limiting factor.[4][5]
Spectral Resolution Superior resolution in complex spectra due to deuteration.Can suffer from broader lines in larger proteins due to ¹H-¹³C dipolar couplings.The seven deuterium atoms in L-Proline-¹⁵N,d7 replace protons, significantly reducing the dense network of proton-proton and proton-carbon dipolar couplings. This leads to a dramatic reduction in linewidths and minimizes signal overlap, which is a major challenge in the NMR spectra of large proteins.
Key Applications - Probing cis/trans isomerization- Studies of large proteins and protein complexes- Relaxation dispersion experiments- Protein structure determination- Conformational analysis of the proline ring- Metabolic flux analysisL-Proline-¹⁵N,d7 is ideal for studies where high resolution is critical and for investigating the dynamics of the peptide bond. ¹³C-labeled proline is a workhorse for de novo protein structure determination and for tracking carbon metabolism.

Table 1: Comparison of Key NMR Parameters.

Isotope & Proline ConformationTypical Chemical Shift (ppm)
¹⁵N (trans-X-Pro)~135 - 140
¹⁵N (cis-X-Pro)~130 - 135
¹³Cγ (trans-X-Pro)~25
¹³Cγ (cis-X-Pro)~23
¹³Cβ (trans-X-Pro)~30
¹³Cβ (cis-X-Pro)~32

Table 2: Typical NMR Chemical Shifts for ¹⁵N and ¹³C in Proline Residues. The chemical shifts of both ¹⁵N and ¹³C nuclei in proline are sensitive to the cis/trans isomerization state of the preceding peptide bond, providing a powerful tool for conformational analysis.

Experimental Protocols: A Practical Guide

The successful application of isotopically labeled proline in NMR studies relies on robust experimental protocols. Below are detailed methodologies for key experiments.

Protocol 1: Protein Expression and Purification with Isotopic Labeling
  • Vector Preparation: Subclone the gene of interest into a suitable expression vector, typically under the control of a T7 promoter.

  • Bacterial Strain: Use an E. coli strain auxotrophic for proline (e.g., a strain with a mutation in the proC gene) to ensure efficient incorporation of the labeled proline.

  • Minimal Media Preparation: Prepare M9 minimal media. For ¹³C-labeling, use ¹³C-glucose as the sole carbon source. For ¹⁵N-labeling, use ¹⁵NH₄Cl as the sole nitrogen source.

  • Labeled Proline Addition: Supplement the minimal media with either ¹³C-labeled L-proline or L-Proline-¹⁵N,d7 at a concentration of ~100 mg/L.

  • Cell Culture and Induction: Grow the bacterial culture at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis and Protein Purification: Harvest the cells by centrifugation. Lyse the cells using sonication or a French press. Purify the protein of interest using standard chromatography techniques (e.g., affinity, ion exchange, and size-exclusion chromatography).

  • Sample Preparation for NMR: Dialyze the purified protein into an appropriate NMR buffer (e.g., 20 mM phosphate (B84403) buffer, 50 mM NaCl, pH 6.5) and concentrate to the desired concentration (typically 0.1 - 1 mM). Add 5-10% D₂O for the lock signal.

Protocol 2: NMR Spectroscopy for Proline cis/trans Isomerization Analysis
  • Spectrometer Setup: Experiments are typically performed on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

  • ¹⁵N HSQC for L-Proline-¹⁵N,d7: Acquire a 2D ¹H-¹⁵N HSQC spectrum. While proline itself lacks an amide proton, the ¹⁵N chemical shift can be correlated with the Cδ protons. The well-resolved ¹⁵N dimension will show distinct peaks for the cis and trans isomers.

  • ¹³C HSQC for ¹³C-Labeled Proline: Acquire a 2D ¹H-¹³C HSQC spectrum. The Cγ and Cβ chemical shifts are particularly sensitive to the isomerization state and will show separate cross-peaks for the cis and trans conformers.

  • Data Processing and Analysis: Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). The relative intensities of the cis and trans peaks can be used to determine the population of each isomer.

Visualizing the Workflow and Rationale

To better illustrate the experimental logic and the utility of these isotopic labels, the following diagrams created using the DOT language provide a visual guide.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis gene Gene of Interest vector Expression Vector gene->vector ecoli Proline Auxotroph E. coli vector->ecoli expression Protein Expression & Induction ecoli->expression media Minimal Media media->ecoli labeling Add this compound or 13C-Labeled Proline labeling->media purification Purification expression->purification nmr_sample NMR Sample Preparation purification->nmr_sample spectrometer High-Field NMR Spectrometer nmr_sample->spectrometer hsqc 2D HSQC Experiment (1H-15N or 1H-13C) spectrometer->hsqc data_proc Data Processing hsqc->data_proc analysis Structural & Dynamic Analysis data_proc->analysis

Caption: Experimental workflow for NMR analysis using isotopically labeled proline.

proline_switch cluster_proline Proline Isomerization as a Molecular Switch trans Trans-Proline (Active Conformation) cis Cis-Proline (Inactive Conformation) trans->cis Isomerization signal_on Downstream Signaling ON trans->signal_on signal_off Downstream Signaling OFF cis->signal_off enzyme Prolyl Isomerase (e.g., Pin1) enzyme->trans Catalyzes enzyme->cis

Caption: Proline cis-trans isomerization as a regulatory switch in signaling pathways.

Conclusion: Making an Informed Choice

The decision to use L-Proline-¹⁵N,d7 or ¹³C-labeled proline is not a matter of one being universally superior, but rather a strategic choice dictated by the specific research question and the size of the biological system under investigation.

  • For large proteins (>25 kDa) and studies focused on dynamics and subtle conformational changes like cis/trans isomerization, the superior resolution and sensitivity offered by L-Proline-¹⁵N,d7 make it the preferred choice. The reduction in spectral complexity due to deuteration is a significant advantage that cannot be overstated.

  • For smaller proteins and when the primary goal is de novo structure determination or metabolic flux analysis, ¹³C-labeled proline remains an excellent and often more cost-effective option. The direct information obtained from the carbon backbone is fundamental for these applications.

By carefully considering the data presented and the experimental protocols outlined, researchers can select the optimal isotopic labeling strategy to unlock high-resolution insights into the critical roles of proline in protein structure, function, and regulation.

References

A Researcher's Guide to Quantitative Proteomics: SILAC vs. Alternative Metabolic Labeling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of quantitative proteomics, researchers and drug development professionals require precise and reliable methods to unravel the complexities of the proteome. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has long been a cornerstone technique. However, alternative metabolic labeling strategies, including the use of specifically labeled amino acids like L-Proline-¹⁵N,d7, and broader approaches such as ¹⁵N metabolic labeling and Deuterium (B1214612) Oxide (D₂O) labeling, offer distinct advantages and cater to different experimental needs. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research.

At a Glance: SILAC vs. Alternative Metabolic Labeling

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)¹⁵N Metabolic LabelingD₂O (Heavy Water) Metabolic Labeling
Principle Incorporation of stable isotope-labeled essential amino acids (typically Arginine and Lysine) into proteins during cell culture.Incorporation of ¹⁵N from a single nitrogen source (e.g., ¹⁵NH₄Cl) into all nitrogen-containing biomolecules, including all amino acids.Incorporation of deuterium from heavy water (D₂O) into the carbon-hydrogen bonds of newly synthesized non-essential amino acids and other biomolecules.
Specificity Labeling is specific to the supplemented amino acids (e.g., Arg, Lys).Global labeling of all proteins.Global labeling of newly synthesized proteins, primarily through non-essential amino acids.
Quantification Relative quantification by comparing the mass-to-charge (m/z) ratios of "light" and "heavy" peptide pairs in mass spectrometry.Relative quantification by comparing the m/z ratios of ¹⁴N- and ¹⁵N-containing peptide pairs.Quantification of protein turnover rates by measuring the incorporation of deuterium over time.
Applicability Primarily for cultured cells that can incorporate exogenous amino acids.Applicable to a wide range of organisms, including bacteria, yeast, plants, and animals, that can be grown on a defined ¹⁵N-containing medium.Versatile method applicable to cell culture and in vivo studies in various organisms.
Cost Labeled amino acids can be expensive.¹⁵N-labeled media components are generally less expensive than specific labeled amino acids.D₂O is relatively inexpensive.
Complexity Relatively straightforward to implement in cell culture. Potential for arginine-to-proline conversion can complicate data analysis.Can be more complex to achieve complete labeling in higher organisms. The mass shift for each peptide varies depending on the number of nitrogen atoms.Data analysis can be more complex due to the variable number of deuterium atoms incorporated per peptide.

Understanding the Methodologies

SILAC: The Gold Standard in Cell Culture Proteomics

SILAC is a powerful and widely adopted method for quantitative proteomics that relies on the metabolic incorporation of "light" (naturally abundant isotopes) and "heavy" (stable isotope-labeled) amino acids into two distinct cell populations.[1][2][3][4][5] The most commonly used heavy amino acids are L-arginine (¹³C₆ or ¹³C₆,¹⁵N₄) and L-lysine (¹³C₆,¹⁵N₂ or D₄). After a sufficient number of cell divisions, the proteome of the "heavy" cell population is fully labeled. The two cell populations can then be subjected to different experimental conditions, combined, and analyzed by mass spectrometry. The relative abundance of proteins between the two conditions is determined by comparing the signal intensities of the heavy and light peptide pairs.

A key advantage of SILAC is that the samples are mixed at an early stage, minimizing experimental variability. However, a notable challenge is the metabolic conversion of arginine to proline in some cell lines, which can lead to inaccuracies in quantification. This can be mitigated by adding unlabeled proline to the culture medium.

L-Proline-¹⁵N,d7 in the Context of Metabolic Labeling

While not a standalone method in the same vein as SILAC, the use of isotopically labeled proline, such as L-Proline-¹⁵N,d7, falls under the broader category of metabolic labeling. Such labeled amino acids are commercially available for proteomics applications. The primary consideration for using labeled proline is often in specialized studies focusing on proline metabolism or in organisms where proline is an essential amino acid and a suitable labeling precursor. More commonly in SILAC experiments, the focus is on preventing the artifact of labeled arginine converting to labeled proline, which would skew quantification.

¹⁵N Metabolic Labeling: A Global Approach

In ¹⁵N metabolic labeling, organisms are cultured in a medium where the sole nitrogen source is enriched with the ¹⁵N isotope (e.g., ¹⁵NH₄Cl or K¹⁵NO₃). This results in the incorporation of ¹⁵N into all nitrogen-containing compounds, including every amino acid in the proteome. This global labeling approach is highly effective for organisms that can be grown on a defined minimal medium, such as bacteria, yeast, and plants.

The key advantage of ¹⁵N labeling is its cost-effectiveness and its ability to label the entire proteome. However, achieving complete labeling can be challenging in more complex organisms. Furthermore, the mass shift between light and heavy peptides is variable, as it depends on the number of nitrogen atoms in each peptide, which can add a layer of complexity to data analysis.

D₂O (Heavy Water) Labeling: A Versatile Tool for Turnover Studies

Metabolic labeling with heavy water (D₂O) is a flexible and economical method for studying protein turnover kinetics. When D₂O is added to the culture medium, deuterium is incorporated into newly synthesized non-essential amino acids through metabolic processes. These deuterated amino acids are then incorporated into new proteins. By measuring the rate of deuterium incorporation over time using mass spectrometry, researchers can determine the synthesis and degradation rates of proteins on a proteome-wide scale.

D₂O labeling is applicable to a wide range of biological systems, including cell culture and whole organisms. A significant advantage is its low cost and ease of administration. However, the data analysis can be more intricate than for SILAC, as the number of incorporated deuterium atoms per peptide can vary, and specialized software is often required to accurately calculate turnover rates.

Experimental Workflows

To provide a practical understanding of these techniques, the following sections detail the typical experimental protocols.

SILAC Experimental Workflow

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Processing Sample Processing cluster_Analysis Analysis Adapt_Light Grow cells in 'Light' medium (e.g., normal Arg & Lys) Treat_Light Apply Control Treatment Adapt_Light->Treat_Light Adapt_Heavy Grow cells in 'Heavy' medium (e.g., ¹³C₆-Arg & ¹³C₆,¹⁵N₂-Lys) Treat_Heavy Apply Experimental Treatment Adapt_Heavy->Treat_Heavy Harvest Harvest Cells Treat_Light->Harvest Treat_Heavy->Harvest Combine Combine Light and Heavy Cell Populations (1:1 ratio) Harvest->Combine Lyse Cell Lysis Combine->Lyse Digest Protein Digestion (e.g., Trypsin) Lyse->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quant Data Analysis and Quantification (Compare Heavy/Light Peptide Ratios) LC_MS->Quant

Caption: SILAC Experimental Workflow.

SILAC Protocol:

  • Cell Culture and Labeling: Two populations of cells are cultured in parallel. One in "light" SILAC medium containing natural abundance arginine and lysine, and the other in "heavy" SILAC medium with stable isotope-labeled arginine and lysine. Cells are passaged for at least five generations to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment: The two cell populations are subjected to the desired experimental and control conditions.

  • Cell Harvesting and Mixing: The "light" and "heavy" cell populations are harvested and mixed in a 1:1 ratio based on cell number or protein concentration.

  • Protein Extraction and Digestion: The combined cell pellet is lysed, and the proteins are extracted. The protein mixture is then digested into peptides, typically using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Specialized software is used to identify peptides and quantify the relative abundance of proteins by comparing the peak intensities of the "light" and "heavy" isotopic envelopes for each peptide.

¹⁵N Metabolic Labeling Experimental Workflow

N15_Workflow cluster_Labeling Labeling Phase cluster_Processing Sample Processing cluster_Analysis Analysis Culture_14N Grow organism in ¹⁴N medium (Control) Harvest_Samples Harvest Organisms/Tissues Culture_14N->Harvest_Samples Culture_15N Grow organism in ¹⁵N medium (Experimental) Culture_15N->Harvest_Samples Combine_Extracts Combine ¹⁴N and ¹⁵N Protein Extracts (1:1 ratio) Harvest_Samples->Combine_Extracts Digest_Proteins Protein Digestion Combine_Extracts->Digest_Proteins LC_MS_Analysis LC-MS/MS Analysis Digest_Proteins->LC_MS_Analysis Data_Quantification Data Analysis and Quantification (Compare ¹⁴N/¹⁵N Peptide Ratios) LC_MS_Analysis->Data_Quantification

Caption: ¹⁵N Metabolic Labeling Workflow.

¹⁵N Metabolic Labeling Protocol:

  • Organism Culture: Two populations of the organism are cultured. One in a medium containing the natural abundance nitrogen source (¹⁴N), and the other in a medium where the nitrogen source is replaced with its heavy isotope (¹⁵N).

  • Experimental Conditions: The two populations are subjected to control and experimental conditions.

  • Sample Harvesting and Protein Extraction: The organisms or tissues are harvested, and proteins are extracted from both the ¹⁴N and ¹⁵N-labeled samples.

  • Protein Mixing and Digestion: The protein extracts from the two conditions are mixed in a 1:1 ratio, and the combined protein sample is digested into peptides.

  • LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS.

  • Data Analysis: The relative protein abundance is determined by comparing the signal intensities of the ¹⁴N- and ¹⁵N-containing peptides.

D₂O Metabolic Labeling Experimental Workflow

D2O_Workflow cluster_Labeling_Phase Labeling Phase cluster_Processing_Phase Sample Processing cluster_Analysis_Phase Analysis Start_Culture Start Cell/Organism Culture Add_D2O Introduce D₂O to the Culture Medium Start_Culture->Add_D2O Time_Course Collect Samples at Multiple Time Points Add_D2O->Time_Course Harvest_Cells Harvest Cells/Tissues Time_Course->Harvest_Cells Extract_Proteins Protein Extraction Harvest_Cells->Extract_Proteins Digest Protein Digestion Extract_Proteins->Digest LC_MS_Analysis LC-MS/MS Analysis Digest->LC_MS_Analysis Turnover_Analysis Data Analysis to Determine Deuterium Incorporation and Turnover Rates LC_MS_Analysis->Turnover_Analysis

Caption: D₂O Labeling Workflow for Turnover Studies.

D₂O Labeling Protocol:

  • D₂O Administration: D₂O is introduced into the cell culture medium or administered to the organism (e.g., in drinking water).

  • Time-Course Sampling: Samples (cells, tissues, or biofluids) are collected at various time points after D₂O administration.

  • Protein Extraction and Digestion: Proteins are extracted from the collected samples and digested into peptides.

  • LC-MS/MS Analysis: The peptide samples are analyzed by LC-MS/MS to measure the mass shift caused by deuterium incorporation.

  • Data Analysis: The rate of deuterium incorporation for each peptide is calculated, which reflects the synthesis rate of its corresponding protein. This data is then used to model protein turnover kinetics.

Concluding Remarks

The choice between SILAC, ¹⁵N metabolic labeling, and D₂O labeling for quantitative proteomics depends on the specific research question, the biological system under investigation, and available resources. SILAC remains a highly accurate and reliable method for quantitative proteomics in cultured cells. For studies involving organisms that can be grown on defined media, ¹⁵N metabolic labeling offers a cost-effective and global labeling strategy. When the primary goal is to investigate protein dynamics and turnover, D₂O labeling provides a versatile and economical approach applicable to a wide range of systems.

Understanding the principles, advantages, and limitations of each method is crucial for designing robust quantitative proteomics experiments and generating high-quality, reproducible data. This guide serves as a starting point for researchers to navigate the landscape of metabolic labeling and select the optimal strategy to advance their scientific discoveries.

References

A Researcher's Guide to Protein Quantification: Validating Protein Abundance with L-Proline-15N,d7 and a Comparison of Leading Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of protein expression is paramount to unraveling complex biological processes and identifying novel therapeutic targets. This guide provides a comprehensive comparison of protein quantification methods, with a special focus on the validation of protein abundance using L-Proline-15N,d7. We will delve into detailed experimental protocols, present quantitative data for objective comparison, and visualize complex workflows and relationships to aid in methodological selection.

The landscape of quantitative proteomics is diverse, offering a range of techniques each with its own set of strengths and limitations. The choice of method is critical and depends on the specific biological question, the sample type, and the desired level of accuracy and throughput. This guide will compare a specialized metabolic labeling approach using this compound with three widely adopted techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using labeled arginine and lysine, Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Label-Free Quantification (LFQ).

The Case for this compound: A Specialized Approach

While not a conventional, off-the-shelf kit, the use of L-Proline labeled with a heavy isotope of nitrogen (15N) and deuterium (B1214612) (d7) offers a unique solution for specific quantitative proteomics challenges. A primary application is in overcoming the well-documented issue of arginine-to-proline conversion in traditional SILAC experiments.[1][2][3] In many cell lines, exogenously supplied heavy arginine can be metabolically converted to heavy proline, leading to inaccuracies in the quantification of proline-containing peptides.[1][2] By introducing a precisely labeled proline, researchers can either directly quantify proline-containing peptides or use it as a spike-in standard for absolute quantification.

The most robust application for a custom-labeled proteome, such as one generated using this compound, is the "Spike-in" SILAC approach.[4][5] In this method, a "super-SILAC" standard is created by metabolically labeling a mixture of cell lines with the heavy amino acid. This labeled proteome is then mixed with unlabeled experimental samples, providing an internal standard for accurate and reproducible quantification across multiple experiments.[4][5] This is particularly advantageous for samples that are difficult to metabolically label directly, such as tissues or clinical samples.[4]

Comparative Overview of Protein Quantification Methods

To provide a clear comparison, the following table summarizes the key quantitative performance characteristics of the this compound spike-in method alongside SILAC, iTRAQ, and Label-Free Quantification.

Method Principle Precision Accuracy Dynamic Range Proteome Coverage Sample Compatibility
This compound (Spike-in) Metabolic labeling with heavy proline, used as an internal standard.HighHigh3-4 orders of magnitude[6]HighAny sample type (cell culture, tissues, clinical samples)
SILAC (Arg/Lys) Metabolic labeling with heavy arginine and lysine.[7][8]HighHigh3-4 orders of magnitude[9]HighProliferating cells in culture
iTRAQ Chemical labeling with isobaric tags.[10][11][12]Moderate-HighModerate-High2-3 orders of magnitudeHighAny protein sample
Label-Free (Precursor Intensity) Quantification based on the signal intensity of peptide precursor ions.[13][14][15][16][17]ModerateModerate>4 orders of magnitude[9][18]HighAny protein sample
Label-Free (Spectral Counting) Quantification based on the number of MS/MS spectra identified for a protein.[13][15][19][20][21]Low-ModerateLow-Moderate2-3 orders of magnitudeModerateAny protein sample

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of quantitative proteomics experiments. Below are the protocols for the this compound spike-in method and the compared alternative techniques.

Experimental Protocol: this compound "Spike-in" SILAC

This protocol outlines the generation of a heavy proline-labeled proteome to be used as an internal standard.

  • Cell Culture and Metabolic Labeling:

    • Culture a relevant cell line (or a mixture of cell lines to create a "super-SILAC" standard) in a custom SILAC medium deficient in proline.

    • Supplement the "heavy" medium with this compound at a concentration sufficient for normal cell growth.

    • Culture the cells for at least five passages to ensure complete incorporation of the heavy proline into the proteome.[22]

  • Harvesting and Protein Extraction:

    • Harvest the heavy-labeled cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the heavy-labeled lysate using a standard protein assay (e.g., BCA).

  • Sample Preparation and Spiking:

    • Prepare your unlabeled experimental samples (e.g., cell lysates, tissue homogenates) and determine their protein concentrations.

    • Mix the heavy-labeled "spike-in" standard with each unlabeled experimental sample at a 1:1 protein concentration ratio.

  • Protein Digestion:

    • Reduce the protein mixture with DTT and alkylate with iodoacetamide.

    • Digest the proteins into peptides overnight using a protease such as trypsin.

  • LC-MS/MS Analysis and Data Processing:

    • Analyze the peptide mixtures using a high-resolution mass spectrometer.

    • Process the raw data using software that can distinguish and quantify the light (unlabeled) and heavy (this compound labeled) peptide pairs. The ratio of the heavy to light signal for each peptide provides the relative quantification.

Alternative Experimental Protocols
  • Cell Culture and Labeling: Culture two populations of cells in parallel. One in "light" medium containing normal arginine and lysine, and the other in "heavy" medium with 13C or 15N labeled arginine and lysine.[7][8]

  • Experimental Treatment: Apply the experimental condition to one of the cell populations.

  • Cell Mixing and Lysis: Combine the light and heavy cell populations at a 1:1 ratio, then lyse the mixed cells.

  • Protein Digestion and LC-MS/MS: Follow the same digestion and analysis steps as for the spike-in method.

  • Protein Digestion: Digest protein extracts from each sample (up to 8-plex) into peptides.[23][11]

  • iTRAQ Labeling: Label the peptides from each sample with a different isobaric iTRAQ reagent.[10][12][24]

  • Sample Pooling: Combine the labeled peptide samples into a single mixture.

  • LC-MS/MS Analysis: Analyze the pooled sample. During MS/MS fragmentation, the iTRAQ tags release reporter ions of different masses, and the relative intensity of these reporter ions is used for quantification.[10][24]

  • Sample Preparation: Prepare and digest each sample individually.

  • LC-MS/MS Analysis: Analyze each sample in a separate LC-MS/MS run.[15]

  • Data Analysis:

    • Precursor Intensity: Use software to align the chromatograms from all runs and compare the area under the curve for each peptide's precursor ion across the different samples.[14][16][17]

    • Spectral Counting: Count the number of MS/MS spectra identified for each protein in each run. Normalize these counts to account for variations in sample loading and analysis time.[19][20][21]

Visualizing the Workflows and Relationships

To further clarify these methodologies, the following diagrams illustrate the experimental workflow for the this compound spike-in method and a comparison of the logical relationships between the different quantification strategies.

experimental_workflow cluster_labeling Step 1: Generation of Heavy Standard cluster_sample_prep Step 2: Experimental Sample Preparation cluster_mixing Step 3: Spiking and Digestion cluster_analysis Step 4: Analysis and Quantification cell_culture Cell Culture in Proline-deficient Medium labeling Supplement with This compound cell_culture->labeling incorporation Metabolic Incorporation (>5 passages) labeling->incorporation harvesting Harvest Heavy-Labeled Cells incorporation->harvesting mixing Mix Heavy Standard & Experimental Sample (1:1) harvesting->mixing exp_sample Prepare Unlabeled Experimental Sample protein_extraction Protein Extraction & Concentration Assay exp_sample->protein_extraction protein_extraction->mixing digestion Protein Digestion (e.g., Trypsin) mixing->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis: Quantify Heavy/Light Peptide Ratios lcms->data_analysis

This compound Spike-in SILAC Workflow.

Comparison of Protein Quantification Strategies.

Conclusion

The validation of protein quantification is a critical step in proteomics research. While standard methods like SILAC, iTRAQ, and Label-Free Quantification are powerful tools, specialized approaches such as the use of this compound in a spike-in strategy can address specific challenges and enhance the accuracy of quantification, particularly for complex samples. By understanding the principles, protocols, and performance characteristics of each method, researchers can make informed decisions to best suit their experimental needs and confidently advance their scientific discoveries.

References

A Comparative Guide to the Quantification of L-Proline: Cross-Validation of Isotope Dilution Mass Spectrometry Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of methodologies for the quantification of L-Proline, with a focus on the cross-validation of results obtained by isotope dilution mass spectrometry (IDMS) using L-Proline-15N,d7. The performance of this highly specific and sensitive method is compared with other common analytical techniques. This document is intended for researchers, scientists, and professionals in drug development who require accurate and reliable measurement of L-Proline in various biological matrices.

Data Summary

The following table summarizes the key performance characteristics of different L-Proline quantification methods based on experimental data. Isotope Dilution Mass Spectrometry (IDMS) using a stable isotope-labeled internal standard like this compound or L-proline-13C5,15N offers superior accuracy and precision.

Method Principle Linear Range Accuracy/Precision Sensitivity (LOD/LLOQ) Throughput Specificity
Isotope Dilution MS (e.g., this compound) Mass Spectrometry2.5 – 100 µg/mL[1][2]Intra- and inter-day accuracy and precision < 10%[1][2]LLOQ: 2.5 µg/mL[2]HighVery High
Enzymatic Assay SpectrophotometryUp to 150 µMReproducible measurementsMore sensitive than ninhydrin (B49086) method based on concentrationModerateHigh (Specific for L-Proline)
Ninhydrin Colorimetric Assay SpectrophotometryDependent on protocolCan be unreliable due to cross-reactionLess sensitive than enzymatic assay based on concentrationHighLow (cross-reacts with other amino acids)
HPLC with Fluorescence Detection (NBD-F) Chromatography0.15 - 100.0 µg/mLIntra- and inter-day precision < 4%LOD: 3.00 mg/kgModerateHigh

Below is a diagram illustrating the general workflow for a cross-validation study comparing different analytical methods for L-Proline quantification.

Cross_Validation_Workflow cluster_Preparation Sample Preparation cluster_Analysis Analytical Methods cluster_Validation Data Analysis and Validation Sample Biological Sample IDMS Isotope Dilution MS (this compound) Sample->IDMS Enzymatic Enzymatic Assay Sample->Enzymatic Colorimetric Colorimetric Assay (Ninhydrin) Sample->Colorimetric HPLC HPLC-Fluorescence Sample->HPLC Spiked_Sample Spiked Sample (Known L-Proline Concentration) Spiked_Sample->IDMS Spiked_Sample->Enzymatic Spiked_Sample->Colorimetric Spiked_Sample->HPLC Comparison Comparison of Results IDMS->Comparison Enzymatic->Comparison Colorimetric->Comparison HPLC->Comparison Validation Method Validation (Accuracy, Precision, Linearity) Comparison->Validation

Cross-validation experimental workflow.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Isotope Dilution Mass Spectrometry (IDMS)

This method utilizes a stable isotope-labeled version of L-Proline as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

a. Sample Preparation:

  • Serum samples are deproteinized by adding methanol (B129727).

  • A known concentration of the stable isotope-labeled internal standard (e.g., L-proline-13C5,15N) is added to both the calibration standards and the unknown samples.

  • The samples are vortexed and centrifuged to pellet the precipitated proteins.

  • The supernatant is collected for analysis.

b. Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: A chiral column, such as a Phenomenex Lux 5u Cellulose-1, is used for the separation of L-Proline from other components in the sample.

  • Mobile Phase: An isocratic mobile phase, for instance, 40% methanol in 0.05% formic acid in an aqueous solution, can be employed.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.

  • Quantification: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the native L-Proline and the isotope-labeled internal standard. For example, m/z 116 → m/z 70 for proline and m/z 122 → m/z 75 for L-proline-13C5,15N.

Enzymatic Assay

This assay is based on the reverse reaction of δ1-pyrroline-5-carboxylate (P5CR) reductase, which specifically oxidizes L-proline.

a. Reaction Principle:

  • The P5CR enzyme catalyzes the oxidation of L-Proline in the presence of NAD(P)+, leading to the reduction of NAD(P)+ to NAD(P)H.

  • The increase in NAD(P)H is measured spectrophotometrically at 340 nm.

b. Assay Protocol:

  • The reaction mixture contains a buffer (e.g., 100 mM glycine-NaOH, pH 10.2), NAD+, and the P5CR enzyme.

  • The reaction is initiated by adding the sample containing L-Proline.

  • The absorbance at 340 nm is measured over time until the reaction reaches a plateau.

  • The concentration of L-Proline is proportional to the total change in absorbance.

Ninhydrin Colorimetric Assay

This is a traditional method for proline quantification. However, it is known to have specificity issues.

a. Reaction Principle:

  • Under acidic conditions, ninhydrin reacts with proline to form a characteristic red-colored product.

  • The intensity of the color is proportional to the proline concentration.

b. Assay Protocol:

  • A 1 mL sample is mixed with 2 mL of 1.25% ninhydrin in glacial acetic acid.

  • The mixture is heated at 100 °C for a defined period (e.g., 30 minutes).

  • After cooling, the absorbance of the solution is measured at a specific wavelength (e.g., 508 nm).

L-Proline Biosynthesis Pathway

The following diagram illustrates a simplified pathway for the biosynthesis of L-Proline from L-Glutamate. Understanding the metabolic context of L-Proline is crucial for interpreting its concentration changes in biological systems.

Proline_Biosynthesis Glutamate L-Glutamate GSA γ-Glutamyl-5-semialdehyde Glutamate->GSA P5CS P5C Δ¹-Pyrroline-5-carboxylate GSA->P5C Spontaneous cyclization Proline L-Proline P5C->Proline P5CR

Simplified L-Proline biosynthesis pathway.

References

A Head-to-Head Battle in the Mass Spectrometer: Deuterated Proline vs. L-Proline-15N,d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing mass spectrometry for quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. In the realm of amino acid quantification, stable isotope-labeled (SIL) variants of the target analyte are the gold standard. This guide provides an objective comparison of two commonly used SIL prolines: deuterated proline and L-Proline-15N,d7, offering insights into their respective performance characteristics in mass spectrometry.

Stable isotope-labeled internal standards are crucial for correcting variations in sample preparation, chromatographic separation, and ionization efficiency. By introducing a known quantity of the SIL analog of the analyte into a sample, any loss or variation during the analytical workflow will affect both the analyte and the standard equally, allowing for precise quantification. Deuterium (B1214612) (²H or D) and Nitrogen-15 (¹⁵N) are two of the most common stable isotopes used for this purpose. This guide will delve into the specifics of proline labeled with these isotopes to aid in the selection of the most suitable internal standard for your experimental needs.

At a Glance: Key Performance Parameters

To facilitate a direct comparison, the following table summarizes the key quantitative characteristics of deuterated proline and this compound based on commercially available information and established principles of mass spectrometry.

FeatureDeuterated Proline (e.g., L-Proline-d7)This compound
Nominal Mass Shift +7 Da+8 Da
Isotopic Purity Typically ≥98%Typically ≥98% for both ¹⁵N and D
Potential for Isotopic Overlap Lower, as natural abundance of deuterium is low.Minimal, due to the high mass shift.
Chromatographic Behavior May exhibit a slight retention time shift (isotopic effect), often eluting slightly earlier than the unlabeled analyte in reversed-phase chromatography.[1][2]Less likely to have a significant chromatographic shift compared to the unlabeled analyte.
Potential for H/D Exchange Possible if deuterium atoms are in exchangeable positions (e.g., on heteroatoms). Modern synthesis methods aim for stable C-D bonds.[2][3]No risk of ¹⁵N exchange. Deuterium is on carbon atoms, minimizing exchange risk.
Fragmentation in MS/MS The C-D bond is stronger than the C-H bond, which can potentially alter fragmentation patterns and efficiencies compared to the unlabeled analyte.[1]The presence of ¹⁵N does not significantly alter the fragmentation pathways of the peptide backbone.
Cost-Effectiveness Generally more cost-effective due to more established and less complex synthesis routes for deuteration.Typically more expensive due to the higher cost of ¹⁵N-labeled starting materials and more complex synthesis.

Experimental Insight: A Representative Protocol

Objective:

To quantify the concentration of L-proline in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard (Deuterated Proline or this compound) and LC-MS/MS.

Materials:
  • L-proline analytical standard

  • Deuterated Proline (e.g., L-Proline-d7) or this compound as internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Biological matrix (e.g., plasma)

  • Protein precipitation agent (e.g., trichloroacetic acid or acetonitrile)

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:
  • Preparation of Standards and Quality Controls:

    • Prepare a stock solution of L-proline and the chosen internal standard in an appropriate solvent (e.g., water:methanol 50:50).

    • Create a series of calibration standards by spiking known concentrations of L-proline into the biological matrix.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the biological matrix.

  • Sample Preparation:

    • To an aliquot of the sample (calibration standard, QC, or unknown), add a fixed amount of the internal standard solution.

    • Vortex the sample to ensure thorough mixing.

    • Precipitate proteins by adding a protein precipitation agent.

    • Vortex again and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: A suitable column for amino acid analysis (e.g., a HILIC or reversed-phase C18 column).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A suitable gradient to achieve separation of proline from other matrix components.

      • Flow Rate: A typical flow rate for the chosen column.

      • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL).

    • Mass Spectrometry:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions:

        • L-proline: Monitor the transition from the precursor ion (M+H)⁺ to a characteristic product ion.

        • Deuterated Proline (d7): Monitor the transition from its (M+H)⁺ to a corresponding product ion.

        • This compound: Monitor the transition from its (M+H)⁺ to a corresponding product ion.

      • Optimize collision energy and other MS parameters for each transition.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both the analyte (L-proline) and the internal standard.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of L-proline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical workflow for quantitative analysis using a stable isotope-labeled internal standard.

Logical Considerations for Standard Selection

The decision between using deuterated proline and this compound often comes down to a balance of performance and cost. The following decision tree can help guide this choice.

decision_tree start Choosing an Internal Standard for Proline Quantification cost Is cost a primary constraint? start->cost chromatography Is co-elution with the analyte critical? cost->chromatography No deuterated Consider Deuterated Proline cost->deuterated Yes chromatography->deuterated No n15d7 Consider this compound chromatography->n15d7 Yes validate_d Validate for potential chromatographic shift and H/D exchange deuterated->validate_d validate_n15d7 Higher cost but potentially more robust performance n15d7->validate_n15d7

Caption: A decision tree to guide the selection between deuterated proline and this compound.

Conclusion

Both deuterated proline and this compound are effective internal standards for the mass spectrometric quantification of proline. The choice between them depends on the specific requirements of the assay. Deuterated proline offers a more cost-effective option, but requires careful validation to account for potential chromatographic shifts and, in rare cases, H/D exchange. This compound, while more expensive, is less likely to exhibit chromatographic differences from the unlabeled analyte and does not have the risk of isotope exchange from the nitrogen position, potentially offering a more robust and straightforward implementation. Ultimately, the best choice will be determined by a laboratory's budget, the required level of analytical rigor, and the specific chromatographic conditions of the method.

References

A Researcher's Guide to Dual Isotope Labeling: Unraveling Metabolic Flux with L-Proline-15N,d7 and 13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of metabolic investigation, the ability to precisely track and quantify the flow of molecules through complex biological pathways is paramount. Stable isotope labeling, coupled with advanced analytical techniques, offers a powerful lens into the intricate dance of cellular metabolism. This guide provides an in-depth comparison of dual labeling with L-Proline-15N,d7 and 13C, offering a clear perspective on its advantages over single-labeling approaches and other metabolic tracers.

Dual labeling with stable isotopes, such as combining a heavy nitrogen (¹⁵N) and deuterium (B1214612) (d) labeled L-Proline with a carbon-13 (¹³C) labeled counterpart, provides a multi-faceted approach to tracing metabolic pathways. This strategy allows for the simultaneous tracking of both the nitrogen and carbon backbones of proline, offering a more comprehensive picture of its synthesis, degradation, and incorporation into other biomolecules. This is particularly advantageous in dissecting complex metabolic networks where molecules can be derived from multiple sources.

Quantitative Comparison of Isotope Labeling Strategies

The choice of isotopic tracer is a critical decision in the design of metabolic flux analysis experiments. The following tables summarize the key quantitative and qualitative differences between dual-labeling with this compound and ¹³C, and single-labeling alternatives.

Table 1: Comparison of L-Proline Isotopic Tracers

FeatureL-Proline-¹⁵N,d7 (Dual Label)L-Proline-¹³C₅ (Single Label)L-Proline-¹⁵N (Single Label)L-Proline-d7 (Single Label)
Information Gained Simultaneous tracking of nitrogen and carbon/hydrogen pathways.Primarily tracks the carbon backbone.Primarily tracks the nitrogen atom.Tracks the carbon-hydrogen bonds.
Metabolic Pathway Resolution High resolution for both amino acid and carbon metabolism.Good for central carbon metabolism.Good for nitrogen flux and amino acid biosynthesis.Useful for studying redox reactions and hydrogen exchange.
Mass Shift Significant mass shift, aiding in detection.Moderate mass shift.Minimal mass shift.Moderate mass shift.
Analytical Technique LC-MS/MS, NMRLC-MS/MS, NMRLC-MS/MS, NMRNMR, specialized MS
Potential for Isotope Scrambling Minimal for ¹⁵N, potential for deuterium exchange.Low.Low.Can be influenced by cellular water.
Cost HighModerateModerateModerate

Table 2: Performance Characteristics in Metabolic Flux Analysis

ParameterDual Labeling (¹⁵N,d7 + ¹³C)Single ¹³C LabelingSingle ¹⁵N Labeling
Flux Precision High, especially for interconnected pathways.Good for central carbon pathways.Good for nitrogen-centric pathways.
Flux Observability Increased number of resolvable fluxes.Dependent on the specific ¹³C tracer used.Limited to nitrogen-containing fluxes.
Confidence in Flux Values High due to multiple isotopic constraints.Moderate to high.Moderate.
Model Complexity Can support more complex metabolic models.Supports standard central carbon models.Supports models of amino acid metabolism.

Key Benefits of Dual Labeling

Dual labeling with L-Proline-¹⁵N,d7 and ¹³C offers several distinct advantages for in-depth metabolic analysis:

  • Comprehensive Pathway Analysis: By tracing both nitrogen and carbon atoms, researchers can simultaneously investigate pathways of proline biosynthesis from precursors like glutamate (B1630785), its catabolism, and its role as a substrate for other metabolic routes.

  • Increased Confidence in Flux Calculations: The additional isotopic constraints provided by the second label lead to more accurate and reliable metabolic flux calculations.[1]

  • Discrimination of Metabolic Routes: In instances where a metabolite can be synthesized via multiple pathways, dual labeling can help to distinguish the relative contributions of each route.

  • Enhanced Resolution in Complex Systems: For studying metabolism in complex biological systems like mammalian cells or in vivo models, the rich data from dual labeling is invaluable for resolving intricate metabolic networks.

Experimental Protocols

The successful implementation of stable isotope tracing studies hinges on meticulous experimental design and execution. Below are detailed methodologies for key experiments involving dual-labeled L-Proline.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a density that will allow for logarithmic growth during the labeling period.

  • Media Preparation: Prepare a custom cell culture medium that is deficient in proline. For dual labeling experiments, two separate media will be required: one supplemented with L-Proline-¹⁵N,d7 and the other with L-Proline-¹³C₅. The use of dialyzed fetal bovine serum is recommended to minimize the presence of unlabeled amino acids.

  • Labeling: Once cells have reached the desired confluency, replace the standard medium with the isotope-containing medium. The duration of labeling will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest, typically ranging from a few hours to several days to reach isotopic steady state.

  • Metabolite Extraction: Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol (B129727). Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

LC-MS/MS Analysis of Labeled Proline and its Metabolites
  • Chromatographic Separation: Utilize a High-Performance Liquid Chromatography (HPLC) system, such as an Agilent 1200 series, equipped with a suitable column for amino acid separation (e.g., a Phenomenex Lux 5u Cellulose-1 column).[2] The mobile phase typically consists of a gradient of an aqueous solution with a small percentage of formic acid and an organic solvent like methanol or acetonitrile.[2]

  • Mass Spectrometry Detection: Couple the HPLC to a triple quadrupole mass spectrometer (e.g., AB SCIEX QTRAP 5500) operating in Multiple Reaction Monitoring (MRM) mode.[1][2]

  • MRM Transitions: Define specific precursor-to-product ion transitions for unlabeled proline and its ¹³C, ¹⁵N, and d7-labeled isotopologues, as well as for downstream metabolites.

  • Data Analysis: Quantify the peak areas for each isotopologue. The relative abundance of the different isotopologues provides the mass isotopomer distribution, which is used for metabolic flux analysis.

NMR Spectroscopy for Deuterium Labeled Proline Analysis
  • Sample Preparation: The extracted and purified metabolite samples are dissolved in a suitable non-deuterated solvent (e.g., H₂O or DMSO).

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting the deuterium signal.

  • Data Acquisition: Acquire deuterium (²H) NMR spectra. Quantitative parameters should be used, including a calibrated pulse width and a sufficiently long relaxation delay.

  • Data Analysis: Integrate the signals corresponding to the deuterated positions in proline and its metabolites. The relative integrals provide information on the extent of deuterium incorporation and can be used to infer metabolic activity.

Visualizing Metabolic Pathways and Workflows

Understanding the flow of atoms through metabolic networks is greatly aided by visual representations. The following diagrams, created using the Graphviz DOT language, illustrate the L-Proline metabolic pathway and a typical experimental workflow for dual labeling studies.

Proline_Metabolism cluster_biosynthesis Proline Biosynthesis cluster_catabolism Proline Catabolism Glutamate Glutamate gamma-Glutamyl_Phosphate gamma-Glutamyl_Phosphate Glutamate->gamma-Glutamyl_Phosphate ATP -> ADP P5CS P5CS P5CS->gamma-Glutamyl_Phosphate P5CR P5CR Proline Proline P5CR->Proline Glutamate-semialdehyde Glutamate-semialdehyde gamma-Glutamyl_Phosphate->Glutamate-semialdehyde NADPH -> NADP+ P5C P5C Glutamate-semialdehyde->P5C P5C->Proline NAD(P)H -> NAD(P)+ Proline_cat Proline P5C_cat P5C Proline_cat->P5C_cat FAD -> FADH2 ProDH ProDH ProDH->P5C_cat P5CDH P5CDH Glutamate_cat Glutamate P5CDH->Glutamate_cat P5C_cat->Glutamate_cat NAD+ -> NADH

Caption: L-Proline biosynthesis from glutamate and its subsequent catabolism.

Dual_Labeling_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation Culture Cell Culture in Standard Medium Media_Switch Switch to Isotope-labeled Media (this compound or L-Proline-13C) Culture->Media_Switch Incubation Incubate to Reach Isotopic Steady State Media_Switch->Incubation Quench Quench Metabolism (Cold Methanol) Incubation->Quench Extract Extract Metabolites Quench->Extract Separate Separate Metabolites from Protein Extract->Separate LCMS LC-MS/MS Analysis Separate->LCMS NMR NMR Analysis (for Deuterium) Separate->NMR MID Determine Mass Isotopomer Distribution LCMS->MID NMR->MID MFA Metabolic Flux Analysis MID->MFA Interpretation Biological Interpretation MFA->Interpretation

Caption: Experimental workflow for dual isotope labeling studies.

Alternatives to Dual-Labeled L-Proline

While dual labeling provides a wealth of information, other isotopic tracers can be employed depending on the specific research question.

  • ¹³C-Glucose: A common tracer for investigating central carbon metabolism, including glycolysis and the TCA cycle.

  • ¹⁵N-Glutamine: Used to trace nitrogen metabolism and the pathways involving glutamine, which is a key nutrient for many cell types.

  • Deuterated Water (D₂O): A less expensive tracer that can be used to label multiple metabolites through hydrogen exchange and biosynthetic reactions.

  • Other Labeled Amino Acids: Tracers like ¹³C-Leucine or ¹⁵N-Alanine can be used to study specific aspects of protein synthesis and amino acid metabolism.

Conclusion

Dual labeling with L-Proline-¹⁵N,d7 and ¹³C stands out as a powerful and sophisticated technique for researchers aiming to achieve a deep and quantitative understanding of cellular metabolism. By providing simultaneous insights into both nitrogen and carbon fluxes, this approach offers a level of detail that is often unattainable with single-labeling strategies. While the experimental setup and data analysis can be more complex, the richness of the resulting data provides a robust foundation for building accurate models of metabolic networks, ultimately accelerating discoveries in basic research and the development of novel therapeutics.

References

L-Proline-15N,d7 versus Other Labeled Amino Acids for Protein Dynamics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding protein dynamics is crucial for elucidating biological function and developing effective therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these dynamics at atomic resolution. The choice of isotopic labeling strategy for amino acids is a critical determinant of the quality and interpretability of NMR data. This guide provides an objective comparison of L-Proline-15N,d7 with other common labeled amino acids used in protein dynamics studies, supported by experimental principles and methodologies.

Introduction to Isotope Labeling in Protein NMR

Isotopic labeling, the substitution of an atom with one of its isotopes (e.g., replacing ¹H with ²H (deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), is a fundamental technique in modern NMR spectroscopy. For protein studies, uniform or selective labeling with NMR-active isotopes like ¹³C and ¹⁵N is often essential to overcome spectral overlap and enhance signal sensitivity, especially for larger proteins. Deuteration, the replacement of protons with deuterons, plays a particularly important role in mitigating the effects of rapid spin relaxation, a major challenge in studying high-molecular-weight proteins.

Proline, with its unique cyclic side chain, often plays a critical role in protein structure and dynamics, including cis-trans isomerization, which can be a rate-limiting step in protein folding and function. However, proline lacks a backbone amide proton, making it invisible in standard ¹H-¹⁵N correlation experiments. Therefore, specialized labeling strategies are required to probe proline dynamics directly.

This compound: A Specialized Tool for Probing Proline Dynamics

This compound is an isotopically labeled variant of proline where the nitrogen atom is ¹⁵N and the seven non-exchangeable protons on the side chain are replaced with deuterium. This dual labeling provides significant advantages for studying protein dynamics by NMR.

Comparison of Labeled Amino Acids for Protein Dynamics Studies

The choice of labeled amino acid depends on the specific research question, the size of the protein, and the desired NMR experiment. Below is a comparison of this compound with other commonly used labeled amino acids.

Data Presentation: Quantitative Comparison of Isotopic Labeling Strategies
Labeled Amino Acid Primary Use in Dynamics Expected T2 Relaxation Time Expected Spectral Resolution Key Advantages Limitations
L-Proline-¹⁵N,d7 Proline side-chain and backbone dynamicsLongestHighestReduces ¹H-¹H dipolar relaxation, simplifies spectra, allows for ¹⁵N-detection experiments.[1]Does not provide direct information on carbon backbone dynamics.
L-Proline-¹³C,¹⁵N Proline backbone and side-chain dynamicsShorterHighEnables a wide range of triple-resonance experiments for comprehensive dynamics analysis.[2]¹³C-¹³C scalar couplings can complicate spectra; broader lines than deuterated analogs.
L-Proline-¹⁵N Proline backbone dynamicsShortModerateSimpler and less expensive than dual labeling; allows for ¹⁵N relaxation studies.[3]Limited to nitrogen backbone dynamics; suffers from relaxation effects from nearby protons.
Uniformly ¹³C,¹⁵N-Labeled Protein Overall protein dynamicsShortest (for proline)Moderate to LowProvides information on all residues, allowing for a global view of dynamics.Severe signal overlap for larger proteins; proline signals are difficult to resolve.
Selectively ¹³C-Labeled Proline Proline carbon backbone and side-chain dynamicsIntermediateHighSimplifies spectra by only showing proline signals; useful for assigning proline resonances.Does not provide information on nitrogen dynamics.

Note: The expected T2 relaxation times and spectral resolution are relative comparisons. Actual values are dependent on the specific protein, its molecular weight, and the experimental conditions.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study protein dynamics with labeled amino acids.

Experimental Protocol: ¹⁵N Relaxation Studies for Protein Backbone Dynamics

This protocol outlines the general procedure for measuring ¹⁵N R₁, R₂, and heteronuclear NOE, which provide information on the pico- to nanosecond timescale motions of the protein backbone.

1. Protein Expression and Purification:

  • Express the protein of interest in E. coli grown in M9 minimal medium.

  • For uniform ¹⁵N labeling, use ¹⁵NH₄Cl as the sole nitrogen source.

  • To incorporate L-Proline-¹⁵N,d7, use a proline auxotrophic E. coli strain and supplement the medium with the labeled amino acid. For other labeled amino acids, supplement the media accordingly.

  • Purify the protein to >95% homogeneity using standard chromatography techniques.

2. NMR Sample Preparation:

  • Prepare a 0.1 - 1.0 mM protein sample in a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.[1][4]

  • Filter the sample to remove any precipitates.

  • Transfer the sample to a high-quality NMR tube.

3. NMR Data Acquisition:

  • Experiments are typically performed on a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe.

  • Acquire a series of ¹H-¹⁵N HSQC-based experiments to measure R₁, R₂, and the heteronuclear NOE.[5]

    • R₁ (Spin-Lattice Relaxation): Use an inversion-recovery pulse sequence with a series of variable delay times.

    • R₂ (Spin-Spin Relaxation): Use a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence with a series of variable delay times.

    • Heteronuclear NOE: Acquire two spectra, one with and one without proton saturation prior to the ¹⁵N excitation.

4. Data Analysis:

  • Process the NMR spectra using software such as NMRPipe.

  • Measure the peak intensities or volumes for each backbone amide in the series of spectra.

  • Fit the decay of peak intensities to an exponential function to extract the R₁ and R₂ rates.

  • Calculate the NOE as the ratio of peak intensities with and without proton saturation.

  • Analyze the relaxation data using the model-free formalism with software like DYNAMICS or relax to obtain the order parameter (S²), the effective correlation time (τe), and the chemical exchange contribution (Rex) for each residue.[6]

Mandatory Visualizations

Logical Workflow for Protein Dynamics Studies using Labeled Amino Acids

ProteinDynamicsWorkflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation cluster_comparison Comparative Analysis Expression Protein Expression (with labeled amino acids) Purification Protein Purification Expression->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample Data_Acquisition NMR Data Acquisition (R1, R2, NOE) NMR_Sample->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Relaxation_Analysis Relaxation Data Analysis (Model-Free) Data_Processing->Relaxation_Analysis Dynamics_Interpretation Interpretation of Dynamics Relaxation_Analysis->Dynamics_Interpretation Structure_Function Structure-Function Relationship Dynamics_Interpretation->Structure_Function Compare_Labels Compare with other Labeled Amino Acids Dynamics_Interpretation->Compare_Labels

Caption: Workflow for studying protein dynamics using isotopically labeled amino acids.

Signaling Pathway: Proline Isomerization Impact on Protein Function

ProlineIsomerization Proline_cis Proline (cis) Proline_trans Proline (trans) Proline_cis->Proline_trans Isomerization Protein_Inactive Inactive Protein Conformation Proline_cis->Protein_Inactive Protein_Active Active Protein Conformation Proline_trans->Protein_Active Biological_Function Biological Function Protein_Inactive->Biological_Function Inhibits Protein_Active->Biological_Function Enables External_Signal External Signal External_Signal->Proline_cis Induces

Caption: Proline cis-trans isomerization as a molecular switch in protein function.

Conclusion

The selection of an appropriate isotopic labeling strategy is paramount for the successful study of protein dynamics by NMR. This compound offers distinct advantages for probing the dynamics of proline residues, particularly in larger and more complex protein systems. Its ability to reduce dipolar relaxation and simplify spectra leads to higher resolution and sensitivity in NMR experiments. While other labeling methods, such as ¹³C and ¹⁵N dual labeling, provide more comprehensive information about the entire amino acid, the targeted approach of using this compound is invaluable for dissecting the specific role of proline dynamics in protein function. For a holistic understanding, a combination of different labeling strategies is often the most powerful approach, allowing researchers to gain a detailed and multi-faceted view of the intricate dance of proteins.

References

A Comparative Guide to Accurate SILAC-Based Proteomics: Mitigating Arginine-to-Proline Conversion

Author: BenchChem Technical Support Team. Date: December 2025

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling technique for quantitative mass spectrometry-based proteomics. It offers exceptional accuracy by allowing for the combination of differentially labeled cell populations at the very beginning of the experimental workflow, minimizing downstream processing errors.[1] The standard SILAC approach involves replacing natural ("light") lysine (B10760008) and arginine with their stable isotope-labeled ("heavy") counterparts in the cell culture medium. However, a significant and often overlooked metabolic artifact—the conversion of labeled arginine to proline—can introduce considerable inaccuracies in protein quantification.[2][3]

This guide provides a comparative analysis of standard SILAC workflows versus modified approaches designed to mitigate the arginine-to-proline conversion issue. We will discuss the quantitative impact of this conversion, provide detailed experimental protocols for corrective measures, and introduce a potential advanced strategy using isotopically labeled proline, such as L-Proline-15N,d7, for precise correction.

The Challenge: Arginine-to-Proline Conversion in SILAC

In many cell lines, the isotopically labeled "heavy" arginine supplied in the SILAC medium can be metabolized by the cell into other amino acids, most notably proline.[2][4] When this "heavy" proline is subsequently incorporated into newly synthesized proteins, it leads to a split in the isotopic signal for proline-containing peptides. The mass spectrometer will detect not only the expected "heavy" peptide containing labeled arginine but also an additional, unexpected heavy peptide containing labeled proline.[3] This division of the signal for a single peptide leads to an underestimation of the "heavy" peptide's true abundance, skewing the calculated heavy-to-light (H/L) ratios and compromising the accuracy of the entire quantitative experiment.[2] This is a critical issue, as approximately 50% of tryptic peptides in the human proteome contain at least one proline residue.[2]

Comparative Analysis of SILAC Methodologies

The primary methods to address the arginine-to-proline conversion are supplementation of the SILAC medium with unlabeled L-proline or the use of computational correction methods. A hypothetical advanced method would involve using labeled proline to trace and correct for the conversion.

Data Presentation: Quantifying the Error and the Correction

The metabolic conversion of arginine to proline can significantly impact quantification, with some studies reporting that 30-40% of the heavy peptide signal can be lost due to this artifact.[5] The addition of unlabeled L-proline to the culture medium is a widely adopted and effective solution.

Method Description Observed Arginine-to-Proline Conversion Quantitative Accuracy Advantages Disadvantages
Standard SILAC Cells are grown in media containing heavy (e.g., 13C6, 15N4-Arg) and light arginine.Can be significant (up to 40% of peptide signal).[5]Prone to underestimation of H/L ratios for proline-containing peptides.[2]Simple to implement.Inaccurate for up to 50% of peptides.[2]
Proline-Supplemented SILAC Standard SILAC medium is supplemented with unlabeled L-proline (typically ~200 mg/L).[6]Conversion can be rendered "completely undetectable".[6]High accuracy for all peptides.Simple, effective, and preventative.Requires optimization of proline concentration for different cell lines.
Computational Correction Post-acquisition software identifies and sums the intensities of both the expected heavy peptide and the proline-converted satellite peaks.[5]N/A (corrects for observed conversion).Improved accuracy over standard SILAC.No change to experimental protocol.Can be complex; may not be accurate for low-intensity signals or complex spectra.
Hypothetical this compound Correction A triple-labeling experiment where heavy arginine and heavy this compound are used to precisely measure the conversion rate for mathematical correction.N/A (measures conversion).Potentially the most accurate method.Provides precise measurement of metabolic flux.Complex experimental design and data analysis; availability and cost of labeled proline.

Table 1: Comparison of SILAC Methodologies for Mitigating Arginine-to-Proline Conversion.

The following table presents data from a study titrating L-proline in SILAC media to prevent arginine conversion in HeLa cells.

L-Proline Concentration (mg/L) Average Proline Conversion (% of heavy peptide signal) Observed H/L Ratio (for a 1:1 mix)
028%Approaches ~0.72 for affected peptides
50Significantly ReducedCloser to 1.0
100Markedly ReducedCloser to 1.0
200Undetectable~1.0
400Undetectable~1.0
800Undetectable~1.0

Table 2: Effect of L-Proline Supplementation on Arginine-to-Proline Conversion and H/L Ratio Accuracy. (Data adapted from Bendall et al., 2008[2])

Experimental Protocols

Standard SILAC Protocol (without Proline Supplementation)
  • Cell Culture: Culture two populations of cells in parallel. One population is grown in "light" SILAC medium (containing natural arginine and lysine), and the other is grown in "heavy" SILAC medium (containing isotopically labeled arginine, e.g., 13C6, 15N4-Arg, and lysine).

  • Label Incorporation: Passage cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acids.

  • Experiment and Harvest: Perform the desired experimental treatment on the cell populations. Harvest and lyse the cells.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" populations.

  • Protein Digestion: Digest the combined protein mixture into peptides using an enzyme such as trypsin.

  • Mass Spectrometry: Analyze the resulting peptide mixture using LC-MS/MS.

  • Data Analysis: Use software (e.g., MaxQuant) to identify peptides and quantify the H/L ratios based on the signal intensities of the isotopic pairs in the MS1 spectra.

Proline-Supplemented SILAC Protocol

This protocol is identical to the standard SILAC protocol with one key modification in step 1.

  • Cell Culture: Culture two populations of cells in parallel. Both the "light" and "heavy" SILAC media are supplemented with unlabeled L-proline to a final concentration of at least 200 mg/L.[6]

    • Note: The optimal concentration of L-proline may vary between cell lines and should be determined empirically.

  • Label Incorporation: Proceed as in the standard protocol.

  • Experiment and Harvest: Proceed as in the standard protocol.

  • Protein Quantification and Mixing: Proceed as in the standard protocol.

  • Protein Digestion: Proceed as in the standard protocol.

  • Mass Spectrometry: Proceed as in the standard protocol.

  • Data Analysis: Proceed as in the standard protocol. The resulting data will be free of artifacts from arginine-to-proline conversion.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Arginine_to_Proline_Conversion Arg_heavy Heavy Arginine (e.g., 13C6, 15N4) Ornithine Ornithine Arg_heavy->Ornithine Arginase Glutamate_semialdehyde Glutamate-γ-semialdehyde Ornithine->Glutamate_semialdehyde OAT Pro_heavy Heavy Proline (Incorporated into protein) Glutamate_semialdehyde->Pro_heavy Pro_pool Intracellular Proline Pool Pro_heavy->Pro_pool Incorrect_Quant Inaccurate Quantification (Split Isotopic Signal) Pro_heavy->Incorrect_Quant Pro_unlabeled Unlabeled L-Proline (Supplemented) Pro_unlabeled->Pro_pool Inhibition by excess Protein_synthesis Protein Synthesis Pro_pool->Protein_synthesis

Caption: Metabolic pathway of heavy arginine conversion to heavy proline.

SILAC_Workflows cluster_0 Standard SILAC cluster_1 Proline-Supplemented SILAC A1 Light Medium (Arg-0, Lys-0) C1 Cell Growth & Label Incorporation A1->C1 B1 Heavy Medium (Arg-10, Lys-8) B1->C1 D1 Arginine -> Proline Conversion Occurs C1->D1 E1 Mix Lysates 1:1 D1->E1 F1 Digest & LC-MS/MS E1->F1 G1 Inaccurate Ratios for Proline Peptides F1->G1 A2 Light Medium + Unlabeled Proline C2 Cell Growth & Label Incorporation A2->C2 B2 Heavy Medium + Unlabeled Proline B2->C2 D2 Conversion Blocked C2->D2 E2 Mix Lysates 1:1 D2->E2 F2 Digest & LC-MS/MS E2->F2 G2 Accurate Ratios for All Peptides F2->G2

Caption: Comparison of standard and proline-supplemented SILAC workflows.

References

Safety Operating Guide

Proper Disposal of L-Proline-15N,d7: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of L-Proline-15N,d7, a stable isotope-labeled amino acid.

This compound is a non-radioactive, isotopically labeled form of L-Proline. According to safety data sheets for the parent compound, L-Proline is not classified as a hazardous substance[1][2]. Consequently, its isotopically labeled counterpart is handled similarly, with a focus on preventing environmental contamination and adhering to good laboratory practices. No toxic effects are expected when the product is handled appropriately[1].

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a laboratory coat. All handling of this compound, including weighing and solution preparation, should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the potential for inhalation of fine particulates.

In the event of a spill, the material should be contained to prevent widespread contamination. For solid spills, carefully sweep the material and place it into a designated and clearly labeled waste container, avoiding dust generation[1].

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available, the properties of the parent compound, L-Proline, provide a reliable reference.

PropertyValueSource
Molecular Formula C5H2D7NO2Cambridge Isotope Laboratories, Inc.
Molecular Weight 123.17 g/mol Cambridge Isotope Laboratories, Inc.[3]
Appearance White Powder/SolidThermo Fisher Scientific[2]
Melting Point 228 - 233 °C (decomposes)Thermo Fisher Scientific[2]
Solubility in Water 1500 g/L (at 20°C)Cellseco[4]
Storage Temperature Refrigerated (+2°C to +8°C)Cambridge Isotope Laboratories, Inc.[3][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with national and local regulations[1]. The following protocol provides a general framework for proper disposal.

1. Segregation of Waste:

  • All waste containing this compound, whether in solid form or in solution, must be collected in a dedicated, clearly labeled, and sealed waste container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management program.

2. Container Labeling:

  • The waste container must be labeled clearly with the full chemical name: "this compound Waste".

  • Include any solvents used and the approximate concentration of the this compound.

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents[2].

4. Final Disposal:

  • Arrange for the disposal of the this compound waste through your institution's designated hazardous waste management program.

  • Provide the waste management team with all relevant information, including the chemical name and any available safety data.

It is crucial to avoid discharging the substance into the environment[1].

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Initial Handling & Assessment cluster_1 Waste Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Assess Waste Type (Solid or Solution) A->B C Use Dedicated, Sealed Waste Container B->C Segregate Waste D Label Container: 'this compound Waste' + Solvents & Concentration C->D E Store in Cool, Dry, Well-Ventilated Area D->E Store Appropriately F Keep Away from Incompatible Materials E->F G Contact Institutional Hazardous Waste Program F->G Initiate Disposal H Provide Full Chemical Information G->H I Arrange for Pickup and Final Disposal H->I

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling L-Proline-15N,d7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling of specialized chemical reagents like L-Proline-15N,d7 is paramount. This guide provides essential safety and logistical information, from personal protective equipment to disposal plans, to ensure the integrity of your research and the safety of your laboratory personnel.

This compound is a stable isotope-labeled version of the amino acid L-Proline, commonly used as a tracer in metabolic research and proteomics. While not classified as a hazardous substance, adherence to good laboratory practices and the use of appropriate personal protective equipment are crucial to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general safety guidelines for labeled amino acids.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for procedures with a higher risk of splashes.[1]Protects eyes from potential splashes or aerosols.
Hand Protection Chemically resistant gloves (e.g., neoprene or nitrile rubber).[2]Prevents direct skin contact with the chemical. Always inspect gloves for integrity before use and dispose of them properly after handling.
Body Protection A standard laboratory coat should be worn.[3] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.Protects skin and personal clothing from contamination.
Respiratory Protection Typically not required when handled in a well-ventilated area or a fume hood.[1] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.Minimizes the risk of inhaling airborne particles.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. For procedures that may generate dust or aerosols, a fume hood is recommended.

  • Before handling, read the Safety Data Sheet (SDS) for this compound.

  • Have an emergency eyewash station and safety shower readily accessible.

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.

  • Avoid the formation of dust and aerosols.

  • Do not breathe in dust, vapors, mist, or gas.[3]

  • Avoid contact with skin and eyes.

3. First Aid Measures:

  • After inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration and consult a physician.

  • In case of skin contact: Wash off with soap and plenty of water.

  • In case of eye contact: Flush eyes with water as a precaution.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

4. Storage:

  • Store the compound in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • The recommended storage temperature is refrigerated, between 2°C and 8°C.

  • Protect from light.

Disposal Plan

Stable isotope-labeled compounds like this compound do not pose a radiological threat and can generally be disposed of as standard chemical waste.

  • Waste Collection: Collect waste in a designated and properly labeled container. Do not mix with other waste streams.

  • Disposal: Dispose of surplus and non-recyclable solutions through a licensed disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Handle uncleaned containers as you would the product itself.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Measure Weigh/Measure Prepare Workspace->Weigh/Measure Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Clean Workspace Clean Workspace Perform Experiment->Clean Workspace Dispose Waste Dispose Waste Clean Workspace->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.